Product packaging for Allylestrenol(Cat. No.:CAS No. 432-60-0)

Allylestrenol

Cat. No.: B1665242
CAS No.: 432-60-0
M. Wt: 300.5 g/mol
InChI Key: ATXHVCQZZJYMCF-XUDSTZEESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allylestrenol (CAS 432-60-0) is a synthetic steroid agonist of the progesterone receptor (PR) with the molecular formula C₂₁H₃₂O and a molecular weight of 300.48 g/mol . Structurally, it is a 19-nortestosterone derivative and is characterized as a pure progestogen, reported to be devoid of androgenic, estrogenic, and glucocorticoid activity, making its pharmacological profile distinct from many other related compounds . Its primary research applications have historically centered on its progestogenic properties. It has been widely studied to prevent premature labor and treat recurrent miscarriage, though its use is now primarily limited to cases of proven progesterone deficiency . A significant and well-documented area of application is in the study of benign prostatic hyperplasia (BPH), particularly in preclinical and clinical research settings in Japan, where it has been used at high dosages to investigate hormonal pathways involved in the condition . From a pharmacological perspective, this compound is considered a prodrug. Its activity is largely attributed to its major active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound), which exhibits a significantly higher affinity for the progesterone receptor . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O B1665242 Allylestrenol CAS No. 432-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O/c1-3-12-21(22)14-11-19-18-9-8-15-6-4-5-7-16(15)17(18)10-13-20(19,21)2/h3,6,16-19,22H,1,4-5,7-14H2,2H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXHVCQZZJYMCF-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(CC=C)O)CCC4=CCCCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC=C)O)CCC4=CCCC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022574
Record name Allylestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allylestrenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.58e-04 g/L
Record name Allylestrenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

432-60-0
Record name Allylestrenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylestrenol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylestrenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name allylestrenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Allylestrenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylestrenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLESTRENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47VB5DZ8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allylestrenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

80 °C
Record name Allylestrenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allylestrenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of Allylestrenol from Estr-4-ene-3,17-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Allylestrenol, a synthetic progestogen, starting from the readily available estr-4-ene-3,17-dione. The described five-step synthesis is an efficient route that involves selective protection and deprotection of keto groups, a Birch reduction, and a final Grignard reaction to introduce the key allyl functionality. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound from estr-4-ene-3,17-dione, as derived from patent literature.[1]

StepReactionStarting MaterialKey ReagentsProductYield (%)
13-Keto Dithioketal ProtectionEstr-4-ene-3,17-dioneEthanedithiol, Boron trifluoride etherate17-Keto-estr-4-en-3-one-3-dithioketal99%
217-Keto Ketal Protection17-Keto-estr-4-en-3-one-3-dithioketalEthylene glycol, p-Toluenesulfonic acidEstr-4-en-3-one-3-dithioketal-17-ketal97%
3Birch ReductionEstr-4-en-3-one-3-dithioketal-17-ketalLithium, Liquid ammoniaEstr-4-en-17-one-17-ketal88%
417-Ketal DeprotectionEstr-4-en-17-one-17-ketalHydrochloric acidEstr-4-en-17-one95%
5Grignard ReactionEstr-4-en-17-oneAllylmagnesium chlorideThis compoundNot explicitly stated for the final step, but the overall process is described as high-yield.

Experimental Protocols

The following are detailed experimental methodologies for the five key steps in the synthesis of this compound.

Step 1: Dithioketal Protection of the 3-Keto Group

This step selectively protects the more reactive 3-keto group of estr-4-ene-3,17-dione.

  • Materials: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride etherate, methanol, glacial acetic acid, sodium bicarbonate solution.

  • Procedure:

    • Dissolve estr-4-ene-3,17-dione in a mixed solvent of methanol and glacial acetic acid (1:1 ratio).

    • Add ethanedithiol to the solution.

    • Cool the mixture to a temperature between -5°C and 10°C.

    • Slowly add boron trifluoride etherate as a catalyst. The weight ratio of estr-4-ene-3,17-dione to boron trifluoride etherate should be between 1:0.3 and 1:0.5.

    • Stir the reaction mixture at this temperature for 2 to 4 hours.

    • After the reaction is complete, neutralize the mixture with a sodium bicarbonate solution.

    • Precipitate the product by adding water.

    • Filter the solid, wash with water until neutral, and then recrystallize to obtain the purified 17-keto-estr-4-en-3-one-3-dithioketal.[1]

Step 2: Ketal Protection of the 17-Keto Group

The remaining 17-keto group is protected as a ketal in this step.

  • Materials: 17-Keto-estr-4-en-3-one-3-dithioketal, ethylene glycol, p-toluenesulfonic acid, triethyl orthoformate, dichloromethane, alkaline solution.

  • Procedure:

    • Dissolve the compound from Step 1 in a mixture of triethyl orthoformate and dichloromethane.

    • Add ethylene glycol and p-toluenesulfonic acid (catalyst). The weight ratio of the starting material to ethylene glycol is between 1:3 and 1:5.

    • Heat the reaction mixture to a temperature of 35°C to 40°C and stir for 4 to 8 hours.

    • After completion, cool the reaction mixture and neutralize it with an alkaline solution at 0-5°C.

    • Add water to precipitate the product.

    • Filter the solid, wash the filter cake until neutral, recrystallize, and dry to yield estr-4-en-3-one-3-dithioketal-17-ketal.[1]

Step 3: Birch Reduction for Removal of the 3-Dithioketal Group

This step utilizes a Birch reduction to selectively remove the 3-dithioketal protecting group.

  • Materials: Estr-4-en-3-one-3-dithioketal-17-ketal, liquid ammonia, lithium metal, tetrahydrofuran (THF), anhydrous ethanol, 10% sodium hydroxide solution.

  • Procedure:

    • In a reaction vessel, add liquid ammonia and cool to between -45°C and -50°C.

    • Add metallic lithium in portions over 10 minutes and stir for 40 minutes.

    • Prepare a solution of the compound from Step 2 in THF and add it dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature between -40°C and -50°C.

    • Continue the reaction for 2 hours at this temperature.

    • Slowly add anhydrous ethanol dropwise over 30-40 minutes to quench the reaction.

    • Stir for an additional 30 minutes.

    • Remove the ammonia by placing the reaction vessel in a water bath at 40-50°C, followed by vacuum.

    • To the viscous residue, add a 10% sodium hydroxide solution and stir for 20 minutes.

    • Pour the mixture into ice water with stirring and allow it to stand for 4 hours.

    • Filter the precipitate and wash with water until neutral to obtain estr-4-en-17-one-17-ketal.[1]

Step 4: Hydrolysis for 17-Position Deprotection

The ketal protecting group at the 17-position is removed by acid hydrolysis.

  • Materials: Estr-4-en-17-one-17-ketal, concentrated hydrochloric acid, water.

  • Procedure:

    • Suspend the compound from Step 3 in water.

    • Adjust the pH of the mixture to 1-2 by adding concentrated hydrochloric acid.

    • Adjust the temperature to 20-25°C and stir for 10-12 hours.

    • Filter the solid product, wash the filter cake with water until neutral, and dry to obtain estr-4-en-17-one.[1][2]

Step 5: Grignard Reaction to Introduce the Allyl Group

The final step involves a Grignard reaction to introduce the allyl group at the 17-position, forming this compound.

  • Materials: Estr-4-en-17-one, magnesium turnings, allyl chloride, tetrahydrofuran (THF), iodine (as initiator), saturated ammonium chloride solution, dichloromethane.

  • Procedure:

    • In a dry reaction flask, place magnesium turnings and a small crystal of iodine in THF.

    • Slowly add allyl chloride to initiate the formation of the Grignard reagent (allylmagnesium chloride). Maintain the reaction until the magnesium has been consumed.

    • Cool the Grignard reagent to approximately 0°C.

    • Dissolve the estr-4-en-17-one from Step 4 in THF and add it dropwise to the Grignard reagent over about 30 minutes.

    • Allow the reaction to warm to 25°C and stir for 4 hours.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution until neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Recrystallize the crude product to obtain pure this compound.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates the five-step synthesis of this compound from Estr-4-ene-3,17-dione.

Synthesis_of_this compound A Estr-4-ene-3,17-dione B 17-Keto-estr-4-en-3-one-3-dithioketal A->B Step 1: Dithioketal Protection C Estr-4-en-3-one-3-dithioketal-17-ketal B->C Step 2: Ketal Protection D Estr-4-en-17-one-17-ketal C->D Step 3: Birch Reduction E Estr-4-en-17-one D->E Step 4: 17-Ketal Deprotection F This compound E->F Step 5: Grignard Reaction

Caption: The five-step synthetic pathway from estr-4-ene-3,17-dione to this compound.

Signaling Pathway of this compound

This compound, as a progestogen, exerts its biological effects through a signaling pathway that supports pregnancy. It mimics the action of natural progesterone.

Allylestrenol_Signaling_Pathway cluster_Cell Trophoblast Cell cluster_Placenta Placenta cluster_Uterus Uterus This compound This compound PR Progesterone Receptor This compound->PR Binds to Gene Target Gene Expression PR->Gene Activates hCG hCG Secretion Gene->hCG Increases Endo_Progesterone Increased Endogenous Progesterone Production hCG->Endo_Progesterone Stimulates Myometrium Myometrial Relaxation Endo_Progesterone->Myometrium Promotes

References

Progestogenic and Anti-androgenic Activity of Allylestrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen derived from 19-nortestosterone, exhibits a unique pharmacological profile characterized by potent progestogenic activity with a notable absence of androgenic effects.[1][2][3] This document provides an in-depth examination of the progestogenic and anti-androgenic properties of this compound and its primary active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound). It details the molecular mechanisms, presents quantitative data from receptor binding and functional assays, outlines relevant experimental protocols, and visualizes key signaling pathways and workflows. This compound functions as a prodrug, with its metabolite demonstrating significant affinity for the progesterone receptor and weak affinity for the androgen receptor, underpinning its clinical efficacy and safety profile.[1]

Progestogenic Activity

This compound's primary therapeutic effects are mediated through its potent progestogenic activity. It is considered a pure progestogen, similar in its physiological effects to natural progesterone.[1]

Mechanism of Action

Upon oral administration, this compound is metabolized to its active form, 3-ketothis compound.[1] This metabolite acts as an agonist for the progesterone receptor (PR).[1][4][5] The binding of 3-ketothis compound to the PR induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates gene transcription, resulting in the physiological effects of progesterone, which include:

  • Endometrial Transformation: It transforms a proliferative endometrium into a secretory one, which is essential for the implantation of an embryo.[5]

  • Pregnancy Maintenance: It is crucial for maintaining pregnancy by suppressing uterine contractions (myometrial relaxation) and promoting placental function.[4][6] this compound has been shown to enhance the endocrine function of the placental trophoblast, increasing the secretion of human chorionic gonadotropin (hCG) and endogenous progesterone.[7][8]

  • Antigonadotropic Effects: Like other progestogens, it can suppress the hypothalamic-pituitary-gonadal (HPG) axis, slowing the release of gonadotropin-releasing hormone (GnRH) and blunting the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[1][9]

Progestogenic Signaling Pathway

Progestogenic_Signaling This compound This compound (Prodrug) Metabolite 3-Ketothis compound (Active Metabolite) This compound->Metabolite Hepatic Metabolism Membrane PR Progesterone Receptor (PR) Metabolite->PR Binds to PR_Complex Activated PR Complex PR->PR_Complex Activation & Dimerization PRE Progesterone Response Element (PRE) on DNA PR_Complex->PRE Translocation & DNA Binding Transcription Modulation of Gene Transcription PRE->Transcription Response Progestogenic Effects: - Endometrial Secretion - Pregnancy Maintenance - Uterine Relaxation Transcription->Response AntiAndrogenic_Mechanisms HP Hypothalamus / Pituitary LH LH Secretion Testes Testes LH->Testes Testo_Prod Testosterone Production Testes->Testo_Prod Testo Testosterone Testo_Prod->Testo Reductase 5α-Reductase Testo->Reductase DHT DHT Reductase->DHT AR Androgen Receptor (AR) DHT->AR AR_Complex Activated AR Complex AR->AR_Complex Response Androgenic Effects (e.g., Prostate Growth) AR_Complex->Response This compound This compound (High Dose) This compound->HP Metabolite 3-Ketothis compound Metabolite->Reductase Inhibits Metabolite->AR Weak Binding (Antagonism) Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation cluster_preclinical Preclinical Development Binding Receptor Binding Assays (PR, AR, ER, GR, etc.) Reporter Reporter Gene Assays (Agonist/Antagonist Mode) Binding->Reporter Prioritize Hits Progestin_Assay Progestogenic Assays (e.g., Clauberg Test) Reporter->Progestin_Assay Confirm Activity Anti_Androgen_Assay Anti-androgenic Assays (e.g., Hershberger Assay) Reporter->Anti_Androgen_Assay PKPD Pharmacokinetics & Pharmacodynamics Progestin_Assay->PKPD Anti_Androgen_Assay->PKPD Tox Toxicology Studies PKPD->Tox

References

Allylestrenol's Affinity for Progesterone Receptor Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of allylestrenol, a synthetic progestogen, for the progesterone receptor (PR) isoforms, PR-A and PR-B. This compound, a prodrug, is metabolized to its active form, 3-keto-allylestrenol, which then interacts with progesterone receptors to elicit a physiological response. This document summarizes the available quantitative data on binding affinities, details the experimental methodologies used for these assessments, and visualizes the associated signaling pathways. The information presented is intended to support further research and drug development efforts in the field of steroid hormone pharmacology.

Introduction

This compound is a synthetic progestin belonging to the 19-nortestosterone derivative family.[1] It is recognized for its progestogenic effects, which are primarily mediated through its active metabolite, 3-keto-allylestrenol.[2] This active compound mimics the action of endogenous progesterone by binding to and activating progesterone receptors (PRs).[3][4] Progesterone receptors exist as two main isoforms, PR-A and PR-B, which are transcribed from the same gene but have distinct transcriptional activities.[5] PR-B generally functions as a transcriptional activator of progesterone-responsive genes, while PR-A can act as a transcriptional inhibitor of PR-B and other steroid hormone receptors.[3] The differential expression and activity of these isoforms play a crucial role in mediating the diverse effects of progesterone and synthetic progestins in various target tissues.

Understanding the binding affinity of this compound's active metabolite for these specific isoforms is critical for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. This guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with PR-A and PR-B.

Binding Affinity of 3-Keto-Allylestrenol for Progesterone Receptors

A key study conducted by Bergink et al. (1985) investigated the binding of 3-keto-allylestrenol to the transformed progesterone receptor in intact MCF-7 human breast cancer cells.[4] The findings from this study are summarized in the table below.

Table 1: Relative Binding Affinity of 3-Keto-Allylestrenol for the Progesterone Receptor in MCF-7 Cells [4]

CompoundRelative Binding Affinity (%)*
Progesterone100
3-Keto-Allylestrenol~200
Medroxyprogesterone Acetate~400-600
Norethisterone~400-600
Cyproterone Acetate~100

*Relative binding affinity is expressed as a percentage relative to progesterone (set at 100%). The affinity of 3-keto-allylestrenol was reported to be approximately twice that of progesterone and cyproterone acetate, and two to three times less than that of medroxyprogesterone acetate and norethisterone.[4]

For a broader context on how 19-nortestosterone derivatives can interact with progesterone receptor isoforms, the following table presents data from a molecular modeling study that calculated the binding affinities of various steroids, including the 19-nortestosterone derivative norethindrone, for hPR-A and hPR-B monomers. It is important to note that these are in silico estimations and not experimental binding assay results for this compound.

Table 2: Comparative Molecular Docking Affinities of Steroids for hPR-A and hPR-B Monomers [6][7]

LigandBinding Affinity for hPR-A (kcal/mol)Binding Affinity for hPR-B (kcal/mol)
Progesterone-10.03-2.05e+6
Norethindrone-7.83-5.57
Norgestrel-7.14-4.75
Estradiol-9.11-3.64e+6
Estrone-8.93-3.19e+6
Testosterone-8.73-5.86

This data is from a comparative molecular modeling study and is provided for contextual comparison. It does not represent experimental data for this compound.[6][7] The study suggested that, in general, ligands exhibited a higher binding affinity for hPR-A than for hPR-B.[6][7]

Progesterone Receptor Signaling Pathways

Upon binding of an agonist like 3-keto-allylestrenol, the progesterone receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. There, it binds to progesterone response elements (PREs) on the DNA to regulate the transcription of target genes. The two isoforms, PR-A and PR-B, can mediate different downstream signaling events.

General Progesterone Receptor Signaling

The following diagram illustrates the general mechanism of progesterone receptor activation and its subsequent effects on gene transcription.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite 3-Keto-Allylestrenol This compound->Metabolite Metabolism PR Progesterone Receptor (PR-A or PR-B) Metabolite->PR Dimer Activated PR Dimer PR->Dimer Binding & Dimerization HSP Heat Shock Proteins HSP->PR Nucleus_Dimer Activated PR Dimer Dimer->Nucleus_Dimer PRE Progesterone Response Element (PRE) Nucleus_Dimer->PRE Gene Target Gene PRE->Gene Transcription Regulation mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Caption: General signaling pathway of this compound upon binding to Progesterone Receptors.

Differential Signaling of PR-A and PR-B

The distinct functional roles of PR-A and PR-B lead to differential gene regulation and cellular responses. PR-B is a strong transcriptional activator, while PR-A can inhibit the activity of PR-B and other steroid receptors. This differential activity is a key determinant of the overall cellular response to progestins.

PR_Isoform_Signaling cluster_ligand cluster_receptors Progesterone Receptor Isoforms cluster_downstream Downstream Effects Ligand 3-Keto-Allylestrenol PRA PR-A Ligand->PRA PRB PR-B Ligand->PRB PRA_Activation PR-A Activation PRA->PRA_Activation PRB_Activation PR-B Activation PRB->PRB_Activation PRA_Activation->PRB_Activation Inhibits Transcriptional_Repression Transcriptional Repression (e.g., of ER, AR, GR) PRA_Activation->Transcriptional_Repression Transcriptional_Activation Transcriptional Activation (e.g., of pro-proliferative genes) PRB_Activation->Transcriptional_Activation MAPK_STAT_Activation Activation of MAPK/STAT Pathways PRB_Activation->MAPK_STAT_Activation Cellular_Response_A Anti-proliferative Effects Transcriptional_Repression->Cellular_Response_A Leads to Cellular_Response_B Pro-gestational & Proliferative Effects Transcriptional_Activation->Cellular_Response_B Leads to MAPK_STAT_Activation->Cellular_Response_B Binding_Assay_Workflow cluster_details Assay Setup Details Start Start: Prepare Reagents Prepare_Cytosol 1. Prepare Receptor Cytosol (e.g., from MCF-7 cells) Start->Prepare_Cytosol Assay_Setup 2. Set up Assay Tubes Prepare_Cytosol->Assay_Setup Incubation 3. Incubate to Equilibrium Assay_Setup->Incubation Total_Binding Total Binding: Cytosol + Radioligand NSB Non-Specific Binding: Cytosol + Radioligand + Excess Unlabeled Ligand Competition Competition: Cytosol + Radioligand + Test Compound (Varying Conc.) Separation 4. Separate Bound/Free Ligand (e.g., DCC Adsorption) Incubation->Separation Quantification 5. Quantify Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis 6. Data Analysis Quantification->Data_Analysis End End: Determine Ki Data_Analysis->End

References

In vitro characterization of Allylestrenol's hormonal activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Characterization of Allylestrenol's Hormonal Activity

Introduction

This compound is a synthetic progestogen of the 19-nortestosterone series, structurally related to progesterone.[1][2] Unlike many other 19-nortestosterone derivatives, this compound is recognized for being a pure progestogen, reportedly devoid of significant androgenic, estrogenic, or glucocorticoid activities.[3][4] It functions as a prodrug, being metabolized in the body to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound), which is responsible for its biological effects.[3] This guide provides a comprehensive overview of the in vitro methods used to characterize the hormonal activity of this compound and its active metabolite, presenting key quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Progestogenic Activity: Interaction with the Progesterone Receptor (PR)

The primary mechanism of action for this compound is agonism at the progesterone receptor (PR).[3] Its active metabolite, 3-ketothis compound, binds to and activates the PR, mimicking the effects of natural progesterone.[1][5] This interaction is critical for its therapeutic applications, which have historically included the management of threatened miscarriage and premature labor.[1][6]

Receptor Binding Affinity

The binding affinity of this compound and its active metabolite for the progesterone receptor has been quantified relative to other progestogens. It is important to note that this compound itself has very low affinity for the PR, while its 3-keto metabolite is the potent, active compound.[3]

Table 1: Relative Binding Affinity for the Progesterone Receptor (PR)

Compound Relative Binding Affinity (RBA) vs. Progesterone Relative Binding Affinity (RBA) vs. ORG-2058 Cell Line / Preparation Reference
This compound <2% <0.2% Not Specified [3]
3-Ketothis compound 186% 24% Not Specified [3]

| 3-Ketothis compound | ~200% (vs. Progesterone) | ~33-50% (vs. Medroxyprogesterone Acetate & Norethisterone) | Intact MCF-7 Cells |[4] |

Note: RBA values are compiled from different sources and methodologies, which can account for variations. ORG-2058 is a high-affinity synthetic progestin often used as a reference compound.

Progesterone Receptor Signaling Pathway

Upon entering the target cell, the active metabolite of this compound binds to the progesterone receptor, initiating a conformational change. This complex then translocates to the nucleus, where it binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3-Ketothis compound PR Progesterone Receptor (PR) Ligand->PR Binds Complex Activated Ligand-PR Complex PR->Complex Activation Complex_n Activated Ligand-PR Complex Complex->Complex_n Translocation DNA DNA PRE PRE Transcription Gene Transcription PRE->Transcription Modulates Complex_n->PRE Binds

Caption: Progesterone receptor signaling pathway activated by 3-ketothis compound.

Characterization of Off-Target Hormonal Activities

A key feature of this compound is its high specificity for the progesterone receptor, with minimal interaction with other steroid hormone receptors.

Androgenic and Glucocorticoid Activity

In vitro studies confirm that this compound and its active metabolite have very weak binding affinity for the androgen receptor (AR) and glucocorticoid receptor (GR), which aligns with its lack of androgenic side effects observed in clinical use.[4][7]

Table 2: Relative Binding Affinity for Androgen (AR) and Glucocorticoid (GR) Receptors

Compound Receptor Relative Binding Affinity (RBA) Cell Line / Preparation Reference
3-Ketothis compound AR 4.5% (vs. Testosterone) Not Specified [3]
3-Ketothis compound AR Weak affinity, lower than norethisterone Intact MCF-7 Cells (37°C) [4]
3-Ketothis compound GR 9.8% (vs. Dexamethasone) Not Specified [3]

| This compound | GR | No activity reported | General finding |[7] |

Estrogenic Activity and SHBG Binding

This compound is also reported to be free from estrogenic activity.[7] It and its metabolite bind weakly to Sex Hormone-Binding Globulin (SHBG), a carrier protein for sex steroids in the blood.[7] This low affinity for SHBG suggests that this compound is unlikely to cause androgenic effects by displacing endogenous androgens like testosterone from SHBG.[7]

Table 3: Binding Affinity for Estrogen Receptor (ER) and SHBG

Compound Receptor/Protein Relative Binding Affinity (RBA) Cell Line / Preparation Reference
3-Ketothis compound ER <0.2% (vs. Estradiol) Not Specified [3]
This compound SHBG Very Low Human SHBG [7]

| 3-Ketothis compound | SHBG | 2.8% (vs. Testosterone) | Human SHBG |[3] |

Experimental Methodologies

The characterization of this compound's hormonal activity relies on established in vitro assays. The following are representative protocols for the key experiments.

Competitive Receptor Binding Assay Protocol

This assay measures the ability of a test compound (e.g., 3-ketothis compound) to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for a steroid hormone receptor.

Materials:

  • Cell Line: MCF-7 human breast cancer cells (express PR, AR, ER).[4]

  • Receptor Source: Whole cells or cytosol extract from the chosen cell line.

  • Radiolabeled Ligand: A high-affinity, receptor-specific radioligand (e.g., [³H]ORG-2058 for PR, [³H]R1881 for AR).

  • Test Compound: this compound or 3-ketothis compound, dissolved in a suitable solvent (e.g., DMSO).

  • Buffers: Assay-specific binding buffers.

  • Instrumentation: Scintillation counter.

Procedure:

  • Preparation: Culture MCF-7 cells to appropriate confluency. For cytosol preparations, homogenize cells and centrifuge to isolate the cytosolic fraction. For whole-cell assays, harvest intact cells.

  • Incubation: In assay tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (or a reference compound).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C for cytosol or 37°C for intact cells) to allow binding to reach equilibrium.[4]

  • Separation: Separate receptor-bound radioligand from unbound radioligand. This is often achieved using methods like dextran-coated charcoal adsorption or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The RBA is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & Harvest MCF-7 Cells P2 Prepare Receptor Source (Cytosol or Whole Cells) P1->P2 A1 Combine Receptor Source, Radioligand, and Test Compound P2->A1 P3 Prepare Serial Dilutions of Test Compound P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Separate Bound from Unbound Ligand A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Plot Competition Curve A4->D1 D2 Calculate IC50 Value D1->D2 D3 Determine Relative Binding Affinity (RBA) D2->D3

Caption: Experimental workflow for a competitive receptor binding assay.
Reporter Gene Transactivation Assay Protocol

This assay measures the functional consequence of receptor binding—the activation of gene transcription.

Objective: To determine if a test compound acts as an agonist or antagonist for a specific hormone receptor.

Materials:

  • Cell Line: A suitable host cell line (e.g., HeLa, HEK293) that does not endogenously express the receptor of interest.

  • Expression Vector: A plasmid containing the cDNA for the full-length human receptor (e.g., hPR-B).

  • Reporter Vector: A plasmid containing a hormone response element (e.g., PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection Reagent: A method to introduce the plasmids into the cells (e.g., lipofection).

  • Test Compound: this compound or its metabolite.

  • Instrumentation: Luminometer or spectrophotometer.

Procedure:

  • Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.

  • Treatment: After allowing time for gene expression, treat the transfected cells with various concentrations of the test compound. Include positive (known agonist) and negative (vehicle) controls.

  • Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (luminescence).

  • Data Analysis: Normalize the reporter activity to a measure of cell viability or transfection efficiency. Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).

G cluster_prodrug Prodrug Activation cluster_outcome Functional Outcome This compound This compound (Prodrug) Metabolism Hepatic Metabolism This compound->Metabolism Keto 3-Ketothis compound (Active Metabolite) Metabolism->Keto PR High Affinity for Progesterone Receptor AR Weak Affinity for Androgen Receptor ER Negligible Affinity for Estrogen Receptor GR Weak Affinity for Glucocorticoid Receptor SHBG Weak Binding to SHBG Progestogenic Selective Progestogenic Effect PR->Progestogenic NoAndrogenic No Significant Androgenic Effect AR->NoAndrogenic SHBG->NoAndrogenic

Caption: Logical relationship of this compound activation and its selective hormonal activity.

Conclusion

The in vitro characterization of this compound demonstrates that it is a prodrug, with its activity mediated by its 3-keto metabolite. This active compound is a potent agonist of the progesterone receptor. Crucially, it exhibits high selectivity, with weak or negligible binding to androgen, estrogen, and glucocorticoid receptors, as well as to SHBG. These findings, derived from receptor binding and transactivation assays, provide the molecular basis for this compound's clinical profile as a pure progestogen, largely free from the off-target hormonal side effects associated with other synthetic progestins.

References

Navigating the Preclinical Landscape of Allylestrenol: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has been utilized in certain regions for the management of threatened miscarriage and premature labor. Understanding its pharmacokinetic and metabolic profile in preclinical models is paramount for elucidating its mechanism of action and ensuring its safety and efficacy. This technical guide synthesizes the available, albeit limited, scientific literature on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species. While comprehensive quantitative data remains scarce, this document provides an overview of its expected metabolic pathways, general methodologies for its analysis, and a conceptual framework of its mechanism of action.

Introduction

This compound is a synthetic steroid that acts as an agonist of the progesterone and estrogen receptors[1][2]. It is structurally related to progesterone and is used in some countries to support pregnancy[1][2][3][4]. The therapeutic efficacy and safety of any pharmaceutical agent are intrinsically linked to its pharmacokinetic and metabolic fate. This guide aims to provide a comprehensive overview of the current understanding of this compound's ADME properties in preclinical models, highlighting key metabolic transformations and outlining standard experimental protocols relevant to its study.

Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

ParameterValueReference
Tmax (h) 1.9 ± 0.5[5]
Cmax (ng/mL) 13.63 ± 4.05[5]
t1/2 (h) 9.46 ± 2.88[5]
AUC0-36h (ng·h/mL) 46.88 ± 17.48[5]

Note: Data is from a single human study and may not be directly extrapolated to preclinical models. However, it serves as a valuable reference for expected pharmacokinetic behavior.

Absorption

This compound is administered orally, and its absorption is expected to occur in the gastrointestinal tract. The micronization of this compound particles may enhance its dissolution rate and, consequently, its oral bioavailability[6].

Distribution

As a lipophilic steroid hormone, this compound is expected to be widely distributed throughout the body and bind to plasma proteins. Its active metabolite, 3-keto-allylestrenol, has been shown to have a low affinity for sex hormone-binding globulin (SHBG)[7].

Metabolism

This compound is believed to be a prodrug that is converted to its active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound)[4][7]. The metabolism is thought to occur primarily in the liver and likely involves cytochrome P450 enzymes, specifically CYP3A4[4]. The main metabolic pathways are expected to be reduction, hydroxylation, and conjugation[4]. In rats, prenatal exposure to this compound has been shown to induce the activity of the hepatic microsomal enzyme system, which includes cytochrome P450 enzymes[2].

Excretion

The excretion of this compound and its metabolites is anticipated to occur via both renal and fecal routes. The metabolites are likely excreted as conjugates, such as glucuronides and sulfates[1].

Experimental Protocols

While specific, detailed experimental protocols for preclinical ADME studies of this compound are not published, this section outlines general methodologies that would be employed for such investigations.

Animal Models

Preclinical pharmacokinetic and metabolism studies are typically conducted in rodent (e.g., rats) and non-rodent (e.g., dogs, monkeys) species to assess inter-species differences.

Drug Administration and Sample Collection

For oral pharmacokinetic studies, this compound would be administered via oral gavage. Blood samples would be collected at predetermined time points from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Urine and feces would be collected over specified intervals using metabolic cages to determine excretion routes and mass balance.

Bioanalytical Method

The quantification of this compound and its metabolites in biological matrices (plasma, urine, feces) would typically be performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 2: General Parameters for a Preclinical LC-MS/MS Bioanalytical Method

ParameterDescription
Instrumentation Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the biological matrix.
Chromatographic Separation A C18 or similar reversed-phase column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase (e.g., water with formic acid or ammonium formate).
Mass Spectrometric Detection Multiple reaction monitoring (MRM) mode for selective and sensitive detection of the parent drug and its metabolites.
Validation The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
In Vitro Metabolism Studies

To investigate the metabolic pathways and enzyme kinetics, in vitro studies using liver microsomes or hepatocytes from different preclinical species would be conducted. These studies help in identifying the enzymes responsible for metabolism and potential drug-drug interactions.

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through its agonistic activity on progesterone receptors[3][4][8]. Its mechanism of action in supporting pregnancy is considered multimodal, involving direct effects on the uterus and indirect effects through the stimulation of placental hormone production[9].

experimental_workflow cluster_preclinical_model Preclinical Model (e.g., Rat) cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation Animal Dosing Animal Dosing Blood Blood Animal Dosing->Blood Urine Urine Animal Dosing->Urine Feces Feces Animal Dosing->Feces Extraction Extraction Blood->Extraction Urine->Extraction Feces->Extraction LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Pharmacokinetic Parameters Pharmacokinetic Parameters LC-MS/MS->Pharmacokinetic Parameters Metabolite Identification Metabolite Identification LC-MS/MS->Metabolite Identification Excretion Profile Excretion Profile LC-MS/MS->Excretion Profile

Experimental workflow for preclinical pharmacokinetic studies.

One of the proposed mechanisms involves the stimulation of placental endocrine function. This compound may enhance the production of human chorionic gonadotropin (hCG) and progesterone by the placenta, which are crucial for maintaining a healthy pregnancy[1]. It has also been suggested to stimulate the activity of placental 3β-hydroxysteroid dehydrogenase, an enzyme involved in progesterone synthesis[10].

signaling_pathway This compound This compound Placental Trophoblast Placental Trophoblast This compound->Placental Trophoblast Progesterone Receptor Progesterone Receptor This compound->Progesterone Receptor Increased hCG Production Increased hCG Production Placental Trophoblast->Increased hCG Production Increased Progesterone Production Increased Progesterone Production Placental Trophoblast->Increased Progesterone Production Uterine Quiescence Uterine Quiescence Progesterone Receptor->Uterine Quiescence Pregnancy Maintenance Pregnancy Maintenance Increased hCG Production->Pregnancy Maintenance Increased Progesterone Production->Pregnancy Maintenance Uterine Quiescence->Pregnancy Maintenance

Conceptual signaling pathway of this compound in pregnancy support.

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound is not extensively documented in publicly available literature. This guide provides a synthesis of the existing information, suggesting that this compound is a prodrug metabolized in the liver to an active form. Its mechanism of action is linked to its progestogenic activity and its ability to modulate placental hormone production. Further dedicated preclinical ADME studies are warranted to fully characterize the pharmacokinetic and metabolic properties of this compound, which would provide a more robust foundation for its clinical use and the development of similar therapeutic agents. Researchers are encouraged to employ validated bioanalytical methods, such as LC-MS/MS, and a combination of in vivo and in vitro models to generate comprehensive data.

References

The Journey of a Pregnancy-Sustaining Progestogen: A Technical Guide to the Discovery and Development of Allylestrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has carved a niche in obstetric medicine for its role in supporting pregnancies at risk. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its initial chemical synthesis to its clinical applications. It delves into the detailed methodologies of key experiments, presents quantitative data in a structured format, and visualizes complex biological pathways and experimental workflows. This document serves as a core resource for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this compound's journey from laboratory to clinic.

Introduction

This compound, chemically known as (17β)-17-(2-propenyl)estr-4-en-17-ol, is an orally active progestogen belonging to the 19-nortestosterone series of steroids.[1] It was first introduced in the 1960s as a therapeutic agent for the prevention of recurrent miscarriage and premature labor.[2] Unlike many other synthetic progestins, this compound is noted for its favorable safety profile, particularly its lack of androgenic, estrogenic, or glucocorticoid activity, making it a valuable option in pregnancy-related complications.[3] This guide will explore the pivotal stages of its development, providing a technical deep-dive into its synthesis, mechanism of action, and the preclinical and clinical evidence that underpins its use.

Chemical Synthesis

The synthesis of this compound has been a subject of refinement to achieve higher yields and purity for industrial-scale production. A widely adopted method utilizes estr-4-ene-3,17-dione as the starting material, involving a five-step reaction process.[4]

Synthesis Workflow

The synthesis of this compound from estr-4-ene-3,17-dione is a multi-step process designed for high yield and purity.[4] The general workflow involves protection of the keto groups, a reduction reaction, deprotection, and finally, the introduction of the allyl group.

G start Estr-4-ene-3,17-dione step1 Step 1: 3-Keto Dithioketal Protection start->step1 Ethanedithiol, BF3·OEt2 step2 Step 2: 17-Keto Ketal Protection step1->step2 Ethylene glycol, p-toluenesulfonic acid step3 Step 3: Birch Reduction step2->step3 Lithium, Liquid Ammonia step4 Step 4: 17-Position Deprotection (Hydrolysis) step3->step4 Acid Hydrolysis step5 Step 5: Grignard Reaction step4->step5 Allylmagnesium chloride end This compound step5->end

Figure 1: Synthesis workflow of this compound.
Experimental Protocol for Synthesis

The following protocol is a detailed description of the five-step synthesis of this compound from estr-4-ene-3,17-dione, as adapted from patent literature.[4]

Step 1: 3-Keto Dithioketal Protection

  • Reactants: Estr-4-ene-3,17-dione, ethanedithiol, boron trifluoride diethyl etherate (BF3·OEt2), glacial acetic acid.

  • Procedure:

    • In a reaction vessel, dissolve estr-4-ene-3,17-dione in glacial acetic acid.

    • Add ethanedithiol to the solution.

    • Cool the mixture to -5 to 10°C.

    • Slowly add BF3·OEt2 as a catalyst. The weight ratio of estr-4-ene-3,17-dione to BF3·OEt2 should be between 1:0.3 and 1:0.5.[5]

    • Maintain the reaction temperature for 2-4 hours.

    • After the reaction is complete, neutralize the solution with an alkaline solution (e.g., sodium bicarbonate solution).

    • Precipitate the product by adding water.

    • Filter the precipitate, wash with water until neutral, and recrystallize to obtain the 3-dithioketal protected compound.

Step 2: 17-Keto Ketal Protection

  • Reactants: The product from Step 1, ethylene glycol, triethyl orthoformate, p-toluenesulfonic acid.

  • Procedure:

    • Suspend the 3-dithioketal protected compound in ethylene glycol and triethyl orthoformate.

    • Add p-toluenesulfonic acid as a catalyst.

    • Heat the mixture to 35-40°C and stir for a specified time until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with an alkaline solution.

    • Isolate the product by filtration, wash, and dry.

Step 3: Birch Reduction

  • Reactants: The product from Step 2, metal lithium, liquid ammonia, absolute ethanol, tetrahydrofuran (THF).

  • Procedure:

    • In a reaction vessel cooled to -40 to -50°C, add liquid ammonia.

    • Add small pieces of metal lithium. The weight ratio of the compound from Step 2 to lithium is 1:0.1 to 1:0.2.[5]

    • Dissolve the compound from Step 2 in THF and add it dropwise to the lithium-ammonia solution.

    • Stir the reaction mixture for 1.5-2 hours.

    • Slowly add absolute ethanol to quench the reaction.

    • Evaporate the ammonia and add an alkaline solution for workup.

    • Filter the product, wash with water until neutral, and recrystallize.

Step 4: 17-Position Deprotection (Hydrolysis)

  • Reactants: The product from Step 3, an acidic solution (e.g., dilute hydrochloric acid).

  • Procedure:

    • Suspend the product from Step 3 in a suitable solvent.

    • Add the acidic solution and stir at a controlled temperature until the ketal group at the 17-position is hydrolyzed (monitored by TLC).

    • Neutralize the reaction mixture.

    • Extract the product with an organic solvent, wash the organic layer, and dry.

    • Remove the solvent under reduced pressure to obtain the deprotected compound.

Step 5: Grignard Reaction

  • Reactants: The product from Step 4, allylmagnesium chloride (Grignard reagent), THF.

  • Procedure:

    • Dissolve the deprotected compound in anhydrous THF.

    • Slowly add this solution dropwise to a solution of allylmagnesium chloride in THF at 0-5°C.

    • Allow the reaction to proceed for 3-5 hours at this temperature.

    • Quench the reaction by adding a saturated ammonium chloride solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.

    • Evaporate the solvent and recrystallize the crude product to obtain pure this compound.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism, primarily acting as a progesterone receptor agonist.[6][7] Its unique structure, however, imparts additional beneficial actions, including trophoblastic, placentotrophic, and β2-adrenergic effects, which contribute to its efficacy in maintaining pregnancy.[8]

Signaling Pathway

This compound's primary mechanism involves binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately leads to the physiological effects necessary for maintaining pregnancy. Additionally, its β2-adrenergic activity contributes to uterine quiescence.

G cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound PR Progesterone Receptor (PR) This compound->PR Agonist Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR Agonist Trophoblast Trophoblast Cells This compound->Trophoblast Stimulates Placenta Placenta PR->Placenta Placentotrophic Effects Myometrium Myometrium Beta2_AR->Myometrium Relaxation Trophoblast->Placenta Increased hCG & Progesterone Production Placenta->Myometrium Maintains Uterine Quiescence Pregnancy_Maintenance Pregnancy Maintenance Myometrium->Pregnancy_Maintenance G start Compound Synthesis & Characterization invitro In Vitro Studies start->invitro Receptor Binding, Cell-based Assays invivo In Vivo Animal Studies invitro->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd tox Toxicology Studies invivo->tox efficacy Efficacy in Animal Models invivo->efficacy clin_trial_app Clinical Trial Application pk_pd->clin_trial_app tox->clin_trial_app efficacy->clin_trial_app G phase1 Phase I: Safety & Dosage phase2 Phase II: Efficacy & Side Effects phase1->phase2 phase3 Phase III: Large-scale Efficacy & Safety phase2->phase3 approval Regulatory Approval phase3->approval phase4 Phase IV: Post-marketing Surveillance approval->phase4

References

The Effects of Allylestrenol on Uterine Smooth Muscle Contractility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Issued: November 10, 2025

Abstract

This technical guide provides an in-depth analysis of the mechanisms and effects of allylestrenol, a synthetic progestogen, on uterine smooth muscle contractility. This compound is utilized clinically to prevent threatened preterm labor and manage recurrent miscarriages by promoting uterine quiescence.[1][2] Its primary mechanism is a multimodal action involving direct progestogenic effects and stimulation of β2-adrenergic receptors, which collectively lead to the relaxation of the myometrium.[3] This document consolidates available data on its signaling pathways, outlines the standard experimental protocols for assessing its effects, and summarizes clinical findings. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanisms of Action on Uterine Smooth Muscle

This compound exerts its uterine-relaxing effects through two primary, synergistic signaling pathways: agonism at the progesterone receptor and stimulation of the β2-adrenergic receptor.

Progestogenic Activity

This compound itself is considered a prodrug, with its major activity mediated through its metabolite, 3-ketothis compound.[1] This active metabolite functions as an agonist of the progesterone receptor (PR).[4][5] The activation of PR in myometrial cells initiates a signaling cascade that is crucial for maintaining uterine quiescence during pregnancy.[5] This includes modulating gene expression to decrease the sensitivity of the uterine muscle to contractile stimuli like oxytocin and prostaglandins.[2][4] this compound is reported to be a pure progestogen, devoid of the androgenic or estrogenic side effects associated with many other 19-nortestosterone derivatives.[1]

Progesterone_Receptor_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus A This compound (Prodrug) B 3-ketothis compound (Active Metabolite) A->B Metabolism PR Progesterone Receptor (PR) B->PR Binding PR_Complex Active PR Complex PR->PR_Complex HRE Hormone Response Element (HRE) PR_Complex->HRE Translocation & DNA Binding Transcription Modulation of Gene Transcription HRE->Transcription Proteins Synthesis of Proteins that Decrease Myometrial Excitability (e.g., ion channel regulators) Transcription->Proteins Relaxation Uterine Quiescence (Relaxation) Proteins->Relaxation

Fig. 1: Progestogenic signaling pathway of this compound.
β2-Adrenergic Stimulation

A distinct and critical component of this compound's action is the stimulation of myometrial β2-adrenergic receptors.[2] This mechanism is responsible for a more rapid onset of uterine relaxation.[2] Activation of these G-protein coupled receptors leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). With MLCK inhibited, the phosphorylation of myosin is reduced, preventing the cross-bridge cycling required for muscle contraction and thereby promoting smooth muscle relaxation.

Beta2_Adrenergic_Pathway cluster_0 Extracellular cluster_1 Myometrial Cell This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binding AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_I Inactive MLCK (Phosphorylated) PKA->MLCK_I Phosphorylates (Inhibits) MLCK_A Active MLCK MLCK_A->MLCK_I Contraction Myosin-Actin Interaction (Contraction) MLCK_A->Contraction Enables Relaxation Uterine Relaxation MLCK_I->Relaxation Promotes

Fig. 2: β2-Adrenergic signaling pathway leading to uterine relaxation.

Experimental Assessment of Uterine Contractility

Standard Experimental Protocol: In Vitro Myometrial Strip Assay

The gold standard for assessing the direct effect of pharmacological agents on uterine contractility is the in vitro organ bath assay using isolated myometrial strips.[6][7] This methodology allows for the precise measurement of changes in contraction amplitude, frequency, and duration in a controlled environment.

Methodology:

  • Tissue Acquisition: Myometrial biopsies are obtained from consenting patients undergoing Cesarean section, typically from the upper border of the uterine incision.[6][8]

  • Strip Preparation: The tissue is immediately placed in a physiological saline solution (e.g., Krebs solution). Fine, longitudinal strips of myometrium (approx. 2 mm wide x 6-10 mm long) are carefully dissected.[6][9]

  • Mounting: Each strip is mounted vertically or horizontally in a temperature-controlled (37°C) organ bath chamber (10-20 mL) containing the physiological solution, which is continuously aerated with 95% O2 / 5% CO2.[6][9] One end of the strip is fixed, while the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate for 1-2 hours under a set tension (e.g., 1-2 g), during which they develop stable, spontaneous contractions. The bathing solution is replaced every 15-20 minutes.[6]

  • Drug Administration:

    • To study inhibitory effects, a contractile agent like oxytocin (e.g., 10⁻⁹ M to 10⁻⁵ M) or a high-potassium solution is often added to induce stable, rhythmic contractions.[9][10]

    • Once contractions are stable, cumulative concentrations of the test compound (this compound) are added to the bath to generate a dose-response curve.

  • Data Acquisition: The isometric force transducer records changes in tension over time. Key parameters measured include the amplitude (force) of contractions, frequency (contractions per unit time), and motility index (amplitude × frequency).[7]

Experimental_Workflow A 1. Myometrial Biopsy Acquisition (Cesarean Section) B 2. Dissection of Myometrial Strips A->B C 3. Mounting in Organ Bath (37°C, Krebs Solution) B->C D 4. Connection to Force Transducer C->D E 5. Equilibration (1-2 hours) D->E F 6. Induction of Contractions (e.g., Oxytocin) E->F G 7. Cumulative Addition of This compound F->G H 8. Data Recording (Force, Frequency) G->H I 9. Analysis (Dose-Response Curve) H->I

Fig. 3: Standard experimental workflow for in vitro uterine contractility assay.
Quantitative Data on Myometrial Contractility

Table 1: Representative Data Table for In Vitro Effects of this compound on Oxytocin-Induced Uterine Contractions

Parameter Oxytocin Control + this compound (10⁻⁷ M) + this compound (10⁻⁶ M) + this compound (10⁻⁵ M)
Contraction Amplitude (% of Control) 100% Data Not Available Data Not Available Data Not Available
Contraction Frequency (% of Control) 100% Data Not Available Data Not Available Data Not Available

| Motility Index (% of Control) | 100% | Data Not Available | Data Not Available | Data Not Available |

Clinical Efficacy and Therapeutic Outcomes

Clinical studies provide indirect but compelling evidence of this compound's ability to reduce uterine contractility. Its effectiveness is demonstrated by improved pregnancy outcomes in at-risk populations.

Efficacy in Threatened Abortion

A retrospective analysis comparing this compound with standard progesterone for the treatment of threatened abortion demonstrated comparable successful delivery rates. However, the this compound group showed significantly longer gestational ages and higher neonatal birth weights, suggesting a potentially superior effect in maintaining a stable uterine environment for fetal development.[11][12]

Table 2: Clinical Outcomes of this compound vs. Progesterone in Threatened Abortion

Outcome Parameter This compound Group (n=74) Progesterone Group (n=75) P-Value
Successful Delivery Rate 83.78% 81.33% >0.05
Gestational Age (weeks) Significantly Higher Lower <0.05
Neonatal Birth Weight (grams) Significantly Higher Lower <0.05
Normal Vaginal Delivery Rate Significantly Higher Lower <0.05

Data sourced from a 2024 retrospective study.[11][12]

Efficacy in Assisted Reproductive Technology (ART)

In patients undergoing ART, luteal phase support is critical. A large retrospective study compared this compound with dydrogesterone, another progestogen. While clinical pregnancy rates were similar, this compound was associated with a significantly lower rate of biochemical pregnancies (early pregnancy loss) and multiple gestations. Furthermore, it significantly improved endometrial receptivity markers, including thickness and blood flow.[13]

Table 3: Comparison of this compound and Dydrogesterone for Luteal Phase Support in ART

Outcome Parameter This compound Group (n=989) Dydrogesterone Group (n=989) P-Value
Clinical Pregnancy Rate 53.5% 53.2% 0.928
Biochemical Pregnancy Rate 6.4% 11.8% <0.001
Multiple Gestation Rate 16.8% 26.3% 0.001

Data from a 2023 propensity score-matched study.[13]

Conclusion

This compound effectively reduces uterine smooth muscle contractility through a dual mechanism involving both progesterone receptor agonism and β2-adrenergic stimulation. This multimodal action promotes uterine quiescence, which is reflected in positive clinical outcomes, including the successful management of threatened abortion and improved results in assisted reproductive technology.[3][11][13] While its clinical efficacy is well-documented, a notable gap exists in the public literature regarding quantitative in vitro dose-response data on myometrial tissue. Further preclinical research using standardized organ bath protocols would be valuable to precisely quantify its potency and further elucidate its direct effects on the myometrium, providing a more complete picture for drug development and optimization.

References

The Role of Allylestrenol in Enhancing Endometrial Receptivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endometrial receptivity is a critical factor for successful embryo implantation and the establishment of pregnancy. Allylestrenol, a synthetic progestogen, has been utilized in clinical practice to support pregnancies, particularly in cases of threatened miscarriage and recurrent pregnancy loss. This technical guide provides an in-depth analysis of the role of this compound in modulating endometrial receptivity. By acting as a potent agonist of the progesterone receptor, this compound orchestrates a series of molecular and cellular events within the endometrium, creating a favorable environment for implantation. This document summarizes the current understanding of its mechanism of action, its influence on key signaling pathways and receptivity markers, and presents relevant quantitative data from clinical studies. Detailed experimental protocols for assessing endometrial receptivity are also provided to facilitate further research in this area.

Introduction

This compound is a synthetic oral progestogen that mimics the actions of natural progesterone.[1] Its primary therapeutic applications are in the prevention of threatened and recurrent miscarriages, as well as preterm labor.[2][3] The efficacy of this compound in maintaining pregnancy is largely attributed to its ability to enhance endometrial receptivity, the transient period during the mid-secretory phase of the menstrual cycle when the endometrium is receptive to embryo implantation. This guide will explore the molecular mechanisms by which this compound is thought to improve the uterine environment for implantation.

Mechanism of Action of this compound on the Endometrium

This compound exerts its effects primarily by binding to and activating progesterone receptors (PRs) in the endometrium.[1] This interaction initiates a signaling cascade that leads to the transformation of the proliferative endometrium into a secretory endometrium, a crucial step for successful implantation.[4] The key actions of this compound on the endometrium include:

  • Promoting Decidualization: this compound, like progesterone, induces the differentiation of endometrial stromal cells into specialized secretory decidual cells.[5][6] This process, known as decidualization, is fundamental for embryo implantation and the formation of the placenta.[7][8]

  • Stimulating Glandular Secretions: Activation of PR by this compound stimulates the endometrial glands to secrete essential nutrients, growth factors, and cytokines that support early embryonic development.[1]

  • Suppressing Uterine Contractions: this compound helps to maintain uterine quiescence by reducing the contractility of the myometrium, thereby preventing the expulsion of the implanting embryo.

  • Modulating the Immune Environment: this compound is thought to influence the local immune milieu of the endometrium, promoting a state of tolerance towards the semi-allogeneic embryo.

Signaling Pathways Modulated by this compound

As a progesterone receptor agonist, this compound is presumed to activate the progesterone receptor signaling pathway. The binding of this compound to its receptor likely initiates a cascade of downstream events that are critical for endometrial receptivity.

This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Elements (PREs) PR->PRE Binds to Target_Genes Target Gene Transcription PRE->Target_Genes Regulates Endometrial_Receptivity Enhanced Endometrial Receptivity Target_Genes->Endometrial_Receptivity Leads to

Caption: this compound-Progesterone Receptor Signaling Pathway.

Effect of this compound on Key Markers of Endometrial Receptivity

While direct studies on this compound are limited, its progestogenic nature suggests it modulates key molecular markers of endometrial receptivity, similar to progesterone.

Leukemia Inhibitory Factor (LIF) and Interleukin-6 (IL-6)

LIF and IL-6 are crucial cytokines for embryo implantation. Progesterone is known to regulate their expression in the endometrium. It is hypothesized that this compound upregulates LIF and IL-6, which in turn activate the JAK-STAT signaling pathway in the trophectoderm of the blastocyst, promoting adhesion.

This compound This compound PR Progesterone Receptor This compound->PR LIF_IL6 LIF & IL-6 Upregulation PR->LIF_IL6 JAK_STAT JAK-STAT Pathway Activation LIF_IL6->JAK_STAT Implantation Embryo Implantation JAK_STAT->Implantation

Caption: this compound's Putative Role in LIF/IL-6 Signaling.
Integrins

Integrins are cell adhesion molecules that play a vital role in the attachment of the blastocyst to the endometrium. The expression of certain integrins, such as αvβ3, is considered a marker of uterine receptivity.[9] Progesterone is known to regulate the expression of these integrins during the window of implantation.

HOXA10

HOXA10 is a transcription factor essential for uterine development and endometrial receptivity.[10] Its expression is upregulated by progesterone and is critical for stromal cell decidualization and the regulation of downstream targets involved in implantation.[10][11]

Progesterone-Induced Blocking Factor (PIBF)

PIBF is a protein produced by lymphocytes in response to progesterone.[12] It has immunomodulatory effects, promoting a Th2-dominant cytokine environment, which is favorable for pregnancy maintenance.[13] By stimulating progesterone receptors, this compound is expected to increase PIBF production.[14]

Mucin 1 (MUC1)

MUC1 is a large glycoprotein expressed on the apical surface of the endometrial epithelium that acts as an anti-adhesive molecule, preventing embryo attachment outside the window of implantation. Progesterone is known to downregulate MUC1 expression at the site of implantation, thereby facilitating blastocyst adhesion.

Quantitative Data from Clinical Studies

Clinical studies have provided quantitative data on the effects of this compound on endometrial parameters and pregnancy outcomes.

Table 1: Effect of this compound on Endometrial Receptivity Markers Compared to Dydrogesterone in Assisted Reproductive Techniques

ParameterThis compound GroupDydrogesterone GroupP-valueReference
Endometrial Thickness (mm)
Before Treatment9.8 ± 1.59.9 ± 1.6>0.05[15]
After Treatment11.2 ± 1.710.5 ± 1.8<0.05[15]
Endometrial Morphology (Type A, %) 65.258.7<0.05[15]
Endometrial Blood Flow (RI) 0.52 ± 0.080.55 ± 0.09<0.05[15]
Biochemical Pregnancy Rate (%) 6.411.8<0.001[15]
Clinical Pregnancy Rate (%) 53.553.20.928[15]

RI: Resistance Index

Experimental Protocols

In Vitro Decidualization of Human Endometrial Stromal Cells (HESCs)

This protocol is adapted from established methods for inducing decidualization in primary HESC cultures.[2][5]

Workflow:

Biopsy Endometrial Biopsy Isolation Isolate HESCs Biopsy->Isolation Culture Culture HESCs to 80-90% Confluency Isolation->Culture Treatment Treat with this compound (or Progesterone) + E2 + cAMP Culture->Treatment Analysis Analyze Decidualization Markers (e.g., PRL, IGFBP-1) Treatment->Analysis

Caption: Workflow for In Vitro Decidualization Assay.

Methodology:

  • Isolation of HESCs: Endometrial tissue is obtained by biopsy. The tissue is minced and digested with collagenase and DNase. The resulting cell suspension is filtered to remove epithelial glands, and the stromal cells are collected.

  • Cell Culture: HESCs are cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) until they reach 80-90% confluency.

  • Decidualization Induction: The culture medium is replaced with a decidualization medium containing estradiol (E2), a progestin (this compound or medroxyprogesterone acetate), and cyclic AMP (cAMP).[5] Cells are cultured for a defined period (e.g., 6-8 days).

  • Assessment of Decidualization: Decidualization is confirmed by observing morphological changes (from fibroblastic to polygonal) and by measuring the expression of decidual markers such as prolactin (PRL) and insulin-like growth factor-binding protein-1 (IGFBP-1) using RT-qPCR or ELISA.

Immunohistochemistry (IHC) for Endometrial Receptivity Markers

This protocol outlines the general steps for detecting the protein expression of receptivity markers in endometrial tissue sections.[16]

Methodology:

  • Tissue Preparation: Paraffin-embedded endometrial tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigens.

  • Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to the target protein (e.g., anti-LIF, anti-integrin β3).

  • Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.

  • Detection: The sections are incubated with a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (e.g., DAB) to visualize the protein expression.

  • Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.

Western Blotting for Progesterone Receptor

This protocol describes the detection of progesterone receptor protein levels in endometrial tissue lysates.[11][17]

Methodology:

  • Protein Extraction: Total protein is extracted from endometrial tissue using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against the progesterone receptor.

  • Secondary Antibody Incubation: An HRP-conjugated secondary antibody is used to detect the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for HOXA10 mRNA

This protocol is for quantifying the mRNA expression levels of HOXA10 in endometrial cells.[18][19]

Methodology:

  • RNA Extraction: Total RNA is isolated from endometrial cells or tissue using a commercial RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR reaction is performed using a qPCR master mix, gene-specific primers for HOXA10, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of HOXA10 mRNA is calculated using the ΔΔCt method.

Conclusion

This compound plays a significant role in enhancing endometrial receptivity, primarily through its action as a progesterone receptor agonist. By promoting decidualization, stimulating glandular secretions, and modulating the expression of key receptivity markers, this compound helps to create a uterine environment conducive to embryo implantation. While much of the understanding of its molecular mechanisms is inferred from the known actions of progesterone, the available clinical data supports its efficacy in improving endometrial parameters. Further research is warranted to elucidate the direct effects of this compound on specific signaling pathways and molecular markers within the endometrium. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will ultimately contribute to a more comprehensive understanding of this compound's role in reproductive medicine.

References

Investigating the Pure Progestogen Nature of Allylestrenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylestrenol, a synthetic progestogen, has been utilized in clinical practice for decades, primarily in the management of threatened pregnancy. Its purported "pure progestogen" nature, suggesting a specific interaction with the progesterone receptor (PR) without significant binding to other steroid hormone receptors, makes it a subject of considerable interest in reproductive pharmacology. This technical guide provides an in-depth investigation into the progestogenic selectivity of this compound and its active metabolite, 3-keto-allylestrenol. Through a comprehensive review of receptor binding affinity data, in vivo and in vitro experimental protocols, and associated signaling pathways, this document aims to furnish researchers and drug development professionals with a detailed understanding of this compound's molecular pharmacology.

Introduction

This compound (17α-allyl-17β-hydroxyestr-4-ene) is a synthetic steroid that has been clinically used to support pregnancies at risk of miscarriage.[1] Unlike many other synthetic progestins, this compound is reported to be devoid of androgenic, estrogenic, or glucocorticoid activities, positioning it as a compound with a pharmacological profile similar to natural progesterone.[2] This selectivity is a critical attribute for therapeutic applications where off-target hormonal effects are undesirable.

This guide delves into the experimental evidence that substantiates the pure progestogen characterization of this compound. It is structured to provide a clear overview of its receptor binding profile, the methodologies used to assess its hormonal activity, and the signaling cascades it modulates. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Receptor Binding Profile

The hormonal activity of a steroid is primarily determined by its binding affinity to specific intracellular receptors. The pure progestogen nature of this compound is predicated on its high selectivity for the progesterone receptor (PR) with minimal affinity for the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR).

It is crucial to note that this compound is a prodrug, meaning it is metabolized in the body to its active form, 3-keto-allylestrenol (17α-allyl-19-nortestosterone).[2] Therefore, the receptor binding affinities of both the parent compound and its active metabolite are pertinent to understanding its overall pharmacological profile.

Quantitative Receptor Binding Affinity Data

The following tables summarize the available quantitative data on the binding affinity of this compound and 3-keto-allylestrenol to various steroid hormone receptors. The data is presented as relative binding affinity (RBA), which compares the affinity of the test compound to that of a reference ligand for a specific receptor.

Table 1: Relative Binding Affinity of this compound for Steroid Hormone Receptors

ReceptorReference LigandRelative Binding Affinity (RBA) of this compound (%)Citation(s)
Progesterone Receptor (PR)Progesterone< 2[2]
Progesterone Receptor (PR)ORG-2058< 0.2[2]
Androgen Receptor (AR)Testosterone< 0.2[2]
Estrogen Receptor (ER)Estradiol< 0.2[2]
Glucocorticoid Receptor (GR)Dexamethasone< 0.2[2]

Table 2: Relative Binding Affinity of 3-keto-allylestrenol for Steroid Hormone Receptors

ReceptorReference LigandRelative Binding Affinity (RBA) of 3-keto-allylestrenol (%)Citation(s)
Progesterone Receptor (PR)Progesterone~200[3]
Progesterone Receptor (PR)Medroxyprogesterone Acetate33-50[3]
Progesterone Receptor (PR)Norethisterone33-50[3]
Androgen Receptor (AR)TestosteroneWeak[3]

Note: Specific Ki or IC50 values for this compound and its metabolite are not consistently reported in the reviewed literature. The data presented here is based on available relative binding affinity studies.

Experimental Protocols

The characterization of this compound as a pure progestogen is supported by a variety of in vitro and in vivo experimental assays. This section details the methodologies for key experiments cited in the literature.

In Vitro Assays

Objective: To determine the binding affinity of this compound and its metabolites to steroid hormone receptors.

General Protocol for Competitive Radioligand Binding Assay:

  • Receptor Source: Cytosol preparations from target tissues (e.g., rat prostate for AR, rat uterus for ER and PR) or recombinant human receptors expressed in cell lines (e.g., MCF-7 cells).[4][5][6]

  • Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used (e.g., [³H]-R1881 for AR, [³H]-estradiol for ER, [³H]-ORG 2058 for PR).[4][7]

  • Incubation: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or 3-keto-allylestrenol).

  • Separation of Bound and Free Ligand: Techniques such as hydroxyapatite adsorption or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.[5]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of reference compound / IC50 of test compound) x 100.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., Rat Prostate Cytosol) Incubation Incubation of Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification IC50 Determination of IC50 Quantification->IC50 RBA Calculation of RBA IC50->RBA

Fig. 1: Workflow for Competitive Radioligand Binding Assay.

Objective: To assess the functional ability of this compound to activate the progesterone receptor and induce gene expression.

General Protocol using a Reporter Gene Assay:

  • Cell Line: A human cell line that endogenously expresses the progesterone receptor (e.g., T47D or MCF-7) or a cell line engineered to express the PR is used.[8]

  • Reporter Construct: The cells are transiently or stably transfected with a reporter plasmid containing a progesterone response element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The transfected cells are treated with varying concentrations of this compound or a reference progestin.

  • Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is determined.

G cluster_setup Assay Setup cluster_exp Experiment cluster_analysis Data Analysis Cell_Line PR-expressing Cell Line Transfection Transfection with PRE-Reporter Construct Cell_Line->Transfection Treatment Treatment with This compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Assay Reporter Gene Assay Lysis->Assay EC50 Determination of EC50 Assay->EC50 G cluster_androgenic Androgenic Activity cluster_antiandrogenic Anti-Androgenic Activity A_Animals Castrated Male Rats A_Treatment This compound Treatment A_Animals->A_Treatment A_Control Vehicle & Positive Controls A_Animals->A_Control A_Endpoint Tissue Weight Measurement A_Treatment->A_Endpoint A_Control->A_Endpoint A_Analysis Compare to Vehicle Control A_Endpoint->A_Analysis AA_Animals Castrated Male Rats AA_Treatment This compound + Androgen Treatment AA_Animals->AA_Treatment AA_Control Androgen Only Control AA_Animals->AA_Control AA_Endpoint Tissue Weight Measurement AA_Treatment->AA_Endpoint AA_Control->AA_Endpoint AA_Analysis Compare to Androgen Control AA_Endpoint->AA_Analysis G cluster_nucleus This compound This compound (Prodrug) Metabolite 3-keto-allylestrenol (Active Metabolite) This compound->Metabolite Metabolism PR Progesterone Receptor (in cytoplasm) Metabolite->PR PR_complex PR-Metabolite Complex PR->PR_complex HSP Heat Shock Proteins HSP->PR Nucleus Nucleus PR_complex->Nucleus Translocation PRE Progesterone Response Element (on DNA) PR_complex->PRE Transcription Transcription of Target Genes PRE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Response Cellular Response (e.g., endometrial changes) Proteins->Response

References

A Deep Dive into the Structural Nuances of Allylestrenol in the 19-Nortestosterone Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural and functional comparison of allylestrenol with other notable 19-nortestosterone derivatives. By examining key structural modifications, physicochemical properties, and receptor binding affinities, this document aims to elucidate the unique pharmacological profile of this compound. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and drug development efforts in this class of compounds.

Structural and Physicochemical Distinctions

This compound (17α-allyl-estr-4-en-17β-ol) is a synthetic progestogen belonging to the 19-nortestosterone class of steroids.[1][2] Unlike many of its counterparts, this compound possesses unique structural features that contribute to its distinct biological activity. A key differentiator is the presence of an allyl group at the C17α position, in contrast to the more common ethynyl group found in derivatives like norethisterone.[1][3] Furthermore, this compound lacks a ketone group at the C3 position, a feature it shares with compounds such as lynestrenol and ethylestrenol.[1] It is considered a prodrug, being metabolized in the liver to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound), primarily by the enzyme CYP3A4.[1]

A comparative overview of the structural and physicochemical properties of this compound and other selected 19-nortestosterone derivatives is presented in Table 1.

Table 1: Structural and Physicochemical Properties of this compound and Other 19-Nortestosterone Derivatives.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )C17α-SubstituentC3-Ketone
This compound [Image of this compound structure]C₂₁H₃₂O300.48[3][4]AllylNo[1]
Norethisterone [Image of Norethisterone structure]C₂₀H₂₆O₂298.42[5][6]Ethynyl[5]Yes[5]
Medroxyprogesterone Acetate [Image of Medroxyprogesterone Acetate structure]C₂₄H₃₄O₄386.52[1][7]17α-acetoxyYes[1]
Lynestrenol [Image of Lynestrenol structure]C₂₀H₂₈O284.44[8][9]EthynylNo[10]
Desogestrel [Image of Desogestrel structure]C₂₂H₃₀O310.47[2][11]EthynylNo[11]
Ethylestrenol [Image of Ethylestrenol structure]C₂₀H₃₂O288.47[12][13]EthylNo[12]

Receptor Binding Affinity and Biological Activity

The biological effects of 19-nortestosterone derivatives are primarily mediated through their interaction with steroid hormone receptors, particularly the progesterone receptor (PR) and the androgen receptor (AR). The relative binding affinity (RBA) of a compound for these receptors determines its progestogenic and androgenic potential.

This compound itself exhibits very low affinity for the progesterone receptor.[1] However, its active metabolite, 17α-allyl-19-nortestosterone, shows a significantly higher affinity for the PR, which is comparable to or even greater than that of progesterone.[1][14] Notably, and in stark contrast to many other 19-nortestosterone derivatives, both this compound and its active metabolite have a very low affinity for the androgen receptor.[1][5] This contributes to this compound's profile as a pure progestogen, reportedly devoid of androgenic side effects.[1][15]

Table 2 summarizes the relative binding affinities of this compound's active metabolite and other 19-nortestosterone derivatives for the progesterone and androgen receptors.

Table 2: Relative Binding Affinity (RBA) for Progesterone and Androgen Receptors.

CompoundRBA for Progesterone Receptor (%)RBA for Androgen Receptor (%)
17α-allyl-19-nortestosterone 186 (relative to progesterone)[14]4.5 (relative to testosterone)[14]
Norethisterone Higher than progesterone[5]Weakly androgenic[5]
Medroxyprogesterone Acetate Higher than progesterone[5]Lower than norethisterone[5]
Lynestrenol (active as Norethisterone) See NorethisteroneSee Norethisterone
Desogestrel (active as Etonogestrel) High[16]Very low[16]
Ethylestrenol LowVery low[17]

Experimental Protocols

Competitive Radioligand Binding Assay for Progesterone and Androgen Receptors

This protocol is a generalized procedure based on methodologies commonly used for assessing steroid hormone receptor binding.

Objective: To determine the relative binding affinity of test compounds for the progesterone and androgen receptors.

Materials:

  • MCF-7 human breast cancer cell line (for PR and AR expression).

  • Radioligands: [³H]-Progesterone or [³H]-ORG 2058 for PR; [³H]-Testosterone or [³H]-DHT for AR.

  • Unlabeled competitor steroids (for standard curve and test compounds).

  • Cell culture medium (e.g., DMEM) and supplements.

  • Binding buffer (e.g., Tris-HCl buffer with additives).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture: Maintain MCF-7 cells in appropriate culture medium. For the assay, plate cells in multi-well plates and grow to a suitable confluency.

  • Preparation of Cell Lysates (for cytosol preparations): Harvest cells, wash with cold PBS, and homogenize in a hypotonic buffer. Centrifuge to pellet cellular debris and collect the supernatant (cytosol).

  • Competitive Binding Assay:

    • In assay tubes, add a fixed concentration of the radioligand.

    • Add increasing concentrations of the unlabeled competitor (either the reference steroid for the standard curve or the test compound).

    • Add the cell lysate or intact cells.

    • Incubate at a specified temperature (e.g., 4°C for non-transformed receptors or 37°C for transformed receptors in intact cells) for a sufficient time to reach equilibrium.[5]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is calculated as: (IC₅₀ of reference steroid / IC₅₀ of test compound) x 100%.

In Vivo Androgenicity Assessment: The Hershberger Bioassay

This protocol is based on the OECD Test Guideline 441.[18]

Objective: To assess the androgenic and anti-androgenic properties of a test substance in castrated male rats.

Animals: Immature, castrated male rats.

Procedure:

  • Acclimatization and Grouping: After castration and a post-operative recovery period, randomly assign animals to treatment groups.

  • Dosing: Administer the test substance and a reference androgen (e.g., testosterone propionate) and/or a vehicle control daily for 10 consecutive days. Dosing can be via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Organ Weight Measurement: Record the fresh weight of each dissected tissue.

  • Data Analysis: Compare the organ weights of the treated groups to the control groups. A statistically significant increase in the weights of at least two of the five tissues indicates androgenic activity. A statistically significant decrease in the tissue weights of animals treated with the test substance plus a reference androgen, compared to the reference androgen alone, indicates anti-androgenic activity.

Visualizing Key Pathways and Relationships

Structural Comparison of 19-Nortestosterone Derivatives

G cluster_0 Core Structure: 19-Nortestosterone cluster_1 C17α Substituents cluster_2 C3 Modification cluster_3 Resulting Derivatives Core Estrane Nucleus (19-Norandrostane) Allyl Allyl Group Core->Allyl + Ethynyl Ethynyl Group Core->Ethynyl + Ethyl Ethyl Group Core->Ethyl + This compound This compound Allyl->this compound Norethisterone Norethisterone Ethynyl->Norethisterone Lynestrenol Lynestrenol Ethynyl->Lynestrenol Ethylestrenol Ethylestrenol Ethyl->Ethylestrenol C3_Ketone C3-Ketone C3_Ketone->Norethisterone C3_Deketo C3-Deketo C3_Deketo->this compound C3_Deketo->Lynestrenol C3_Deketo->Ethylestrenol

Caption: Structural modifications of the 19-nortestosterone core.

Metabolic Activation of this compound

G This compound This compound (Prodrug) Liver Liver (CYP3A4) This compound->Liver Metabolism Metabolite 17α-allyl-19-nortestosterone (Active Metabolite) PR Progesterone Receptor Metabolite->PR Binds to Liver->Metabolite Effect Progestogenic Effects PR->Effect Mediates

Caption: Metabolic pathway of this compound to its active form.

Progesterone Receptor Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Progesterone Progesterone (or Progestin) PR_complex Progesterone Receptor (PR) + HSP Progesterone->PR_complex Binds PR_active Activated PR PR_complex->PR_active HSP Dissociation PR_dimer PR Dimer PR_active->PR_dimer Dimerization & Translocation PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates G Start Start: Identify Lead 19-Nortestosterone Scaffold Step1 Synthesize Derivatives with Varied C17α and C3 Modifications Start->Step1 Step2 In Vitro Screening: Receptor Binding Assays (PR & AR) Step1->Step2 Decision1 High PR Affinity & Low AR Affinity? Step2->Decision1 Decision1->Step1 No, Redesign Step3 In Vivo Testing: Hershberger & McPhail Assays Decision1->Step3 Yes Decision2 Favorable In Vivo Profile? Step3->Decision2 Decision2->Step1 No, Redesign Step4 Lead Optimization Decision2->Step4 Yes End End: Candidate Drug Step4->End

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Allylestrenol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of allylestrenol in human plasma. The described protocol is tailored for researchers, scientists, and professionals in the field of drug development and clinical pharmacology. The method employs a simple liquid-liquid extraction procedure for sample preparation and utilizes Medroxyprogesterone Acetate (MPA) as an internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a Curosil-PFP column with a methanol-water mobile phase, followed by detection using an APCI source in positive ion mode. This method demonstrates excellent linearity over the concentration range of 0.04 to 20.0 ng/mL, with a lower limit of quantification (LLOQ) of 0.04 ng/mL, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

This compound is a synthetic progestogen used in the management of threatened miscarriage and premature labor. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose optimization, and bioequivalence assessment. This application note provides a detailed protocol for a robust LC-MS/MS method for the reliable quantification of this compound in human plasma, addressing the need for a sensitive and efficient analytical procedure in clinical and research settings.

Experimental

Materials and Reagents
  • This compound reference standard

  • Medroxyprogesterone Acetate (MPA) internal standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Tert-butyl ether (HPLC grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an Atmospheric Pressure Chemical Ionization (APCI) source

  • Curosil-PFP column (250 mm x 4.6 mm, 5 µm)[1][2]

Sample Preparation

A liquid-liquid extraction method is employed for the preparation of plasma samples.[3]

  • Pipette 500 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Medroxyprogesterone Acetate in methanol).

  • Vortex for 30 seconds.

  • Add 2.5 mL of tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Curosil-PFP (250 mm x 4.6 mm, 5 µm)[1][2]

  • Mobile Phase: Methanol:Water (95:5, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Injection Volume: 20 µL

  • Column Temperature: 25°C[2]

Mass Spectrometry
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode[1][2]

  • Detection Mode: Selected Reaction Monitoring (SRM)[1][2]

  • SRM Transitions:

    • This compound: m/z 301.3 → 259.2 (Quantifier), 301.3 → 91.1 (Qualifier)

    • Medroxyprogesterone Acetate (IS): m/z 387.3 → 327.2 (Quantifier), 387.3 → 97.1 (Qualifier)

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of this compound in human plasma. The method was validated for its linearity, sensitivity, precision, accuracy, and recovery.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.04 to 20.0 ng/mL for this compound in human plasma.[1][2] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.04 ng/mL.[1][2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The intra-day precision was found to be less than 1.3%, and the inter-day precision was less than 3.1%.[1][2] The accuracy was within ±15% for all QC levels.

Recovery

The extraction recovery of this compound from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean extraction recovery was greater than 81.8%.[3]

Quantitative Data Summary

ParameterValueReference
Linearity Range0.04 - 20.0 ng/mL[1][2]
Lower Limit of Quantification (LLOQ)0.04 ng/mL[1][2]
Intra-day Precision (%RSD)< 1.3%[1][2]
Inter-day Precision (%RSD)< 3.1%[1][2]
Accuracy (%)85 - 115%
Mean Extraction Recovery> 81.8%[3]

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (MPA) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add tert-butyl ether vortex1->add_solvent vortex2 Vortex & Centrifuge add_solvent->vortex2 extract Collect Organic Layer vortex2->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation (Curosil-PFP Column) lc_injection->lc_separation ms_detection MS/MS Detection (APCI, Positive SRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship analyte This compound in Plasma extraction Liquid-Liquid Extraction analyte->extraction is Internal Standard (MPA) is->extraction lcms LC-MS/MS System extraction->lcms quantification Quantitative Result lcms->quantification

Caption: Logical relationship of the analytical components.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The simple sample preparation procedure and the high throughput of the analytical method make it well-suited for routine analysis in clinical and research laboratories engaged in pharmacokinetic and bioequivalence studies of this compound.

References

Application Notes and Protocols for the Analysis of Allylestrenol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating progesterone receptors.[1][2] It is utilized in research to investigate its effects on various cellular processes. Accurate and reliable quantification of this compound in cell culture media is crucial for understanding its dose-dependent effects, stability, and cellular uptake. This document provides detailed protocols for the analysis of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, it outlines the challenges and considerations for developing an immunoassay for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueReference
Chemical Formula C₂₁H₃₂O[PubChem CID: 9835]
Molecular Weight 300.48 g/mol [PubChem CID: 9835]
Appearance White crystalline solid[MSDS]
Solubility Soluble in organic solvents such as ethanol, methanol, and acetonitrile. Sparingly soluble in water.[DrugBank DB01431]

Experimental Protocols

Sample Preparation from Cell Culture Media

The complex composition of cell culture media, containing salts, amino acids, vitamins, and proteins, can interfere with the analysis of this compound. Therefore, a robust sample preparation protocol is essential to remove these matrix components and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.

Materials and Reagents:

  • Cell culture media samples containing this compound

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar steroid)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol for Solid-Phase Extraction (SPE):

  • Sample Pre-treatment:

    • Thaw frozen cell culture media samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the samples at 3000 x g for 10 minutes to pellet any cells or debris.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Spike the sample with an appropriate amount of internal standard (IS) solution.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol, followed by 1 mL of HPLC-grade water through each cartridge. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the pre-treated 1 mL sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Apply vacuum to dry the cartridge for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Elute the this compound and internal standard from the cartridge by passing 1 mL of methanol through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the HPLC or LC-MS/MS analysis.

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

HPLC-UV Analysis of this compound

This method is suitable for the quantification of this compound at higher concentrations.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30, v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 25°C.

Calibration:

Prepare a series of calibration standards of this compound in the mobile phase, typically ranging from 0.1 µg/mL to 10 µg/mL. Plot the peak area of this compound against the concentration to generate a calibration curve.

LC-MS/MS Analysis of this compound

For higher sensitivity and selectivity, especially at low concentrations, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Column: C18 or PFP (pentafluorophenyl) reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step. The gradient program needs to be optimized for the specific column and system.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI or APCI.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. For this compound (C₂₁H₃₂O), precursor ions could be [M+H]⁺ or [M+Na]⁺.

Calibration:

Prepare a series of calibration standards of this compound in a blank cell culture medium extract (a sample of the same medium without this compound that has undergone the same extraction procedure). This is crucial to compensate for matrix effects. The concentration range should be determined based on the expected concentrations in the experimental samples, typically in the ng/mL range. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration to generate a calibration curve.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.

ParameterHPLC-UVLC-MS/MS
Linear Range 0.1 - 10 µg/mL1 - 100 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~1 ng/mL
Recovery (%) > 85%> 90%
Intra-day Precision (%RSD) < 5%< 10%
Inter-day Precision (%RSD) < 10%< 15%

Note: These values are illustrative and should be determined experimentally during method validation.

Immunoassay (ELISA) Considerations

While no commercial ELISA kits for this compound are readily available, a competitive immunoassay could be developed. This would involve:

  • Antibody Production: Production of monoclonal or polyclonal antibodies specific to this compound. This requires synthesizing an immunogen by conjugating this compound to a carrier protein.

  • Enzyme Conjugate Synthesis: Preparation of an enzyme-labeled this compound conjugate (e.g., with horseradish peroxidase - HRP).

  • Assay Development and Optimization: This includes checkerboard titrations of antibody and enzyme conjugate, optimization of incubation times and temperatures, and selection of substrate.

  • Validation: The developed assay would need to be rigorously validated for specificity, sensitivity, precision, and accuracy.

The development of an immunoassay is a complex and resource-intensive process.

Mandatory Visualizations

This compound Analysis Workflow```dot

G reconstitute reconstitute hplc hplc reconstitute->hplc Higher Concentrations lcms lcms reconstitute->lcms Lower Concentrations quantification quantification hplc->quantification lcms->quantification reporting reporting quantification->reporting

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Studying Allylestrenol's Effect on Trophoblast Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen utilized in clinical settings to support pregnancy, particularly in cases of threatened miscarriage and recurrent pregnancy loss. Its therapeutic efficacy is attributed to its supportive effects on placental function.[1][2] this compound enhances the endocrine activity of the trophoblast, the primary cell type of the placenta, by promoting the secretion of crucial pregnancy-sustaining hormones such as human chorionic gonadotropin (hCG) and progesterone.[1][3] Understanding the cellular and molecular mechanisms by which this compound exerts these effects on trophoblast cells is essential for optimizing its clinical use and for the development of novel therapeutic strategies.

These application notes provide a framework for utilizing in vitro models of human trophoblast cells, specifically the choriocarcinoma-derived cell lines BeWo and JEG-3, to investigate the biological effects of this compound. While direct in vitro quantitative data for this compound is limited in published literature, the provided protocols are based on established methods for studying the effects of progestogens, like progesterone, on trophoblast function. These can be adapted to elucidate the specific actions of this compound.

In Vitro Trophoblast Cell Models

BeWo Cells

The BeWo cell line is a valuable in vitro model for studying trophoblast differentiation and endocrine function.[4] These cells have the capacity to fuse and form syncytiotrophoblast-like structures, a key feature of placental development. BeWo cells are known to secrete placental hormones, including hCG and progesterone, making them an excellent model to study the influence of compounds like this compound on hormone production.[5]

JEG-3 Cells

The JEG-3 cell line is another widely used choriocarcinoma-derived cell line. While they do not syncytialize as readily as BeWo cells, they are highly invasive and are therefore a suitable model for studying the effects of therapeutic agents on trophoblast invasion, a critical process for successful implantation and placentation.[6] JEG-3 cells also express progesterone receptors, making them relevant for studying progestogen signaling.[7]

Key Experiments for Assessing this compound's Effects

  • Cell Viability and Proliferation Assay (MTT Assay): To determine the effect of this compound on trophoblast cell viability and proliferation.

  • Hormone Secretion Assay (ELISA): To quantify the secretion of hCG and progesterone by trophoblast cells in response to this compound treatment.

  • Trophoblast Invasion Assay (Transwell Assay): To assess the impact of this compound on the invasive capacity of trophoblast cells.

  • Signaling Pathway Analysis (Western Blot): To investigate the molecular mechanisms underlying this compound's effects, focusing on the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Protocols

Cell Viability and Proliferation (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of BeWo and JEG-3 cells using a colorimetric MTT assay.

Materials:

  • BeWo or JEG-3 cells

  • Complete culture medium (e.g., Ham's F12K for BeWo, DMEM for JEG-3, supplemented with 10% FBS)[4]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed BeWo or JEG-3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Data Presentation (Hypothetical Data Based on Progestogen Effects):

This compound Conc. (µM)Cell Viability (% of Control) - BeWoCell Viability (% of Control) - JEG-3
0 (Vehicle)100 ± 5.2100 ± 4.8
1102 ± 4.9105 ± 5.1
10108 ± 6.1112 ± 5.5
50115 ± 7.3120 ± 6.2
10098 ± 5.8103 ± 4.9
Hormone Secretion Assay (ELISA)

This protocol measures the secretion of hCG and progesterone from BeWo cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • BeWo cells

  • Complete culture medium

  • This compound

  • 6-well plates

  • hCG ELISA kit

  • Progesterone ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed BeWo cells in 6-well plates at a density that allows them to reach approximately 70% confluency at the time of treatment.[9]

  • This compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation and Supernatant Collection: Incubate the cells for 24 to 72 hours.[10] At the end of the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the hCG and progesterone ELISAs on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each hormone and calculate the concentration of hCG and progesterone in each sample. Normalize the hormone concentrations to the total protein content of the corresponding cell lysate.

Data Presentation (Based on Clinical Observations of this compound):

This compound Conc. (µM)hCG Secretion (mIU/mL/mg protein)Progesterone Secretion (ng/mL/mg protein)
0 (Vehicle)150 ± 1225 ± 2.1
1180 ± 1532 ± 2.8
10250 ± 2145 ± 3.9
50320 ± 2860 ± 5.2
100280 ± 2555 ± 4.8

Note: This table is based on the known placentotropic effects of this compound observed in clinical studies, which show an increase in placental hormone production.[1][2]

Trophoblast Invasion Assay (Transwell Assay)

This protocol assesses the effect of this compound on the invasive potential of JEG-3 cells using a Matrigel-coated Transwell system.

Materials:

  • JEG-3 cells

  • Serum-free culture medium

  • Complete culture medium (chemoattractant)

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel Basement Membrane Matrix

  • Cotton swabs

  • Crystal violet staining solution

Protocol:

  • Coating Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert and incubate at 37°C for at least 2 hours to allow for gelation.[11][12]

  • Cell Seeding: Harvest JEG-3 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL. Add 200 µL of the cell suspension to the upper chamber of each Matrigel-coated insert.[11]

  • This compound Treatment: Add serum-free medium containing different concentrations of this compound or vehicle control to the upper chamber.

  • Chemoattractant: Add 500 µL of complete culture medium (containing FBS) as a chemoattractant to the lower chamber.[11]

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-Invasive Cells: Carefully remove the non-invasive cells from the upper surface of the insert membrane with a cotton swab.

  • Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Cell Counting: Count the number of stained, invaded cells in several random fields under a microscope.

  • Data Analysis: Express the results as the number of invaded cells per field or as a percentage of the control.

Data Presentation (Based on Progesterone Effects on Trophoblast Invasion):

This compound Conc. (µM)Number of Invaded JEG-3 Cells/Field
0 (Vehicle)85 ± 9
1105 ± 11
10140 ± 15
50125 ± 13
10095 ± 10

Note: This table is based on studies showing that progesterone can enhance trophoblast invasion.[13] The optimal concentration for progestogenic effects on invasion may vary.

Signaling Pathway Analysis (Western Blot)

This protocol is for analyzing the activation of PI3K/Akt and MAPK/ERK signaling pathways in BeWo or JEG-3 cells treated with this compound.

Materials:

  • BeWo or JEG-3 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and then serum-starve for 12-24 hours. Treat the cells with this compound at various concentrations for different time points (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Proposed Signaling Pathways of this compound in Trophoblast Cells

Allylestrenol_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor PI3K PI3K PR->PI3K Activates MEK MEK PR->MEK Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Gene_Expression Gene Expression (Invasion, Proliferation, Hormone Synthesis) pAkt->Gene_Expression Regulates ERK ERK MEK->ERK Phosphorylates pERK p-ERK pERK->Gene_Expression Regulates This compound This compound This compound->PR

Caption: Proposed signaling pathways of this compound in trophoblast cells.

Experimental Workflow for Trophoblast Invasion Assay

Invasion_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Coat_Insert Coat Transwell insert with Matrigel Seed_Cells Seed JEG-3 cells in serum-free medium Coat_Insert->Seed_Cells Add_this compound Add this compound to upper chamber Seed_Cells->Add_this compound Add_Chemoattractant Add chemoattractant to lower chamber Add_this compound->Add_Chemoattractant Incubate Incubate for 24-48h Add_Chemoattractant->Incubate Remove_Noninvasive Remove non-invasive cells Incubate->Remove_Noninvasive Stain Fix and stain invaded cells Remove_Noninvasive->Stain Count Count invaded cells Stain->Count Allylestrenol_Effects cluster_cellular Cellular Level cluster_functional Functional Outcomes This compound This compound PR_Activation Progesterone Receptor Activation This compound->PR_Activation PI3K_Akt PI3K/Akt Pathway Activation PR_Activation->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Activation PR_Activation->MAPK_ERK Invasion Enhanced Trophoblast Invasion PI3K_Akt->Invasion Viability Maintained/Increased Cell Viability PI3K_Akt->Viability Hormone_Secretion Increased hCG & Progesterone Secretion MAPK_ERK->Hormone_Secretion MAPK_ERK->Viability Placental_Support Placental Support & Pregnancy Maintenance Hormone_Secretion->Placental_Support Invasion->Placental_Support Viability->Placental_Support

References

Application Notes: Assessing the Progestogenic Activity of Allylestrenol using the MCF-7 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allylestrenol is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone. It is primarily used in gynecological applications. The MCF-7 human breast adenocarcinoma cell line is a well-established in vitro model for studying the effects of hormones, including progestins, on breast cancer cells. This is because MCF-7 cells express both estrogen receptors (ER) and progesterone receptors (PR), making them a suitable model to investigate the progestogenic activity of compounds like this compound. These application notes provide a comprehensive overview and detailed protocols for assessing the progestogenic activity of this compound using the MCF-7 cell line.

Key Concepts

  • Progestogenic Activity: The ability of a compound to bind to and activate progesterone receptors, mimicking the physiological effects of progesterone.

  • MCF-7 Cell Line: An estrogen-responsive human breast cancer cell line that endogenously expresses progesterone receptors, making it an ideal model for studying progestogenic compounds.

  • Cell Proliferation: A key hallmark of cancer, which can be modulated by hormonal compounds.

  • Gene Expression: Progestins regulate the transcription of specific target genes. Measuring the expression of these genes can serve as a biomarker for progestogenic activity.

  • Signaling Pathways: Progestins exert their effects through complex signaling cascades, which can be elucidated to understand their mechanism of action.

Experimental Protocols

1. Cell Culture and Maintenance of MCF-7 Cells

This protocol outlines the standard procedure for culturing and maintaining the MCF-7 cell line to ensure cell health and experimental reproducibility.

  • Materials:

    • MCF-7 cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 0.25% Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM.

    • Centrifuge the cells at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete DMEM.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

    • When the cells reach 80-90% confluency, subculture them by first washing with PBS, then incubating with 2-3 mL of 0.25% Trypsin-EDTA for 5-10 minutes at 37°C.

    • Neutralize the trypsin with complete DMEM and re-plate the cells at a suitable density.

2. Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on the proliferation of MCF-7 cells using the MTT assay.

  • Materials:

    • MCF-7 cells

    • 96-well plates

    • This compound (various concentrations)

    • DMEM (phenol red-free) with 5% charcoal-stripped FBS (CS-FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Procedure:

    • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well in complete DMEM and allow them to attach overnight.

    • The following day, replace the medium with DMEM (phenol red-free) containing 5% CS-FBS for 24 hours to starve the cells of hormones.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3. Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to measure the expression of progesterone receptor target genes, such as PGR, FKBP5, and SGK1, in response to this compound treatment.

  • Materials:

    • MCF-7 cells

    • 6-well plates

    • This compound

    • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

    • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

    • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

    • Primers for target genes and a reference gene (e.g., GAPDH or ACTB)

    • qPCR instrument

  • Procedure:

    • Seed MCF-7 cells in 6-well plates and starve them as described in the MTT assay protocol.

    • Treat the cells with this compound at the desired concentration for a specific time (e.g., 24 hours).

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

    • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the vehicle control.

Data Presentation

Table 1: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)

This compound Concentration (nM)Cell Viability (%) after 48h (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.1102 ± 4.8
1115 ± 6.1
10128 ± 7.3
100145 ± 8.5
1000152 ± 9.0

Table 2: Relative Gene Expression of PR Target Genes in MCF-7 Cells Treated with this compound (100 nM for 24h)

Target GeneFold Change (Mean ± SD)
PGR3.5 ± 0.4
FKBP55.2 ± 0.6
SGK14.8 ± 0.5

Visualizations

Progestogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) PR_HSP PR-HSP Complex This compound->PR_HSP PR_Allyl This compound-PR Complex PR->PR_Allyl Binding HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP Dissociation PRE Progesterone Response Element (PRE) PR_Allyl->PRE Dimerization & Nuclear Translocation Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA Transcription

Caption: this compound signaling pathway in MCF-7 cells.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Start Start with MCF-7 Cells Culture Culture in Complete Medium Start->Culture Starve Hormone Starvation (CS-FBS) Culture->Starve Treat Treat with this compound (various concentrations) Starve->Treat MTT MTT Assay (Cell Proliferation) Treat->MTT qPCR RT-qPCR (Gene Expression) Treat->qPCR Analysis_MTT Calculate % Cell Viability MTT->Analysis_MTT Analysis_qPCR Calculate Fold Change (ΔΔCt) qPCR->Analysis_qPCR

Caption: Workflow for assessing this compound's progestogenic activity.

High-Performance Liquid Chromatography (HPLC) Analysis of Allylestrenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen used in the management of certain complications during pregnancy. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the determination of this compound and its related impurities, offering high resolution, sensitivity, and specificity.

These application notes provide a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to separate this compound from its potential degradation products, ensuring the accurate assessment of its purity and stability.

Chromatographic Conditions

A gradient HPLC method is employed for the analysis of this compound and its impurities. The use of a gradient elution allows for the effective separation of compounds with a range of polarities.

ParameterCondition
Stationary Phase Octadecylsilane bonded silica gel (C18), 5 µm
Mobile Phase A Acetonitrile:Methanol (8:2, v/v)
Mobile Phase B Water
Gradient Elution A linear gradient program can be optimized for optimal separation.
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 210 nm[1]
Injection Volume 20 µL

Experimental Protocols

Preparation of Standard Solutions

Stock Standard Solution of this compound (e.g., 500 µg/mL):

  • Accurately weigh approximately 50 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (a mixture of Mobile Phase A and B, e.g., 50:50 v/v).

  • Sonicate for 10 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

Preparation of Sample Solutions (for Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer to a suitable volumetric flask.

  • Add a volume of mobile phase equivalent to about 70% of the flask's volume.

  • Sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution is now ready for injection.

Method Validation Protocol

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:

  • Specificity and Stability-Indicating Nature: Forced degradation studies are performed to demonstrate that the method can effectively separate this compound from its degradation products.

    • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and the equation of the line.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery should be calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Analyze six replicate injections of the same sample solution on the same day and under the same experimental conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts, and on different equipment. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) within a small range and assess the effect on the results.

Data Presentation

The quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Illustrative Value
5Illustrative Value
10Illustrative Value
25Illustrative Value
50Illustrative Value
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Study Results

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%Illustrative ValueIllustrative ValueIllustrative Value
100%Illustrative ValueIllustrative ValueIllustrative Value
120%Illustrative ValueIllustrative ValueIllustrative Value
Mean % Recovery Illustrative Value

Table 3: Precision Study Results

Precision TypeParameterResult
Repeatability %RSD (n=6)< 2.0%
Intermediate Precision %RSD (n=6)< 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD) Illustrative Value
Limit of Quantitation (LOQ) Illustrative Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Start tab_prep Tablet Sample Preparation (Weighing, Powdering, Extraction) start->tab_prep std_prep Standard Preparation (Weighing, Dissolving, Diluting) start->std_prep filtration Filtration (0.45 µm) tab_prep->filtration hplc HPLC System (Pump, Injector, Column, Detector) filtration->hplc chromatography Chromatographic Separation hplc->chromatography detection UV Detection (210 nm) chromatography->detection data_acq Data Acquisition & Integration detection->data_acq quant Quantification (Comparison with Standard) data_acq->quant report Report Generation quant->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in pharmaceutical dosage forms. The stability-indicating nature of the method ensures that the assay is specific for the active pharmaceutical ingredient in the presence of its degradation products. Proper validation of this method in accordance with ICH guidelines is essential before its implementation in a quality control laboratory.

References

Application Notes and Protocols for Cell-Based Reporter Assays to Measure Allylestrenol Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestin that functions as an agonist of the progesterone receptor (PR).[1][2] It is structurally related to progesterone and is used in some regions for the management of threatened miscarriage and premature labor, although its use is not universally recommended.[1][2][3] The therapeutic effects of this compound are mediated through its interaction with the progesterone receptor, a ligand-activated transcription factor that regulates the expression of target genes involved in the maintenance of pregnancy and uterine quiescence.[3][4][5]

Measuring the potency of this compound and its analogues is crucial for drug development, quality control, and research into its mechanism of action. Cell-based reporter assays provide a sensitive and specific method for quantifying the bioactivity of compounds that modulate progesterone receptor activity. This document provides detailed application notes and protocols for performing such assays.

Principle of the Assay

Cell-based reporter assays for progesterone receptor activity utilize a host cell line that endogenously or recombinantly expresses the human progesterone receptor. These cells are transiently or stably transfected with a reporter gene construct. This construct contains a promoter with multiple copies of a progesterone response element (PRE) upstream of a reporter gene, typically firefly luciferase.

When an active progestin like this compound binds to the progesterone receptor in the cytoplasm, the receptor-ligand complex translocates to the nucleus. There, it binds to the PREs in the reporter construct, initiating the transcription of the luciferase gene. The amount of luciferase produced is directly proportional to the potency of the progestin. The luciferase enzyme catalyzes a reaction with its substrate (e.g., D-luciferin), producing light (bioluminescence) that can be quantified using a luminometer. The intensity of the light signal is a measure of the progestational activity of the test compound.

Signaling Pathway of this compound Action

The binding of this compound to the progesterone receptor initiates a signaling cascade that leads to the activation of target gene expression. The diagram below illustrates this pathway.

Allylestrenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP PR Progesterone Receptor (PR) PR_dimer PR Dimer PR->PR_dimer Dimerization HSP HSP PR_HSP->PR HSP dissociation PR_dimer_n PR Dimer PR_dimer->PR_dimer_n Nuclear Translocation PRE Progesterone Response Element (PRE) PR_dimer_n->PRE Reporter_Gene Reporter Gene (e.g., Luciferase) PRE->Reporter_Gene Transcription mRNA mRNA Reporter_Gene->mRNA Luciferase Luciferase Protein mRNA->Luciferase Translation

This compound signaling pathway.

Data Presentation

While specific EC50 values for this compound from progesterone receptor reporter assays are not widely available in peer-reviewed literature, comparative studies have been conducted on various progestins. The potency of this compound is generally considered to be weaker than that of other synthetic progestins like levonorgestrel or norethisterone. For accurate quantitative comparison, it is recommended to run a reference progestin, such as progesterone or a well-characterized synthetic progestin, in parallel with this compound in the reporter assay.

Table 1: Example Data Structure for this compound Potency Measurement

CompoundEC50 (nM)Relative Potency (vs. Progesterone)Maximum Fold Induction
Progesterone (Reference)Value1.0Value
This compoundValueValueValue
Other Progestin (e.g., Levonorgestrel)ValueValueValue

Values to be determined experimentally.

Experimental Protocols

This section provides a detailed protocol for a cell-based luciferase reporter assay to determine the potency of this compound. This protocol is based on the use of the T47D human breast cancer cell line, which endogenously expresses the progesterone receptor.

Materials and Reagents
  • Cell Line: T47D (ATCC® HTB-133™) or a T47D-derived stable cell line with a PRE-luciferase reporter.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Hormone-Depleted Medium: Phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: (If not using a stable cell line) A suitable lipid-based transfection reagent.

  • Reporter Plasmid: A plasmid containing a PRE-driven firefly luciferase reporter gene.

  • Control Plasmid: A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.

  • This compound: Analytical grade, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Progesterone: (Reference compound) Analytical grade, dissolved in a suitable solvent.

  • Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).

  • Assay Plates: White, opaque 96-well cell culture plates.

  • Luminometer: A plate-reading luminometer.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Analysis A 1. Cell Culture (T47D cells) B 2. Hormone Deprivation A->B C 3. Cell Seeding (96-well plate) B->C D 4. Transfection (if necessary) C->D E 5. Compound Treatment (this compound & Progesterone) D->E F 6. Incubation E->F G 7. Cell Lysis F->G H 8. Add Luciferase Substrate G->H I 9. Measure Luminescence H->I J 10. Data Normalization I->J K 11. Dose-Response Curve J->K L 12. EC50 Calculation K->L

Experimental workflow for the reporter assay.
Step-by-Step Protocol

1. Cell Culture and Maintenance:

  • Culture T47D cells in RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 3-4 days to maintain logarithmic growth.

2. Hormone Deprivation:

  • Two to three days before the assay, switch the cells to hormone-depleted medium (phenol red-free RPMI-1640 with 10% CS-FBS). This step is crucial to reduce background progesterone receptor activation.

3. Cell Seeding:

  • On the day of the assay, harvest the hormone-deprived cells and resuspend them in hormone-depleted medium.

  • Seed the cells into a white, opaque 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of medium.

  • Incubate for 24 hours to allow cells to attach.

4. Transfection (for transient assays):

  • If using a transient transfection approach, co-transfect the cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.

  • Allow the cells to recover for 24 hours after transfection.

5. Compound Preparation and Treatment:

  • Prepare serial dilutions of this compound and the reference compound (progesterone) in hormone-depleted medium. A typical concentration range to test would be from 1 pM to 1 µM.

  • Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Perform each treatment in triplicate.

6. Incubation:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

7. Cell Lysis and Luciferase Assay:

  • After incubation, remove the medium from the wells.

  • Lyse the cells according to the protocol of the chosen luciferase assay kit.

  • Add the luciferase substrate to each well.

8. Measurement of Luminescence:

  • Immediately measure the luminescence using a plate-reading luminometer. If using a dual-luciferase system, measure both firefly and Renilla luciferase activity.

9. Data Analysis:

  • Normalization: If a control reporter (e.g., Renilla luciferase) was used, normalize the firefly luciferase readings by dividing them by the Renilla luciferase readings for each well.

  • Fold Induction: Calculate the fold induction for each treatment by dividing the average normalized luminescence of the treated wells by the average normalized luminescence of the vehicle control wells.

  • Dose-Response Curve: Plot the fold induction against the logarithm of the compound concentration.

  • EC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for this compound and the reference compound. The EC50 is the concentration of the compound that produces 50% of the maximal response.

  • Relative Potency: The relative potency of this compound can be calculated by dividing the EC50 of the reference compound by the EC50 of this compound.

Conclusion

Cell-based reporter assays are a robust and sensitive method for determining the potency of progestins like this compound. The protocol described provides a framework for conducting these assays in a reproducible manner. Careful optimization of cell density, transfection conditions (if applicable), and incubation times may be necessary to achieve optimal results for a specific laboratory setup. The inclusion of a reference compound is essential for accurate determination of relative potency and for comparing results across different experiments.

References

Application Notes and Protocols for In Vivo Experimental Design of Allylestrenol Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen, structurally related to 19-nortestosterone, that has been used in clinical practice to prevent threatened miscarriage and premature labor.[1][2] Unlike many other 19-nortestosterone derivatives, this compound is considered a pure progestogen, devoid of androgenic, estrogenic, or glucocorticoid activities.[1] It is believed to be a prodrug, converted in the body to its active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound), which then acts as an agonist for the progesterone receptor (PR).[1]

The primary mechanism of action of this compound involves mimicking the effects of natural progesterone. It prepares the uterine lining (endometrium) for embryo implantation and helps maintain pregnancy by suppressing uterine muscle (myometrial) contractions.[3][4] This is achieved through its interaction with progesterone receptors in the uterus, mammary glands, hypothalamus, and pituitary.[5]

These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies in rats, covering its progestogenic activity, efficacy in preventing preterm labor, and its effects on uterine contractility. The protocols provided are based on established methodologies for evaluating progestational agents.

Data Presentation

Pharmacokinetic Profile of this compound in Rats

Limited publicly available data exists on the specific pharmacokinetic parameters of this compound in rats. Therefore, an initial pharmacokinetic study is recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) following oral and parenteral administration. The following table provides a template for summarizing these crucial findings.

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg) User DefinedUser Defined
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedTo be determined
AUC (ng·h/mL) To be determinedTo be determined
Half-life (t½) (h) To be determinedTo be determined
Oral Bioavailability (%) To be determinedN/A

Note: Micronization of this compound has been shown to improve its oral bioavailability.[6]

In Vivo Progestational Activity of this compound in Rats (Deciduoma Assay)

The deciduoma assay is a classic method to assess the progestational activity of a compound. The following table can be used to present the results of such a study.

Treatment GroupDose (mg/kg/day)Mean Uterine Horn Weight (mg)Deciduoma Score (0-4)
Vehicle Control N/A
Progesterone (Positive Control) e.g., 1
This compound - Dose 1 User Defined
This compound - Dose 2 User Defined
This compound - Dose 3 User Defined

Experimental Protocols

Protocol 1: Assessment of Progestational Activity using the Deciduoma Assay in Immature Rats

This protocol is adapted from established methods for evaluating progestational compounds.

Objective: To determine the progestational activity of this compound by assessing its ability to induce a deciduoma response in the uterus of immature female rats.

Materials:

  • Immature female Sprague-Dawley or Wistar rats (21-23 days old)

  • This compound

  • Progesterone (positive control)

  • Vehicle (e.g., sesame oil, corn oil)

  • Estrogen (e.g., Estradiol Benzoate)

  • Surgical thread

  • Anesthetic (e.g., isoflurane)

  • Analytical balance

  • Surgical instruments

Procedure:

  • Animal Preparation: Acclimatize immature female rats for at least 3 days.

  • Ovariectomy and Priming:

    • Ovariectomize all rats under anesthesia.

    • Allow a recovery period of 7 days.

    • Prime the rats with daily subcutaneous injections of an estrogen (e.g., 0.1 µ g/rat/day of estradiol benzoate) for 3 days to sensitize the uterus.

  • Treatment:

    • Divide the rats into treatment groups (n=6-8 per group): Vehicle control, Progesterone (e.g., 1 mg/kg/day), and at least three dose levels of this compound.

    • Administer the respective treatments subcutaneously or orally for 4 consecutive days.

  • Uterine Trauma:

    • On the 4th day of treatment, anesthetize the rats.

    • Make a small abdominal incision to expose the uterine horns.

    • Introduce a sterile surgical thread into the lumen of one uterine horn and scratch the antimesometrial side to induce trauma. The contralateral horn can serve as an internal control.

    • Suture the abdominal incision.

  • Continued Treatment: Continue the respective treatments for another 4 days.

  • Necropsy and Evaluation:

    • On the day after the last treatment, euthanize the rats.

    • Dissect the uterus and carefully trim away any adhering fat and connective tissue.

    • Record the weight of each uterine horn (traumatized and non-traumatized).

    • Score the deciduoma response on a scale of 0 (no response) to 4 (maximal response) based on the size and extent of the decidual growth.

Workflow Diagram:

G cluster_prep Animal Preparation & Priming cluster_treatment Treatment & Trauma cluster_eval Evaluation acclimatize Acclimatize Immature Rats ovariectomy Ovariectomy acclimatize->ovariectomy recovery 7-day Recovery ovariectomy->recovery priming Estrogen Priming (3 days) recovery->priming treatment1 Treatment (4 days) - Vehicle - Progesterone - this compound priming->treatment1 trauma Uterine Trauma treatment1->trauma treatment2 Continued Treatment (4 days) trauma->treatment2 necropsy Necropsy treatment2->necropsy weigh Weigh Uterine Horns necropsy->weigh score Score Deciduoma weigh->score

Workflow for the Deciduoma Assay.
Protocol 2: Evaluation of this compound in a Rat Model of Preterm Labor

This protocol is based on the use of a progesterone receptor antagonist to induce preterm labor.

Objective: To assess the efficacy of this compound in preventing or delaying preterm labor induced by a progesterone receptor antagonist.

Materials:

  • Pregnant Sprague-Dawley or Wistar rats (timed-mated, day 1 of gestation = presence of sperm in vaginal smear)

  • This compound

  • Progesterone receptor antagonist (e.g., Onapristone or Mifepristone/RU-486)

  • Vehicle for this compound and antagonist

  • Observation cages

  • Video recording equipment (optional)

Procedure:

  • Animal Preparation: House timed-mated pregnant rats individually under standard conditions.

  • Treatment Groups: On day 17 of gestation, divide the rats into the following groups (n=6-8 per group):

    • Vehicle Control (receives vehicles for both this compound and antagonist)

    • Antagonist Control (receives vehicle for this compound and the progesterone receptor antagonist)

    • This compound Treatment Groups (receive different doses of this compound followed by the antagonist)

  • This compound Administration: Administer the assigned dose of this compound (or its vehicle) orally or subcutaneously. The timing of administration should be determined based on the pharmacokinetic profile of this compound (e.g., 1-2 hours before the antagonist).

  • Induction of Preterm Labor: Administer the progesterone receptor antagonist (e.g., a single subcutaneous injection of Onapristone at a dose known to induce preterm labor, such as 30 mg/kg).

  • Observation:

    • Continuously monitor the rats for signs of labor and delivery (e.g., nesting behavior, abdominal contractions, presence of pups).

    • Record the time of onset of labor and the time of delivery for each pup.

    • The primary endpoint is the percentage of rats that deliver prematurely within a defined timeframe (e.g., 24-48 hours post-antagonist administration).

    • Secondary endpoints can include the number of live/dead pups and pup weight.

  • Data Analysis: Compare the incidence and timing of preterm labor between the treatment groups.

Experimental Workflow:

G timed_mating Timed-Mated Pregnant Rats day17 Gestation Day 17 timed_mating->day17 grouping Divide into Treatment Groups day17->grouping allylestrenol_admin Administer this compound or Vehicle grouping->allylestrenol_admin antagonist_admin Administer Progesterone Antagonist allylestrenol_admin->antagonist_admin observation Monitor for Preterm Labor & Delivery antagonist_admin->observation endpoints Record Endpoints: - Incidence of Preterm Labor - Time to Delivery - Pup Viability observation->endpoints

Workflow for Preterm Labor Model.
Protocol 3: Ex Vivo Assessment of Uterine Contractility

This protocol allows for the direct measurement of the effect of this compound's active metabolite on uterine muscle contractions.

Objective: To determine the effect of 3-ketothis compound (the active metabolite) on spontaneous and oxytocin-induced contractions of isolated rat uterine strips.

Materials:

  • Mature female Sprague-Dawley or Wistar rats (in estrus, as determined by vaginal smear)

  • This compound's active metabolite (3-ketothis compound)

  • Oxytocin

  • Krebs-Henseleit solution

  • Organ bath system with force-displacement transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • Euthanize a rat in estrus.

    • Dissect the uterine horns and place them in cold Krebs-Henseleit solution.

    • Cut longitudinal strips (approximately 10 mm long and 2 mm wide) from the uterine horns.

  • Organ Bath Setup:

    • Mount the uterine strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension of approximately 1 g and allow the strips to equilibrate for at least 60 minutes, with periodic washing.

  • Experimental Protocol:

    • Record spontaneous contractions for a baseline period.

    • Add increasing concentrations of 3-ketothis compound to the organ bath in a cumulative manner and record the effects on the amplitude and frequency of spontaneous contractions.

    • After washing out the metabolite, induce submaximal contractions with a fixed concentration of oxytocin (e.g., 10^-8 M).

    • Once the oxytocin-induced contractions are stable, add increasing concentrations of 3-ketothis compound to assess its inhibitory effect.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the inhibitory effect of 3-ketothis compound as a percentage of the maximal contraction induced by oxytocin.

    • Calculate the IC50 value (concentration causing 50% inhibition).

Signaling Pathway:

G This compound This compound (Prodrug) Metabolite 3-ketothis compound (Active Metabolite) This compound->Metabolite Metabolism PR Progesterone Receptor (PR) Metabolite->PR Binds to UterineCell Uterine Smooth Muscle Cell PR->UterineCell Activates signaling in Relaxation Muscle Relaxation (Reduced Contractions) UterineCell->Relaxation Leads to

This compound's Mechanism of Action.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in rat models. These studies are essential for characterizing its progestogenic activity, understanding its efficacy in relevant models of obstetric complications, and elucidating its mechanism of action at the tissue level. Due to the limited availability of public pharmacokinetic data in rats, it is highly recommended to conduct an initial pharmacokinetic study to guide dose selection and interpretation of efficacy and safety studies. The use of standardized and well-characterized animal models, as outlined in these protocols, will ensure the generation of robust and reproducible data for the development and understanding of this compound.

References

Application Notes and Protocols for Assessing Allylestrenol's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating the progesterone receptor (PR).[1][2][3] This interaction triggers a cascade of molecular events that ultimately alter gene expression in target cells, influencing physiological processes such as endometrial receptivity and pregnancy maintenance.[2][4][5] Understanding the specific genes and pathways modulated by this compound is crucial for elucidating its mechanism of action and for the development of related therapeutic agents.

These application notes provide a comprehensive guide to assessing the impact of this compound on gene expression, with a focus on in vitro methodologies using the Ishikawa human endometrial adenocarcinoma cell line, a well-established model for studying progestin action.

Key Signaling Pathway Modulated by this compound

This compound, acting as a progesterone receptor agonist, primarily influences gene expression through the classical genomic signaling pathway. This involves the binding of this compound to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation of the this compound-PR complex into the nucleus. Inside the nucleus, this complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Furthermore, non-classical pathways involving rapid, non-genomic actions of progestins have been described. These can involve the activation of cytoplasmic signaling cascades, such as the Src/MAPK pathway, which can in turn influence gene expression indirectly by phosphorylating other transcription factors.

Allylestrenol_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds HSP Heat Shock Proteins (HSP) PR->HSP Dissociates PR_Dimer PR Dimer PR->PR_Dimer Dimerizes Src Src PR->Src Activates (Non-classical) Nucleus Nucleus PR_Dimer->Nucleus Translocates PRE Progesterone Response Element (PRE) PR_Dimer->PRE Binds Target_Gene Target Gene PRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response MAPK_Pathway MAPK Pathway Src->MAPK_Pathway Other_TFs Other Transcription Factors MAPK_Pathway->Other_TFs Other_TFs->Target_Gene Regulates Experimental_Workflow Cell_Culture 1. Cell Culture (Ishikawa cells) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment RNA_Isolation 3. RNA Isolation Treatment->RNA_Isolation RNA_QC 4. RNA Quality Control (Quantification & Purity) RNA_Isolation->RNA_QC cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qRT_PCR 6. qRT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis 7. Data Analysis (2-ΔΔCt method) qRT_PCR->Data_Analysis Results Results (Fold Change in Gene Expression) Data_Analysis->Results

References

Application Notes and Protocols: Immunohistochemical Analysis of Progesterone Receptor Localization Following Allylestrenol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol is a synthetic progestogen that functions as an agonist of the progesterone receptor (PR), mimicking the effects of natural progesterone.[1][2] It is utilized in various therapeutic applications, particularly in obstetrics and gynecology, for its role in maintaining pregnancy.[3][4] The mechanism of action of this compound involves its conversion to an active metabolite, 17α-allyl-19-nortestosterone (3-ketothis compound), which then binds to progesterone receptors.[5] Understanding the subcellular localization of these receptors following treatment with this compound is crucial for elucidating its molecular mechanism and for the development of related therapeutic agents. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution of progesterone receptors within tissues and cells.[6]

This document provides detailed application notes and protocols for the immunohistochemical localization of progesterone receptors after this compound treatment, aimed at researchers, scientists, and professionals in drug development.

Application Notes

Principle of the Assay

Progesterone receptors, like other steroid receptors, are ligand-activated transcription factors.[7] In the absence of a ligand, the progesterone receptor B (PRB) isoform is predominantly located in the cytoplasm, while the progesterone receptor A (PRA) isoform is primarily nuclear.[1] Upon binding of an agonist such as the active metabolite of this compound, a conformational change is induced in the receptor, leading to its translocation into the nucleus.[8][9] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs), thereby modulating the transcription of target genes.[7]

Immunohistochemistry utilizes specific antibodies to detect the progesterone receptor protein within prepared tissue sections. A secondary antibody conjugated to an enzyme reacts with a chromogenic substrate to produce a colored precipitate at the site of the antigen, allowing for the visualization of the receptor's subcellular location (nuclear or cytoplasmic) under a microscope.[5]

Expected Results

Following treatment with this compound, an increase in the nuclear localization of the progesterone receptor, particularly the PRB isoform, is anticipated. This can be observed as a shift from diffuse or predominantly cytoplasmic staining in untreated control tissues to a more concentrated and intense nuclear staining in this compound-treated tissues. The degree of nuclear translocation can be quantified to assess the efficacy and potency of this compound.

Controls

To ensure the validity of the immunohistochemical staining results, the following controls are essential:

  • Positive Tissue Control: A tissue known to express high levels of progesterone receptor (e.g., normal endometrium or a PR-positive breast carcinoma) should be included in each staining run to confirm that the antibody and detection system are working correctly.[5]

  • Negative Tissue Control: A tissue known to be negative for progesterone receptor expression should be included to assess the specificity of the antibody and to identify any non-specific background staining.[9]

  • Internal Positive Control: Whenever possible, tissues containing normal epithelial cells that express PR can serve as an internal positive control.[6]

  • Negative Reagent Control: A slide from the test tissue should be incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to control for non-specific binding of the antibody.[5]

Quantitative Data Presentation

The quantification of progesterone receptor localization can be performed by assessing the intensity and percentage of nuclear staining. The H-score is a commonly used semi-quantitative method.[10][11]

H-Score Calculation:

The H-score is calculated by summing the percentage of cells stained at each intensity level multiplied by the corresponding intensity score.

H-Score = [1 × (% of cells with weak intensity)] + [2 × (% of cells with moderate intensity)] + [3 × (% of cells with strong intensity)]

The final score ranges from 0 to 300.

Table 1: Example of H-Score Quantification of Progesterone Receptor Nuclear Staining

Treatment Group% Weak Staining (1+)% Moderate Staining (2+)% Strong Staining (3+)H-Score
Vehicle Control50205105
This compound (Dose 1)204030190
This compound (Dose 2)103060250

Table 2: Subcellular Localization Analysis

Treatment Group% Cells with Predominantly Nuclear Staining% Cells with Predominantly Cytoplasmic Staining% Cells with Mixed Nuclear and Cytoplasmic Staining
Vehicle Control256015
This compound (Dose 1)701515
This compound (Dose 2)85510

Experimental Protocols

Protocol 1: Immunohistochemical Staining for Progesterone Receptor

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody against progesterone receptor (e.g., clone 1E2 or PgR 636)[5][12]

  • Biotinylated secondary antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature for 20 minutes.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate slides with the primary anti-progesterone receptor antibody at the optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogen Development:

    • Rinse slides with PBS.

    • Incubate with DAB substrate solution until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Quantification of Nuclear Staining

Procedure:

  • Image Acquisition:

    • Capture high-resolution digital images of the stained tissue sections using a light microscope equipped with a digital camera.

    • For each slide, capture images from at least five representative fields at 200x or 400x magnification.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, QuPath) for quantification.

    • Define the regions of interest (ROI) corresponding to the tissue areas to be analyzed.

    • Set thresholds to distinguish between positive (brown) and negative (blue) staining.

    • Segment the images to identify individual cell nuclei.

  • Scoring:

    • For each nucleus, determine the staining intensity (negative, weak, moderate, strong).

    • Count the number of cells in each intensity category.

    • Calculate the percentage of positive cells and the H-score as described in the "Quantitative Data Presentation" section.

    • Determine the percentage of cells with predominantly nuclear, cytoplasmic, or mixed staining patterns.

Visualizations

Allylestrenol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Metabolite Active Metabolite (3-ketothis compound) This compound->Metabolite Metabolism PR_complex_inactive Progesterone Receptor (Inactive) Metabolite->PR_complex_inactive Binds PR_complex_active Receptor-Ligand Complex (Active) PR_complex_inactive->PR_complex_active Activation PRE Progesterone Response Element (PRE) PR_complex_active->PRE Nuclear Translocation and DNA Binding Transcription Gene Transcription PRE->Transcription Modulation

Caption: this compound Signaling Pathway.

IHC_Workflow start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-PR) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (HRP-DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Microscopic Analysis & Quantification mounting->analysis

Caption: Immunohistochemistry Workflow.

PR_Localization_Logic treatment This compound Treatment binding Binding to Progesterone Receptor treatment->binding translocation Nuclear Translocation of PR binding->translocation staining Increased Nuclear Staining in IHC translocation->staining quantification Higher Nuclear H-Score staining->quantification

Caption: Expected Effect of this compound.

References

Protocol for dissolving Allylestrenol for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the In Vitro Dissolution of Allylestrenol

Introduction

This compound is a synthetic, orally active progestogen belonging to the 19-nortestosterone series, which structurally and functionally mimics progesterone.[1][2] It is widely utilized in research to investigate its effects on the female reproductive system, pregnancy maintenance, and its potential therapeutic applications.[3][4] Due to its hydrophobic nature, careful consideration must be taken when preparing this compound for in vitro experiments to ensure its proper dissolution and to minimize solvent-induced cytotoxicity. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays.

Data Presentation: Solubility of this compound

The solubility of this compound in common laboratory solvents is critical for the preparation of stock solutions for in vitro studies. The quantitative data is summarized in the table below.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO ≥ 50 - 60166.40 - 199.68Recommended primary solvent for creating high-concentration stock solutions.[1][4][5]
Ethanol 60199.68A viable alternative to DMSO for stock solution preparation.[1]
Water Insoluble-This compound is highly hydrophobic and does not dissolve in aqueous solutions alone.[1]
Methanol Slightly Soluble-Not recommended for primary stock solutions due to limited solubility.[6]
Chloroform Slightly Soluble-Not suitable for in vitro cell culture experiments due to high toxicity.[6]

Note: The molecular weight of this compound is 300.48 g/mol .

Experimental Protocols

This section outlines the detailed methodology for preparing this compound solutions for in vitro experiments. The primary challenge is to dissolve the hydrophobic compound in a manner that is compatible with aqueous cell culture media.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

  • Calculate the Required Mass: Determine the mass of this compound needed. For 1 mL of a 50 mM stock solution: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass = 0.050 mol/L x 0.001 L x 300.48 g/mol x 1000 mg/g = 15.024 mg

  • Weighing: Accurately weigh 15.02 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of cell culture grade DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex at maximum speed until the powder is completely dissolved. A clear solution should be obtained.

  • Aiding Dissolution (Optional): If the compound does not dissolve readily, warm the solution to 37°C in a water bath and vortex again.[4][7] Brief sonication can also be employed to aid dissolution.[4][7]

  • Storage: Store the stock solution in small aliquots to avoid repeated freeze-thaw cycles.[4] For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[4][7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into the final cell culture medium. It is crucial to ensure the final DMSO concentration remains non-toxic to the cells, typically below 0.5%.[8]

  • Thaw Stock Solution: Thaw one aliquot of the 50 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To prevent precipitation of the hydrophobic compound upon direct addition to the aqueous medium, perform an intermediate dilution in serum-containing medium or fetal bovine serum (FBS) itself.[9] For example, dilute the 50 mM stock 1:100 in complete cell culture medium to create a 500 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 20 µL of the 500 µM intermediate solution.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the cells.[8]

Signaling Pathway Visualization

This compound, as a progesterone analog, primarily functions by binding to and activating intracellular progesterone receptors (PR).[2][10] This interaction initiates a signaling cascade that modulates gene expression, leading to the physiological effects of progesterone.

Allylestrenol_Signaling_Pathway A This compound PR Progesterone Receptor (PR) A->PR Binding & Activation PR_dimer Activated PR Dimer PR->PR_dimer HSP Heat Shock Proteins (HSP) PR_HSP Inactive PR-HSP Complex PR_HSP->PR Dissociation PR_HSP->HSP PRE Progesterone Response Element (PRE) on DNA PR_dimer->PRE Binds to DNA Transcription Modulation of Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Response Synthesis of New Proteins (e.g., endometrial secretory proteins, myometrial relaxation factors) mRNA->Response Translation

Caption: this compound signaling pathway via the progesterone receptor.

References

Application Notes and Protocols for Allylestrenol in Uterine Leiomyoma Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uterine leiomyomas, or fibroids, are the most common benign tumors in women of reproductive age. Their growth is significantly influenced by steroid hormones, particularly progesterone.[1][2][3] Progesterone is recognized as a major promoter of leiomyoma development, stimulating cell proliferation and inhibiting apoptosis (programmed cell death).[1][2][4] Consequently, the progesterone receptor (PR) has become a key target for therapeutic interventions.[1][3]

Allylestrenol is a synthetic progestogen that mimics the action of natural progesterone by binding to and activating progesterone receptors.[5] While its primary clinical applications have been in obstetrics, its progestogenic activity suggests a potential role in modulating the growth of uterine leiomyomas.[6] Due to a lack of direct studies on this compound's effects on uterine leiomyomas, this document provides a framework for its application in research models based on the well-established role of progesterone and other synthetic progestins in leiomyoma biology.

Mechanism of Action (Proposed)

As a progesterone receptor agonist, this compound is hypothesized to influence uterine leiomyoma through the following mechanisms:

  • Activation of Progesterone Receptor Signaling: this compound binds to progesterone receptors (PR-A and PR-B) within leiomyoma cells, which are often expressed at higher levels than in the surrounding normal myometrium.[3][7] This activation can trigger downstream signaling pathways that promote cell growth.

  • Induction of Cell Proliferation: Progesterone signaling is known to increase the expression of proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and Ki-67 in leiomyoma cells.[1][7] It is anticipated that this compound would similarly stimulate the proliferation of these cells.

  • Inhibition of Apoptosis: Progesterone promotes the expression of anti-apoptotic proteins like Bcl-2, thus preventing the natural cell death process in leiomyoma cells.[1][4] this compound is expected to exhibit a similar anti-apoptotic effect.

  • Modulation of Growth Factor Signaling: Progesterone can interact with growth factor signaling pathways, such as the Epidermal Growth Factor (EGF) pathway, to further promote leiomyoma growth.[1][4]

Signaling Pathway

The proposed signaling pathway for this compound in uterine leiomyoma cells, based on the known action of progesterone, is depicted below.

This compound Signaling Pathway in Uterine Leiomyoma This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Elements (PREs) PR->PRE Binds to Gene_Transcription Gene Transcription PRE->Gene_Transcription Initiates Proliferation_Genes Proliferation Genes (e.g., PCNA, Ki-67) Gene_Transcription->Proliferation_Genes Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Gene_Transcription->Anti_Apoptotic_Genes Cell_Proliferation Increased Cell Proliferation Proliferation_Genes->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Anti_Apoptotic_Genes->Apoptosis_Inhibition Leiomyoma_Growth Leiomyoma Growth Cell_Proliferation->Leiomyoma_Growth Apoptosis_Inhibition->Leiomyoma_Growth

Caption: Proposed signaling pathway of this compound in uterine leiomyoma cells.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on uterine leiomyoma using in vitro and in vivo models.

In Vitro Model: Human Uterine Leiomyoma Primary Cell Culture

Objective: To assess the direct effects of this compound on the proliferation and apoptosis of primary human uterine leiomyoma cells.

Workflow Diagram

In Vitro Experimental Workflow Tissue Leiomyoma Tissue Collection Isolation Cell Isolation (Collagenase Digestion) Tissue->Isolation Culture Primary Cell Culture Isolation->Culture Treatment This compound Treatment (Various Concentrations) Culture->Treatment Proliferation Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) Treatment->Apoptosis Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Treatment->Gene_Expression

Caption: Workflow for in vitro analysis of this compound's effects.

Methodology

  • Tissue Collection and Cell Isolation:

    • Obtain fresh uterine leiomyoma tissue from consenting patients undergoing hysterectomy, following institutional review board approval.

    • Mince the tissue into small pieces (1-2 mm³) and digest with 0.2% collagenase type I and 0.02% DNase I in DMEM/F-12 medium at 37°C for 4-6 hours with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtrate, wash the cell pellet with PBS, and resuspend in complete culture medium (DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics).

  • Cell Culture and Treatment:

    • Plate the isolated primary leiomyoma cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO₂.

    • Once cells reach 70-80% confluency, seed them into appropriate plates for subsequent assays.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • Cell Proliferation Assay (MTT Assay):

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Assay (TUNEL Assay):

    • Fix the treated cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to detect DNA fragmentation.

    • Analyze the cells using fluorescence microscopy or flow cytometry.

  • Gene Expression Analysis (Quantitative PCR):

    • Extract total RNA from treated cells using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR using primers for genes of interest, such as PCNA, Ki-67, BCL2, and progesterone receptor isoforms (PGR-A and PGR-B).

In Vivo Model: Rat Model of Uterine Leiomyoma

Objective: To evaluate the effect of this compound on the growth of estrogen- and progesterone-induced uterine leiomyomas in a rat model.

Workflow Diagram

In Vivo Experimental Workflow Induction Induction of Leiomyoma (Estrogen & Progesterone) Grouping Animal Grouping (Control, Vehicle, this compound) Induction->Grouping Treatment This compound Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitoring of Tumor Growth (e.g., Ultrasound) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Analysis Histological and Molecular Analysis Sacrifice->Analysis

Caption: Workflow for in vivo analysis of this compound's effects.

Methodology

  • Animal Model Induction:

    • Use adult female Sprague-Dawley or Wistar rats.

    • Induce uterine leiomyomas by subcutaneous injections of estradiol benzoate (e.g., 200 µ g/rat ) twice a week and progesterone (e.g., 4 mg/kg) once a week for a specified duration (e.g., 8-10 weeks).[8][9]

  • Animal Grouping and Treatment:

    • Once leiomyomas are established (confirmed by imaging or at the end of the induction period), randomly divide the rats into groups:

      • Control group (no treatment)

      • Vehicle group (receiving the vehicle used to dissolve this compound)

      • This compound-treated groups (different doses)

    • Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Tumor Growth Monitoring:

    • Monitor uterine and leiomyoma size throughout the treatment period using non-invasive methods like high-frequency ultrasound.

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect the uteri.

    • Measure the uterine weight and the size and number of leiomyomas.

    • Fix a portion of the tissue in 10% neutral buffered formalin for histological analysis (H&E staining) and immunohistochemistry for PCNA, Ki-67, and Bcl-2.

    • Snap-freeze another portion of the tissue for molecular analysis (qPCR and Western blotting).

Data Presentation

The following tables present hypothetical quantitative data based on expected outcomes from the literature on progesterone's effects on uterine leiomyomas. These should be replaced with actual experimental data.

Table 1: Effect of this compound on Leiomyoma Cell Proliferation (MTT Assay)

Treatment GroupConcentration (nM)Absorbance at 570 nm (Mean ± SD)% Proliferation vs. Control
Control00.50 ± 0.05100%
This compound10.65 ± 0.06130%
This compound100.85 ± 0.08170%
This compound1001.10 ± 0.10220%

Table 2: Effect of this compound on Apoptosis in Leiomyoma Cells (TUNEL Assay)

Treatment GroupConcentration (nM)% Apoptotic Cells (Mean ± SD)
Control05.2 ± 1.1
This compound14.1 ± 0.9
This compound102.5 ± 0.5
This compound1001.8 ± 0.4

Table 3: Effect of this compound on Leiomyoma Growth in a Rat Model

Treatment GroupDose (mg/kg/day)Initial Tumor Volume (mm³) (Mean ± SD)Final Tumor Volume (mm³) (Mean ± SD)% Change in Tumor Volume
Vehicle Control0150 ± 25250 ± 30+66.7%
This compound1155 ± 28310 ± 35+100%
This compound5148 ± 22400 ± 40+170.3%
This compound10152 ± 26500 ± 45+228.9%

Disclaimer: The quantitative data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.

While direct research on this compound in uterine leiomyoma is currently lacking, its progestogenic nature provides a strong rationale for its investigation in this context. The provided application notes and protocols offer a comprehensive framework for researchers to explore the potential effects of this compound on leiomyoma growth and to elucidate its underlying molecular mechanisms. Such studies are crucial for expanding our understanding of hormonal regulation in uterine leiomyomas and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Immunoassay-Based Detection of Allylestrenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of Allylestrenol. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

This compound is a synthetic progestogen used in gynecological and obstetric applications.[1][2][3][4][5] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. Immunoassays, particularly the competitive ELISA format, offer a highly specific, sensitive, and high-throughput method for quantifying small molecules like this compound.

This document outlines the principles of developing a competitive ELISA for this compound, including hapten synthesis, antibody production, and detailed experimental protocols. While specific immunoassay data for this compound is not widely published, the methodologies presented here are based on established principles for developing steroid hormone immunoassays.[6][7][8][9]

Principle of Competitive ELISA for this compound

The competitive ELISA is the most suitable format for detecting small molecules like this compound. In this assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of specific anti-Allylestrenol antibodies coated on a microplate. The amount of enzyme-labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that reacts with the enzyme, producing a measurable color change.

Signaling Pathway of this compound

This compound, as a synthetic progestogen, primarily exerts its effects by binding to and activating progesterone receptors (PRs). These receptors are located in various target tissues, including the uterus, mammary glands, hypothalamus, and pituitary. The activation of PRs leads to a cascade of downstream events that regulate gene expression, ultimately resulting in the physiological effects of progesterone, such as maintenance of pregnancy and regulation of the menstrual cycle.

Allylestrenol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociation Dimer PR Dimerization PR->Dimer Nucleus Nucleus Dimer->Nucleus Translocation PRE Progesterone Response Element (PRE) Dimer->PRE Binds to Transcription Gene Transcription PRE->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Protein Synthesis mRNA->Proteins Translation Response Physiological Response Proteins->Response

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

The development of a competitive ELISA for this compound involves several key stages, from the synthesis of reagents to the validation of the assay.

Hapten Synthesis and Conjugation

Since this compound is a small molecule, it is not immunogenic on its own. Therefore, it must be conjugated to a carrier protein to elicit an immune response for antibody production. This modified small molecule is known as a hapten.

Protocol for this compound Hapten Synthesis (Hypothetical):

A common strategy for steroid hapten synthesis involves introducing a linker arm with a terminal carboxyl group, which can then be coupled to the amino groups of a carrier protein.[10][11][12]

  • Derivatization of this compound: Introduce a reactive group, such as a carboxyl group, onto the this compound molecule. This can be achieved by reacting the hydroxyl group at the C17 position with a bifunctional reagent like succinic anhydride or glutaric anhydride.

  • Purification: Purify the resulting this compound-hemisuccinate derivative using techniques like column chromatography.

  • Characterization: Confirm the structure of the hapten using analytical methods such as NMR and mass spectrometry.

Protocol for Conjugation to Carrier Proteins:

  • Activation of Hapten: Activate the carboxyl group of the this compound hapten using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Protein: React the activated hapten with a carrier protein, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for immunization. The reaction is typically carried out in a suitable buffer (e.g., phosphate-buffered saline, PBS) at room temperature.

  • Purification of Conjugate: Remove the unconjugated hapten and byproducts by dialysis or gel filtration.

  • Characterization of Conjugate: Determine the hapten-to-protein molar ratio using spectrophotometry or MALDI-TOF mass spectrometry.[13]

Antibody Production (Polyclonal)
  • Immunization: Immunize rabbits or other suitable animals with the this compound-KLH conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).

  • Titer Determination: Collect blood samples periodically and determine the antibody titer using an indirect ELISA with the this compound-BSA conjugate as the coating antigen.

  • Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum and purify the polyclonal antibodies using protein A/G affinity chromatography.

Competitive ELISA Protocol

Materials and Reagents:

  • Anti-Allylestrenol antibody

  • This compound-BSA conjugate (for coating)

  • This compound standard

  • This compound-HRP conjugate (for detection)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Sample diluent (e.g., wash buffer)

Assay Procedure:

  • Coating: Dilute the this compound-BSA conjugate in coating buffer to an optimal concentration (e.g., 1-10 µg/mL) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of this compound standard or sample to the appropriate wells.

    • Add 50 µL of diluted anti-Allylestrenol antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection:

    • Add 100 µL of diluted secondary antibody-HRP conjugate to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Competitive_ELISA_Workflow Start Start Coating Coat Plate with This compound-BSA Start->Coating Wash1 Wash Coating->Wash1 Blocking Block Non-specific Sites Wash1->Blocking Wash2 Wash Blocking->Wash2 Competition Add Sample/Standard and Anti-Allylestrenol Ab Wash2->Competition Wash3 Wash Competition->Wash3 Detection Add Secondary Ab-HRP Conjugate Wash3->Detection Wash4 Wash Detection->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

Caption: Workflow for a competitive ELISA for this compound.

Data Presentation and Analysis

The data obtained from the competitive ELISA is used to generate a standard curve by plotting the absorbance values against the known concentrations of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their absorbance values from the standard curve.

Table 1: Illustrative Quantitative Data for this compound ELISA

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL
Assay Range 0.3 - 20 ng/mL
Intra-assay Precision (CV%) < 10%
Inter-assay Precision (CV%) < 15%
Spike Recovery 85 - 115%

Note: The data presented in this table is illustrative and based on typical performance characteristics of steroid immunoassays. Actual values must be determined experimentally.

Table 2: Illustrative Cross-Reactivity Data

CompoundCross-Reactivity (%)
This compound 100
Progesterone < 5
17α-Hydroxyprogesterone < 1
Testosterone < 0.1
Estradiol < 0.1

Note: Cross-reactivity should be assessed with a panel of structurally related compounds to ensure the specificity of the assay. The values are hypothetical.[14][15][16]

Conclusion

The development of a sensitive and specific immunoassay for this compound is essential for its therapeutic monitoring and for research purposes. The competitive ELISA format described in these application notes provides a robust framework for achieving this. While the provided protocols are based on established methodologies for similar compounds, optimization of each step is critical to ensure the development of a reliable and accurate assay for this compound detection. Researchers are encouraged to use these notes as a guide and to perform thorough validation of the developed assay according to established guidelines.

References

Application Note: Unveiling the Transcriptomic Landscape of Endometrial Tissue Following Allylestrenol Exposure using RNA-Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylestrenol, a synthetic progestogen, mimics the action of natural progesterone, a critical hormone for regulating the menstrual cycle and sustaining pregnancy.[1][2] Its primary mechanism involves binding to progesterone receptors, which triggers a cascade of physiological responses within the endometrium, the uterine lining.[1][2][3] These responses are crucial for preparing the endometrium for embryo implantation and maintaining a healthy pregnancy by promoting the secretion of essential nutrients and suppressing uterine contractions.[1][2][4] Understanding the precise molecular changes induced by this compound in the endometrium is paramount for optimizing its therapeutic use and developing novel treatments for reproductive disorders.

This application note provides a detailed protocol for the analysis of the endometrial transcriptome using RNA-sequencing (RNA-seq) following exposure to this compound. RNA-seq offers a comprehensive and unbiased approach to quantify gene expression, enabling the identification of differentially expressed genes and the elucidation of molecular pathways modulated by this compound. Such insights are invaluable for understanding its mechanism of action, identifying potential biomarkers for treatment response, and exploring new therapeutic applications. While direct RNA-seq studies on this compound are emerging, this protocol is based on established methods for progestin treatments on endometrial tissue.[5][6]

Experimental Design and Workflow

A typical study to investigate the effects of this compound on the endometrial transcriptome would involve the collection of endometrial biopsies from subjects before and after a defined period of this compound administration. The experimental workflow, from sample collection to data analysis, is outlined below.

experimental_workflow Experimental Workflow for Endometrial RNA-Seq Analysis cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Endometrial Biopsy Endometrial Biopsy RNA Extraction RNA Extraction Endometrial Biopsy->RNA Extraction Homogenization RNA Quality Control RNA Quality Control RNA Extraction->RNA Quality Control RIN assessment Library Preparation Library Preparation RNA Quality Control->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Next-Generation Sequencing Data Quality Control Data Quality Control Read Alignment Read Alignment Data Quality Control->Read Alignment Differential Gene Expression Differential Gene Expression Read Alignment->Differential Gene Expression Pathway Analysis Pathway Analysis Differential Gene Expression->Pathway Analysis

Caption: A schematic of the RNA-sequencing workflow.

Detailed Protocols

Endometrial Tissue Biopsy Collection and Storage
  • Procedure: Endometrial biopsies are collected by trained medical personnel using a Pipelle catheter.

  • Sample Handling: Immediately following collection, the tissue biopsy should be placed in a cryovial containing an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

  • Storage: Samples in RNA stabilization solution should be incubated at 4°C for 24 hours and then stored at -80°C until RNA extraction.

RNA Extraction from Endometrial Tissue

This protocol is adapted from established methods for RNA isolation from endometrial biopsies.[7]

  • Materials:

    • Homogenizer (e.g., FastPrep)

    • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

    • DNase I treatment set (e.g., RNase-Free DNase Set, Qiagen)

    • Microcentrifuge

    • Nuclease-free water

  • Protocol:

    • Excise approximately 30 mg of the endometrial biopsy tissue.

    • Homogenize the tissue sample in the appropriate lysis buffer provided with the RNA isolation kit using a mechanical homogenizer.

    • Proceed with the RNA extraction following the manufacturer's protocol for the chosen RNA isolation kit. This typically involves binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA.

    • Perform an on-column DNase I treatment to remove any contaminating genomic DNA, as per the manufacturer's instructions.

    • Elute the purified RNA in nuclease-free water.

RNA Quality and Quantity Assessment
  • Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

  • Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of 7 or higher is recommended for library preparation.

Library Preparation and Sequencing
  • Library Preparation:

    • Use a stranded mRNA library preparation kit (e.g., Illumina Stranded mRNA Prep) with an input of at least 25 ng of total RNA.

    • This process involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, ligation of sequencing adapters, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NextSeq or NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis (typically 20-30 million reads per sample).

Bioinformatics Analysis of RNA-Seq Data
  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases.

  • Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Normalize the gene counts to account for differences in library size and RNA composition.

    • Perform differential gene expression analysis between the pre-treatment and post-treatment samples using statistical packages like DESeq2 or edgeR in R.[8]

    • Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Pathway and Functional Enrichment Analysis:

    • Use the list of differentially expressed genes to perform pathway analysis using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological processes and signaling pathways affected by this compound.

Expected Results and Data Presentation

Based on the known progestogenic effects of this compound, RNA-seq analysis is expected to reveal significant changes in the expression of genes involved in endometrial receptivity, cell proliferation, and immune response.[5][6]

Table 1: Hypothetical Top 10 Differentially Upregulated Genes in Endometrial Tissue After this compound Exposure
Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valuePutative Function in Endometrium
PAEP Progestagen-Associated Endometrial Protein3.51.2e-15Immunosuppression, implantation
MUC1 Mucin 1, cell surface associated3.14.5e-12Embryo adhesion
IGFBP1 Insulin-like Growth Factor Binding Protein 12.87.8e-10Decidualization, implantation
DKK1 Dickkopf WNT Signaling Pathway Inhibitor 12.53.2e-8Regulation of Wnt signaling, cell fate
LEFTY2 Left-Right Determination Factor 22.39.1e-7Embryo development, implantation
IL15 Interleukin 152.15.6e-6Uterine natural killer cell function
SGK1 Serum/Glucocorticoid Regulated Kinase 12.01.4e-5Ion transport, cell survival
STAT3 Signal Transducer and Activator of Transcription 31.88.9e-5Decidualization, inflammation
HOXA10 Homeobox A101.72.3e-4Endometrial development, receptivity
LIF Leukemia Inhibitory Factor1.67.8e-4Implantation, pluripotency
Table 2: Hypothetical Top 10 Differentially Downregulated Genes in Endometrial Tissue After this compound Exposure
Gene SymbolGene NameLog2 Fold ChangeAdjusted p-valuePutative Function in Endometrium
MMP7 Matrix Metallopeptidase 7-3.22.1e-14Tissue remodeling, breakdown of extracellular matrix
CXCL8 C-X-C Motif Chemokine Ligand 8-2.96.3e-11Inflammatory response, neutrophil recruitment
PGRMC1 Progesterone Receptor Membrane Component 1-2.61.5e-9Progesterone signaling, cell proliferation
EGF Epidermal Growth Factor-2.48.7e-8Cell proliferation and differentiation
FOS Fos Proto-Oncogene, AP-1 Transcription Factor Subunit-2.24.2e-7Cell proliferation, apoptosis
CCND1 Cyclin D1-2.09.8e-6Cell cycle progression
VEGFA Vascular Endothelial Growth Factor A-1.93.1e-5Angiogenesis
SERPINE1 Serpin Family E Member 1 (PAI-1)-1.81.2e-4Fibrinolysis, tissue remodeling
MYC MYC Proto-Oncogene, bHLH Transcription Factor-1.75.4e-4Cell cycle progression, proliferation
IL6 Interleukin 6-1.69.2e-4Inflammatory response

Signaling Pathway Visualization

This compound, acting as a progesterone agonist, is expected to modulate the progesterone receptor signaling pathway.

progesterone_signaling Progesterone Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PR_HSP PR-HSP Complex This compound->PR_HSP Binds PR Progesterone Receptor (PR) PR_dimer Activated PR Dimer PR->PR_dimer Dimerization HSP Heat Shock Proteins (HSP) PR_HSP->PR HSP dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE Nuclear Translocation and DNA Binding Transcription Target Gene Transcription PRE->Transcription Initiates

Caption: this compound binds to the progesterone receptor complex.

Conclusion

RNA-sequencing is a powerful tool to dissect the molecular mechanisms underlying the effects of this compound on endometrial tissue. The protocols and expected outcomes presented in this application note provide a framework for researchers to design and execute studies aimed at understanding the transcriptomic changes induced by this synthetic progestogen. The resulting data will contribute to a deeper understanding of endometrial biology and may facilitate the development of improved therapeutic strategies for various gynecological conditions.

References

Troubleshooting & Optimization

Technical Support Center: Allylestrenol Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Allylestrenol in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is practically insoluble in water.[1] Its calculated water solubility is approximately 0.000558 mg/mL.[2] This low solubility can present challenges when preparing aqueous buffer solutions for in vitro experiments.

Q2: In which organic solvents is this compound soluble?

This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with a solubility of at least 60 mg/mL in both.[3]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The effect of pH on this compound's aqueous solubility is not extensively documented in publicly available literature. However, like other steroid compounds, its solubility may be influenced by pH, although significant changes are not always observed for neutral compounds. For ionizable compounds, pH can drastically alter solubility.[4][5][6] It is recommended to experimentally determine the solubility of this compound in buffers of different pH values (e.g., pH 4.5, 6.8, 7.4) to understand its behavior in your specific experimental conditions.

Q4: What are the common challenges when preparing this compound solutions in aqueous buffers?

The primary challenge is the very low intrinsic aqueous solubility of this compound, which can lead to:

  • Precipitation: The compound may precipitate out of solution, especially when an organic stock solution is diluted into an aqueous buffer.

  • Inaccurate Concentrations: Undissolved particles can lead to an overestimation of the amount of compound in solution if not properly removed before concentration measurement.

  • Low Bioavailability in in vitro assays: Poor solubility can result in low exposure of cells or tissues to the compound, affecting experimental outcomes.

Troubleshooting Guides

Issue 1: this compound precipitates when my DMSO stock solution is added to the aqueous buffer.

Cause: This is a common issue for poorly soluble compounds. The aqueous buffer has a much lower capacity to dissolve this compound compared to DMSO. When the DMSO stock is diluted, the this compound concentration exceeds its solubility limit in the final buffer/DMSO mixture, causing it to precipitate.

Solutions:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the Percentage of Cosolvent: If your experimental system allows, increasing the percentage of DMSO or another miscible organic solvent (e.g., ethanol) in the final solution can help maintain solubility.[4][7][8] However, be mindful that high concentrations of organic solvents can be toxic to cells.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous buffer can help to form micelles that encapsulate the this compound, increasing its apparent solubility.[9][10][11][12][13]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.[14][15][16][17][18][19]

Issue 2: I am seeing inconsistent results in my cell-based assays with this compound.

Cause: Inconsistent results can be due to variable amounts of dissolved this compound in your assay wells. This can be caused by precipitation of the compound over time or incomplete dissolution from the start.

Solutions:

  • Visually Inspect for Precipitation: Before adding the treatment solution to your cells, carefully inspect it for any signs of precipitation. Centrifuge and/or filter the solution if necessary to remove undissolved particles.

  • Prepare Fresh Solutions: Prepare this compound solutions fresh before each experiment to minimize the risk of precipitation over time.

  • Sonication: Briefly sonicating the solution after dilution into the aqueous buffer can help to break up small aggregates and improve dissolution.[20]

  • Solubility Enhancement Techniques: Consistently apply one of the solubility enhancement techniques mentioned above (cosolvents, surfactants, cyclodextrins) to ensure a more stable and reproducible solution.

Quantitative Data Summary

Due to the limited publicly available data on the solubility of this compound in various aqueous buffers, the following table provides a template for researchers to populate with their own experimentally determined values. The subsequent section details a protocol for obtaining this data.

Buffer System (e.g., 50 mM)pHTemperature (°C)Solubility (µg/mL)Method of Determination
Phosphate Buffer6.837Data to be determinedShake-Flask Method
Phosphate Buffer7.437Data to be determinedShake-Flask Method
Acetate Buffer4.537Data to be determinedShake-Flask Method
Citrate Buffer5.037Data to be determinedShake-Flask Method

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Aqueous Buffers (Shake-Flask Method)

This protocol is adapted from the standard shake-flask method for determining the thermodynamic solubility of poorly soluble compounds.[21][22][23][24]

Materials:

  • This compound (powder)

  • Selected aqueous buffers (e.g., Phosphate, Acetate, Citrate) at desired pH values

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

  • Methanol or Ethanol (for stock and standard solutions)

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the desired aqueous buffer to the vial.

  • Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant.

  • Immediately filter the sample using a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculate the solubility of this compound in the specific buffer.

Protocol 2: Preparation of an this compound Working Solution using a Cosolvent

Materials:

  • This compound

  • DMSO or Ethanol

  • Desired aqueous buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10 mg/mL).

  • In a sterile microcentrifuge tube, add the required volume of your aqueous buffer.

  • While vortexing the buffer, add the required volume of the this compound stock solution to achieve the desired final concentration. Note: The final concentration of the cosolvent should be as low as possible while maintaining solubility, and should be tested for its effect on the experimental system.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If precipitation occurs, the final concentration may be too high for the chosen cosolvent percentage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_solution Solubilization Strategies start Start: Need this compound in Aqueous Buffer stock Prepare High-Concentration Stock (e.g., 10 mg/mL in DMSO) start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check Visual Inspection for Precipitation dilute->check precipitate Precipitation Observed check->precipitate Yes no_precipitate No Precipitation check->no_precipitate No cosolvent Increase Cosolvent % precipitate->cosolvent surfactant Add Surfactant precipitate->surfactant cyclodextrin Use Cyclodextrin precipitate->cyclodextrin lower_conc Lower Final Concentration precipitate->lower_conc end_node Ready for Experiment no_precipitate->end_node cosolvent->dilute Retry surfactant->dilute Retry cyclodextrin->dilute Retry lower_conc->dilute Retry

Caption: Troubleshooting workflow for preparing this compound solutions.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus This compound This compound pr Progesterone Receptor (PR) This compound->pr Binds to hsp Heat Shock Proteins pr->hsp Dissociates from pr_dimer PR Dimer pr->pr_dimer Dimerization & Translocation pre Progesterone Response Element (PRE) on DNA pr_dimer->pre transcription Modulation of Gene Transcription pre->transcription cellular_response Physiological Response (e.g., maintenance of pregnancy) transcription->cellular_response

Caption: Simplified signaling pathway of this compound.

References

Optimizing Allylestrenol for In Vitro Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Allylestrenol in in vitro cell culture studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic progestogen, meaning it mimics the effects of the natural steroid hormone progesterone.[1][2][3] Its primary mechanism involves binding to and activating the progesterone receptor (PR).[4][5] This activation leads to two main types of cellular responses:

  • Genomic Signaling: The this compound-PR complex translocates to the nucleus, where it binds to specific DNA sequences called progesterone response elements (PREs). This interaction modulates the transcription of target genes, influencing a wide range of cellular processes.[4][6]

  • Non-Genomic Signaling: this compound can also trigger rapid signaling events from the cytoplasm without direct gene transcription. This can involve the interaction of the PR with signaling molecules like Src kinase, leading to the activation of downstream pathways such as the MAPK and PI3K/Akt cascades.[6][7]

2. How should I prepare a stock solution of this compound for my cell culture experiments?

Proper preparation of a concentrated stock solution is critical to avoid solubility issues in your culture medium. This compound is practically insoluble in water but shows good solubility in organic solvents.[1][5]

  • Recommended Solvents: Use high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO) or Ethanol to prepare your stock solution.[1][2]

  • Stock Concentration: A common practice is to prepare a high-concentration stock, for example, 10 mM to 100 mM. Given this compound's solubility of 60 mg/mL in DMSO, which is equivalent to 199.68 mM, creating a stock within this range is feasible.[1][2]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

3. What is a good starting concentration range for this compound in my cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line, the specific biological endpoint being measured, and the duration of the experiment. Since there is limited published data on specific effective concentrations for in vitro studies, a dose-response experiment is essential.

A common strategy in toxicology and pharmacology is to test concentrations that are significantly higher than the physiological plasma concentrations (Cmax) observed in vivo.[8] A broad range of concentrations should be tested initially to determine the optimal working concentration.

4. How can I determine the optimal concentration of this compound for my specific cell line and assay?

A dose-ranging study is the most effective method. This typically involves a cell viability or cytotoxicity assay, such as the MTT or MTS assay, to establish a concentration range that is non-toxic yet biologically active.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitate forms in the culture medium after adding this compound. 1. Poor Solubility: The final concentration of the organic solvent (e.g., DMSO) in the medium may be too low to keep the this compound in solution. 2. High Final Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous culture medium.1. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium does not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.[9] 2. When diluting the stock solution into the medium, vortex or pipette mix vigorously to ensure rapid and even dispersion. 3. Perform a serial dilution of your stock solution to reach the desired final concentration rather than adding a large volume of a lower concentration stock.
No observable effect of this compound on my cells. 1. Sub-optimal Concentration: The concentration used may be too low to elicit a biological response. 2. Cell Line Insensitivity: The cell line may not express the progesterone receptor (PR) or may have a non-functional signaling pathway. 3. Degradation of this compound: Improper storage of stock solutions could lead to degradation.1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm the expression of the progesterone receptor (PR-A and/or PR-B) in your cell line using techniques like RT-qPCR, Western blotting, or immunocytochemistry. 3. Ensure your stock solutions are stored correctly and use fresh dilutions for each experiment.
High levels of cell death observed in treated and control wells. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[10][11] 3. General Cell Culture Issues: Problems with the medium, incubator conditions (temperature, CO2), or cell handling can lead to poor cell health.1. Ensure the final solvent concentration is within a safe range (typically <0.5%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design. 2. Routinely check your cell cultures for signs of contamination and test for mycoplasma. 3. Review your cell culture protocols and ensure all reagents are of high quality and incubators are properly calibrated.[10]
Inconsistent results between experiments. 1. Cell Passage Number: The characteristics of cell lines can change at high passage numbers. 2. Variability in Stock Solution: Inconsistent preparation or degradation of the this compound stock solution. 3. Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect the outcome.1. Use cells within a consistent and low passage number range for all experiments. 2. Prepare a large batch of stock solution and store it in single-use aliquots. 3. Ensure accurate cell counting and consistent seeding density across all experiments.

Data Presentation

Table 1: Physicochemical Properties and Stock Solution Preparation for this compound

PropertyValueSource
Molecular Formula C₂₁H₃₂O[1]
Molecular Weight 300.48 g/mol [1]
Solubility in Water Insoluble[1]
Solubility in DMSO 60 mg/mL (199.68 mM)[1][2]
Solubility in Ethanol 60 mg/mL (199.68 mM)[1]
Recommended Stock Solvent DMSO or Ethanol[1][2]
Recommended Stock Conc. 10-100 mMGeneral Practice
Stock Solution Storage -20°C or -80°C in aliquotsGeneral Practice

Table 2: Example of a Dose-Ranging Study Design for a Cell Viability Assay (e.g., MTT)

Treatment GroupThis compound Conc. (µM)Final DMSO Conc. (%)Purpose
Untreated Control 00Baseline cell viability
Vehicle Control 00.1To assess the effect of the solvent on cell viability
Dose 1 0.10.1Test for low-dose effects
Dose 2 10.1
Dose 3 100.1
Dose 4 250.1
Dose 5 500.1
Dose 6 1000.1Test for high-dose and potential cytotoxic effects

Note: The final DMSO concentration should be kept constant across all treatment groups (except the untreated control).

Experimental Protocols

Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay

This protocol provides a framework for assessing the cytotoxic or proliferative effects of this compound on an adherent cell line.

Materials:

  • This compound powder

  • Sterile, high-purity DMSO

  • Complete cell culture medium appropriate for the cell line

  • Adherent cell line of interest

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl, or pure DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO. For example, dissolve 30.05 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until completely dissolved.

    • Store in single-use aliquots at -20°C.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium.

    • For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, first dilute the 100 mM stock 1:100 in medium to get a 1 mM intermediate solution. Then, add 1 µL of this intermediate solution to 100 µL of medium in the well.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

Mandatory Visualizations

Allylestrenol_Signaling_Pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR HSP Heat Shock Proteins PR->HSP Dissociates Src Src Kinase PR->Src Activates PR_dimer PR Dimer PR->PR_dimer Dimerizes HSP->PR Inhibits (inactive state) MAPK_Pathway MAPK Pathway (e.g., ERK) Src->MAPK_Pathway PI3K_Pathway PI3K/Akt Pathway Src->PI3K_Pathway label_nongenomic Non-Genomic Pathway Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle Survival Cell Survival PI3K_Pathway->Survival PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds label_genomic Genomic Pathway Transcription Gene Transcription PRE->Transcription Modulates

Caption: this compound signaling pathways.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution (in DMSO) treat_cells 4. Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells 2. Seed Cells in 96-well Plate incubate_24h 3. Incubate 24h (for cell attachment) seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp 5. Incubate for Experimental Duration (e.g., 24-72h) treat_cells->incubate_exp add_reagent 6. Add Assay Reagent (e.g., MTT) incubate_exp->add_reagent incubate_reagent 7. Incubate with Reagent add_reagent->incubate_reagent read_plate 8. Solubilize & Read Plate incubate_reagent->read_plate analyze 9. Analyze Data (Calculate % Viability) read_plate->analyze

Caption: Workflow for a cell viability assay.

References

Stability of Allylestrenol in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Allylestrenol in DMSO and other organic solvents. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) and Ethanol.[1] It is practically insoluble in water.[1] For in vitro studies, DMSO is a common choice for preparing stock solutions.

2. What are the recommended storage conditions for this compound stock solutions?

To ensure the integrity of your this compound stock solutions, it is recommended to store them at low temperatures. For short-term storage, -20°C is suitable for up to one month. For longer-term storage, -80°C is recommended for up to six months. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

3. Is the quality of the DMSO critical for this compound stability?

Yes, the quality of the DMSO is important. DMSO is hygroscopic, meaning it can absorb moisture from the air. The presence of water in DMSO can reduce the solubility of this compound. Therefore, it is crucial to use fresh, anhydrous grade DMSO for the preparation of stock solutions.

4. Are there any known degradation products of this compound in the solid form?

Yes, impurities have been identified in the solid form of this compound, which can arise during synthesis. These include 3,6-Dehydro-allylestrenol and 8(14)-Dehydro-allylestrenol. While these are not degradation products from storage in solution, their presence in the starting material could potentially impact experimental results.

Troubleshooting Guide

Issue: I am observing precipitation in my this compound stock solution upon storage.

  • Possible Cause 1: Solvent Quality. The DMSO used may have absorbed moisture, leading to decreased solubility of this compound.

    • Solution: Use fresh, high-purity, anhydrous DMSO to prepare a new stock solution.

  • Possible Cause 2: Storage Temperature. Storing the solution at an inappropriate temperature may affect its stability and solubility.

    • Solution: Ensure your stock solution is stored at the recommended temperatures of -20°C for short-term or -80°C for long-term storage.

  • Possible Cause 3: Concentration Exceeds Solubility Limit. While this compound has high solubility in DMSO, preparing a solution above its solubility limit (approximately 60 mg/mL) can lead to precipitation.[1]

    • Solution: Prepare a new stock solution at a concentration at or below 60 mg/mL.

Issue: I am concerned about the stability of this compound in my experimental conditions (e.g., incubation at 37°C).

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

ParameterDetailsReference
Solubility
In DMSO60 mg/mL[1]
In Ethanol60 mg/mL[1]
In WaterInsoluble[1]
Stock Solution Storage
Short-term-20°C (up to 1 month)
Long-term-80°C (up to 6 months)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired organic solvent (e.g., DMSO or Ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent this compound peak.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a hypothetical HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound. Method optimization and validation are required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Signaling Pathways

This compound is a progestogen that mimics the action of progesterone by binding to and activating progesterone receptors (PR). This activation triggers both genomic and non-genomic signaling pathways.

G This compound Signaling Pathways cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound PR Progesterone Receptor (PR-A / PR-B) This compound->PR Binds mPR Membrane PR This compound->mPR Binds HSP Heat Shock Proteins PR->HSP Dissociates from Dimerization Dimerization PR->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation PRE Progesterone Response Element Nuclear Translocation->PRE Binds to Coactivators Coactivators PRE->Coactivators Recruits Transcription Transcription Coactivators->Transcription Initiates Target Gene Expression Target Gene Expression Transcription->Target Gene Expression Src Src Kinase mPR->Src Activates MAPK MAPK Cascade (Ras/Raf/MEK/ERK) Src->MAPK Activates Downstream Effects Rapid Cellular Responses MAPK->Downstream Effects G Experimental Workflow for this compound Solution Stability Start Start Prepare Stock Solution Prepare this compound Stock Solution in Solvent Start->Prepare Stock Solution Forced Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) Prepare Stock Solution->Forced Degradation Stability Study Long-Term Stability Study (Different Temperatures) Prepare Stock Solution->Stability Study Develop Method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Forced Degradation->Develop Method Analyze Samples Analyze Stressed and Stored Samples Stability Study->Analyze Samples Develop Method->Analyze Samples Data Analysis Data Analysis: - Identify Degradation Products - Quantify Degradation - Determine Degradation Rate Analyze Samples->Data Analysis Report Report Data Analysis->Report End End Report->End

References

Preventing degradation of Allylestrenol during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Allylestrenol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a synthetic progestogen, structurally related to 19-nortestosterone. It is practically insoluble in water, but soluble in organic solvents like DMSO and ethanol.[1] Its stability is a critical factor in obtaining reliable and reproducible experimental results.

Q2: What are the primary factors that can cause this compound degradation?

This compound, like other steroids with hydroxyl groups and unsaturated bonds, is susceptible to degradation under several conditions:

  • pH: Both acidic and basic conditions can catalyze degradation reactions.[2]

  • Oxidation: The presence of oxidizing agents, or even atmospheric oxygen, can lead to the formation of oxidation products.[3]

  • Light (Photodegradation): Exposure to UV or ambient light can induce photochemical reactions.[4]

  • Temperature (Thermal Degradation): High temperatures can accelerate the rate of degradation.[5]

Q3: What are the potential degradation products of this compound?

Based on its structure and common degradation pathways of steroids, potential degradation products of this compound may include:

  • Dehydrogenation products: Such as 3,6-Dehydro-allylestrenol and 8(14)-Dehydro-allylestrenol, which have been identified as potential impurities.[6]

  • Oxidation products: Formation of epoxides or hydroxylated derivatives at various positions.

  • Isomerization products: Changes in the stereochemistry of the molecule.

Q4: How can I detect and quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques for the analysis of this compound and its impurities.[6][7] These methods allow for the separation, identification, and quantification of the parent compound and its degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. pH-mediated degradation: The pH of your experimental medium may be acidic or basic, causing hydrolysis or other pH-catalyzed reactions.- Maintain the pH of the solution in the neutral range (pH 6-8) using a suitable buffer system. - If the experimental design requires acidic or basic conditions, minimize the exposure time and temperature. Prepare fresh solutions immediately before use.
Unexpected peaks appearing in HPLC/LC-MS chromatograms. Oxidative degradation: Exposure to atmospheric oxygen or presence of oxidizing agents in solvents or reagents.- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Add antioxidants (e.g., BHT, BHA) to your solutions, if compatible with your experimental setup. - Store solutions in tightly sealed containers with minimal headspace.
Inconsistent results between experiments conducted at different times. Photodegradation: Exposure of this compound solutions or solid compound to ambient or UV light.- Work in a light-controlled environment (e.g., under yellow light). - Use amber-colored glassware or wrap containers with aluminum foil to protect from light.[4] - Minimize the duration of light exposure during sample preparation and analysis.
Degradation observed even with proper pH control and light protection. Thermal degradation: High temperatures during sample preparation (e.g., sonication for dissolution) or storage.- Avoid excessive heating. If sonication is necessary, use a cooled water bath. - Store stock solutions and experimental samples at recommended low temperatures (-20°C for short-term, -80°C for long-term).[1] - For experiments at elevated temperatures, reduce the incubation time as much as possible.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Solvent Selection: Use high-purity, degassed solvents such as DMSO or ethanol.

  • Dissolution: Weigh the required amount of this compound and dissolve it in the chosen solvent. To aid dissolution, gentle vortexing or sonication in a cooled water bath can be applied.

  • Storage:

    • For short-term storage (up to 1 month), store the stock solution at -20°C in amber vials with Teflon-lined caps.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Quality Control: Before use, especially after long-term storage, it is recommended to verify the concentration and purity of the stock solution by HPLC.

Protocol 2: General Forced Degradation Study for this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Stress Condition Methodology
Acidic Hydrolysis Incubate a solution of this compound (e.g., 1 mg/mL in a suitable organic solvent) with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.
Basic Hydrolysis Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[3]
Thermal Degradation Expose solid this compound powder to 80°C in a calibrated oven for 48 hours. Dissolve the sample in a suitable solvent for analysis.
Photodegradation Expose a solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter) as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to exclude light.

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Analysis A Weigh this compound B Dissolve in appropriate solvent (e.g., DMSO, Ethanol) A->B C Store stock solution at -20°C or -80°C B->C D Dilute stock to working concentration C->D E Perform experiment under controlled conditions (pH, temp, light) D->E F Collect samples at time points E->F G Analyze by HPLC or LC-MS F->G H Quantify this compound and degradation products G->H I Data Interpretation H->I

Caption: A typical experimental workflow involving this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic pH This compound->Acid Hydrolysis Base Basic pH This compound->Base Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) This compound->Oxidizing_Agent Oxidation Light Light (UV/Visible) This compound->Light Photolysis Heat Heat This compound->Heat Thermolysis Hydrolysis_Products Hydrolysis Products Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidation Products Oxidizing_Agent->Oxidation_Products Dehydro_Products Dehydrogenation Products (e.g., 3,6-Dehydro-allylestrenol) Oxidizing_Agent->Dehydro_Products Photodegradation_Products Photodegradation Products Light->Photodegradation_Products Thermal_Products Thermal Degradation Products Heat->Thermal_Products

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: Addressing Off-Target Effects of Allylestrenol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Allylestrenol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic progestogen, structurally related to progesterone and 19-nortestosterone.[1][2] Its primary, on-target mechanism of action is to bind to and activate the progesterone receptor (PR), mimicking the effects of natural progesterone.[3] This interaction initiates a signaling cascade that modulates the expression of progesterone-responsive genes. This compound itself is considered a prodrug, which is metabolized in the body to its more active form, 3-keto-allylestrenol, which has a higher affinity for the progesterone receptor.[2]

Q2: What are the known or potential off-target effects of this compound?

A2: While often described as a pure progestogen, this compound and its active metabolite may exhibit some off-target activities:

  • Androgenic Effects: 3-keto-allylestrenol has been shown to have a weak affinity for the androgen receptor (AR).[1][2][4] Although this affinity is lower than that of progestins with known androgenic side effects, it is a critical parameter to consider in sensitive cell-based systems.[4]

  • β2-Adrenergic Effects: Some reports suggest that this compound may have β2-adrenergic activity, which could lead to effects independent of steroid hormone receptors.[1][5][6]

  • Glucocorticoid and Estrogenic Effects: this compound is generally reported to be devoid of glucocorticoid and estrogenic activity.[2] However, due to the structural similarity of steroid hormones and their receptors, cross-reactivity should not be entirely dismissed without experimental validation in your specific assay system.

Q3: My reporter assay for progesterone receptor activation shows a weaker or stronger response than expected with this compound. What could be the cause?

A3: Several factors could contribute to this:

  • Metabolism of this compound: Your cell line may have different metabolic capacities, affecting the conversion of this compound to its more active metabolite, 3-keto-allylestrenol.

  • Off-Target Receptor Activation: If your reporter construct contains response elements that can be activated by other steroid receptors (e.g., androgen-responsive elements), the weak androgenic activity of this compound could be influencing the signal.

  • Endogenous Receptors: The expression levels of progesterone, androgen, and other steroid receptors in your chosen cell line can influence the overall response.

  • Cell Culture Conditions: Factors such as serum in the culture medium containing endogenous hormones can interfere with the assay. Ensure you are using charcoal-stripped serum to remove these confounding factors.

Q4: How can I control for the weak androgenic effect of this compound in my experiments?

A4: To dissect the on-target progestogenic effects from off-target androgenic effects, you can:

  • Use a Progesterone Receptor Antagonist: Co-treatment with a specific PR antagonist, such as RU-486 (Mifepristone), should block the progesterone-mediated effects of this compound.

  • Use an Androgen Receptor Antagonist: Co-treatment with a specific AR antagonist, like Bicalutamide, can help determine if the observed effects are partially mediated through the androgen receptor.

  • Use a Cell Line Lacking the Androgen Receptor: If available, using a cell line that does not express the androgen receptor can eliminate this off-target pathway.

  • Compare with a Non-Androgenic Progestin: Use a progestin with a well-documented lack of androgenic activity as a control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background signal in reporter assay Endogenous hormones in serum.Use charcoal-stripped fetal bovine serum (FBS) in your cell culture medium to remove steroid hormones.
Contamination of reagents or cell culture.Ensure all reagents are sterile and test your cell lines for mycoplasma contamination.
Inconsistent results between experiments Variability in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Pipetting errors or inconsistent cell seeding.Ensure accurate and consistent cell seeding density. Use a master mix for reagent addition where possible.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature).
Unexpected cell proliferation or cytotoxicity Off-target effects on cell signaling pathways.Perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your primary assay to monitor for cytotoxic or proliferative effects.
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level for your cell line. Include a solvent-only control.
No response to this compound treatment Low or absent progesterone receptor expression in the cell line.Confirm the expression of the progesterone receptor in your cell line using qPCR or Western blotting.
Inactive compound.Verify the integrity and activity of your this compound stock by testing it in a validated positive control system.

Data Presentation

Table 1: Relative Binding Affinity (RBA) of 3-keto-allylestrenol and other steroids to the Progesterone Receptor (PR) and Androgen Receptor (AR) in MCF-7 cells.

Compound Relative Binding Affinity for PR (%) Relative Binding Affinity for AR (%)
Progesterone 1008.6
5α-Dihydrotestosterone (DHT) Not Reported100
3-keto-allylestrenol ~20011.8
Norethisterone ~300-40018.4
Medroxyprogesterone Acetate ~300-40021.1

Data compiled from a study by Bergink et al., which used intact MCF-7 cells. The RBA for PR is relative to progesterone, and the RBA for AR is relative to 5α-dihydrotestosterone.[4]

Experimental Protocols

Progesterone Receptor (PR) Luciferase Reporter Gene Assay

This assay measures the activation of the progesterone receptor by this compound.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., T47D or MCF-7, which endogenously express PR) in a 96-well plate at a density of 1-2 x 104 cells per well in phenol red-free medium supplemented with charcoal-stripped FBS. Allow cells to adhere overnight.

  • Transfection (if necessary): If the cell line does not have a stably integrated reporter, transiently transfect the cells with a progesterone response element (PRE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: Prepare serial dilutions of this compound, 3-keto-allylestrenol (if available), progesterone (positive control), and any antagonists (e.g., RU-486) in the appropriate medium.

  • Incubation: Remove the medium from the cells and add the compound dilutions. Incubate for 18-24 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the compound concentration to generate dose-response curves and calculate EC50 values.

Competitive Steroid Receptor Binding Assay

This assay determines the binding affinity of this compound or its metabolite to various steroid receptors.

Methodology:

  • Receptor Preparation: Prepare cytosol extracts containing the receptor of interest (e.g., PR, AR) from appropriate tissues or cell lines.

  • Assay Setup: In a multi-well plate, combine a fixed concentration of a radiolabeled steroid (e.g., [3H]-progesterone for PR, [3H]-DHT for AR) with increasing concentrations of unlabeled competitor (this compound, 3-keto-allylestrenol, or a known ligand).

  • Incubation: Incubate the mixture to allow competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the log of the competitor concentration. Calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand) and the relative binding affinity (RBA).

β2-Adrenergic Receptor Activation Assay (cAMP Measurement)

This assay assesses the potential activation of the β2-adrenergic receptor by measuring changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Seeding: Plate a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells stably expressing the receptor) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, a known β2-agonist (e.g., isoproterenol) as a positive control, and a β2-antagonist (e.g., propranolol) to confirm specificity. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Incubation: Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 for cAMP production.

Visualizations

OnTargetSignaling This compound This compound Metabolism Metabolism This compound->Metabolism Keto_this compound 3-keto-allylestrenol Metabolism->Keto_this compound PR_inactive Inactive PR Keto_this compound->PR_inactive Binds PR_active Active PR PR_inactive->PR_active Activates Nucleus Nucleus PR_active->Nucleus Translocates to PRE PRE Nucleus->PRE Binds to Transcription Gene Transcription PRE->Transcription

Caption: On-target signaling pathway of this compound.

OffTargetSignaling cluster_steroid Steroid Receptor Cross-Reactivity cluster_adrenergic β2-Adrenergic Signaling Keto_this compound 3-keto-allylestrenol AR_inactive Inactive AR Keto_this compound->AR_inactive Weak binding AR_active Active AR AR_inactive->AR_active ARE ARE AR_active->ARE Androgenic_Response Androgenic Response ARE->Androgenic_Response This compound This compound Beta2_AR β2-Adrenergic Receptor This compound->Beta2_AR AC Adenylyl Cyclase Beta2_AR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Potential off-target signaling pathways of this compound.

ExperimentalWorkflow Start Start Experiment with this compound Primary_Assay Primary Assay (e.g., PR Reporter Assay) Start->Primary_Assay Unexpected_Result Unexpected Result? Primary_Assay->Unexpected_Result On_Target_Validation On-Target Validation (e.g., PR Antagonist) Unexpected_Result->On_Target_Validation Yes Data_Interpretation Data Interpretation and Conclusion Unexpected_Result->Data_Interpretation No Off_Target_Investigation Investigate Off-Target Effects On_Target_Validation->Off_Target_Investigation AR_Assay Androgen Receptor Assay (Binding or Reporter) Off_Target_Investigation->AR_Assay Beta2_Assay β2-Adrenergic Assay (cAMP Measurement) Off_Target_Investigation->Beta2_Assay AR_Assay->Data_Interpretation Beta2_Assay->Data_Interpretation

Caption: Logical workflow for investigating this compound's effects.

References

Technical Support Center: Optimizing In Vitro Allylestrenol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing in vitro experiments using Allylestrenol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in an in vitro setting?

This compound is a synthetic progestogen that primarily acts as an agonist for the progesterone receptor (PR).[1][2][3] Upon binding to the PR, it can modulate the expression of target genes involved in various cellular processes. In placental cell models, it has been shown to stimulate the production of progesterone.[4][5] It is important to note that this compound is a prodrug, and its effects in vitro might be more pronounced in cell lines capable of metabolizing it to its active form, 17α-allyl-19-nortestosterone (3-ketothis compound).[2]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A definitive optimal concentration for this compound is cell-type dependent and should be determined empirically through dose-response experiments. However, based on studies with other progestins, a starting range of 10 nM to 1 µM can be considered. For instance, the synthetic progestin R5020 has been used at 10 nM in fallopian tube epithelial cell models, while progesterone has been used at 25 nM in breast cancer cell lines.[6][7] It is advisable to perform a cytotoxicity assay (e.g., MTT, XTT) to determine the non-toxic concentration range for your specific cell line.

Q3: What is a typical incubation time for this compound treatment?

The incubation time for this compound treatment will vary depending on the specific endpoint being measured. For short-term signaling events, an incubation of 1 to 4 hours may be sufficient.[8] For assessing changes in gene expression or cell proliferation, longer incubation times of 24, 48, or even 72 hours are commonly used.[7][9] Some studies with progestins have extended treatment to 6 days for proliferation assays.[6] It is recommended to perform a time-course experiment to determine the optimal incubation period for your experimental goals.

Q4: How should I dissolve this compound for in vitro experiments?

This compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[6] A common practice is to prepare a high-concentration stock solution in sterile DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%. To avoid precipitation, it is recommended to add the this compound stock solution to the medium and mix well before adding to the cells.[10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in culture medium - this compound is a hydrophobic compound with low aqueous solubility.[6]- The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final desired concentration.- Consider using solubilizing agents such as PEG300, Tween-80, or SBE-β-CD in your vehicle control and experimental conditions.[12]- Ensure the stock solution is added to the medium and vortexed or mixed thoroughly before application to the cells.[10]
No observable effect of this compound treatment - The incubation time may be too short or too long for the desired effect.- The concentration of this compound may be too low.- The chosen cell line may not express the progesterone receptor (PR) or lack the necessary metabolic enzymes to activate the prodrug.[2]- Perform a time-course experiment (e.g., 4, 24, 48, 72 hours) to identify the optimal incubation period.[9][13]- Conduct a dose-response study with a wider range of concentrations (e.g., 1 nM to 10 µM).- Verify the expression of PR in your cell line using techniques like Western blot or qPCR.- Consider using a cell line known to have high PR expression or one that has been metabolically characterized.
High background or inconsistent results in cell viability assays - The organic solvent (e.g., DMSO) used to dissolve this compound may be cytotoxic at the concentration used.- this compound itself may have off-target cytotoxic effects at high concentrations.[14]- The stability of this compound in the culture medium may be compromised over long incubation periods.- Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). Always include a vehicle control.- Perform a dose-response curve to identify a non-toxic working concentration of this compound.- For long-term experiments, consider replenishing the medium with freshly prepared this compound every 48-72 hours.[1] Test the stability of this compound in your specific culture medium using methods like LC-MS/MS if available.[15]
Variability between experimental replicates - Inconsistent cell seeding density.- Uneven distribution of this compound in the culture wells.- Fluctuation in incubator conditions (temperature, CO2).- Ensure a homogenous single-cell suspension before seeding and use a consistent cell number for each well.- After adding the this compound-containing medium, gently swirl the plate to ensure even distribution.- Regularly calibrate and monitor incubator conditions.

Experimental Protocols & Data

Summary of In Vitro Experimental Parameters for Progestogens
Parameter This compound (Recommended Starting Points) Progesterone (Published Data) R5020 (Synthetic Progestin - Published Data) Reference
Cell Lines PR-positive cell lines (e.g., MCF-7, T47D, Fallopian Tube Epithelial)MCF-7 (breast cancer)hFTE (human Fallopian Tube Epithelial)[6][7][16]
Incubation Time 24 - 72 hours (for proliferation/gene expression)24, 48, 72 hours (for ROS detection)24 hours (cell cycle analysis), 72 hours (immunofluorescence)[6][7]
Concentration 10 nM - 1 µM25 nM10 nM[6][7]
Vehicle DMSO (<0.1%)DMSOVehicle[6][7]
Detailed Methodologies

1. Protocol for Preparing this compound Stock and Working Solutions

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate if necessary to ensure complete dissolution.[12]

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.

    • For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

    • Vortex the diluted solution gently to ensure homogeneity.

    • Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same final concentration of DMSO.

2. General Protocol for Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot a dose-response curve to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells prep_working->treat_cells incubation Incubate for Defined Period (e.g., 24-72h) treat_cells->incubation assay Perform Endpoint Assay (e.g., MTT, qPCR, Western Blot) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis and Interpretation data_acq->data_analysis

Caption: General experimental workflow for in vitro this compound treatment.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) HSP HSP PR->HSP Dissociates from PRE Progesterone Response Element (PRE) PR->PRE Translocates and binds Gene_Exp Target Gene Transcription PRE->Gene_Exp Regulates This compound This compound This compound->PR Binds

Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.

References

Technical Support Center: Overcoming Poor Bioavailability of Allylestrenol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability of Allylestrenol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in animal models?

A1: Direct pharmacokinetic data for this compound in common animal models is scarce in publicly available literature. However, as a progestin, its oral bioavailability is expected to be low due to poor aqueous solubility and potential first-pass metabolism. For instance, natural progesterone has an oral bioavailability of less than 10%[1]. Other synthetic progestins like Medroxyprogesterone Acetate (MPA) have shown an absolute oral bioavailability of around 27% in dogs[2]. Norethisterone has a reported oral bioavailability ranging from 13% to 51% in rabbits and monkeys[3]. Researchers should anticipate that the baseline oral bioavailability of unprocessed this compound will be in this lower range and can be highly variable.

Q2: What are the primary reasons for the poor oral bioavailability of this compound?

A2: The primary reasons for the poor oral bioavailability of this compound are:

  • Poor Aqueous Solubility: this compound is a lipophilic steroid, making it poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This limits its dissolution, which is a prerequisite for absorption.

  • First-Pass Metabolism: Like many steroids, this compound may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation, reducing the amount of active drug available[4].

Q3: What are the most common formulation strategies to enhance the oral bioavailability of this compound?

A3: The most common and effective strategies include:

  • Micronization: Reducing the particle size of the drug increases the surface area available for dissolution[5].

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its wettability and dissolution rate.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the GI tract and facilitate their absorption.

Q4: Which animal models are suitable for studying the oral pharmacokinetics of this compound?

A4: Rodents (rats and mice) are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. Larger animals like rabbits and dogs can also be used and may offer pharmacokinetic profiles that are more translatable to humans[2][3]. The choice of model will depend on the specific research question and available resources.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound

Possible Causes:

  • Inconsistent dosing technique (e.g., loss of compound during oral gavage).

  • Variability in food intake among animals (food can affect the absorption of lipophilic drugs).

  • Inadequate formulation leading to inconsistent dissolution.

  • Inter-animal differences in metabolism.

Troubleshooting Steps:

  • Refine Dosing Technique: Ensure the oral gavage technique is consistent and minimizes stress to the animal. For poorly soluble compounds, ensure the suspension is homogenous and does not settle in the dosing syringe.

  • Standardize Feeding Schedule: Fast animals overnight before dosing to reduce the "food effect." If the drug is better absorbed with food, provide a standardized meal at a consistent time relative to dosing.

  • Improve Formulation:

    • Micronize the drug powder: This increases the surface area for dissolution.

    • Use a wetting agent: Incorporate a pharmaceutically acceptable surfactant (e.g., Tween 80) at a low concentration in the vehicle to improve the wettability of the drug particles.

    • Prepare a solid dispersion: This can significantly improve the dissolution rate.

  • Increase Sample Size: A larger number of animals per group can help to account for inter-animal variability.

Issue 2: Low or Undetectable Plasma Concentrations of this compound

Possible Causes:

  • Extremely poor oral absorption of the administered formulation.

  • Rapid metabolism of the drug.

  • Insufficient dose administered.

  • Analytical method not sensitive enough.

Troubleshooting Steps:

  • Enhance Formulation Strategy:

    • Implement advanced formulations: Move from simple suspensions to more sophisticated systems like solid dispersions or SEDDS.

    • Increase Drug Solubility: Use co-solvents or complexing agents (e.g., cyclodextrins) in the formulation.

  • Increase the Dose: If no toxicity is observed, a higher dose may be necessary to achieve detectable plasma concentrations.

  • Validate Analytical Method: Ensure the limit of quantification (LOQ) of the analytical method (e.g., LC-MS/MS) is sufficiently low to detect the expected plasma concentrations.

  • Consider Alternative Routes of Administration: For initial studies to determine systemic clearance and volume of distribution, intravenous (IV) administration can be used as a baseline.

Data Presentation: Pharmacokinetic Parameters of Progestins in Animal Models with Different Formulations

Disclaimer: The following tables present data for progestins structurally and functionally similar to this compound. This data is intended to provide a comparative reference for what can be expected when applying different formulation strategies.

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (MPA) in Dogs (Oral Administration)

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Absolute Bioavailability (%)Reference
Standard Tablet2.5 mg15.2 ± 3.42.0 ± 0.5134 ± 28~27[2]
Standard Tablet5 mg31.5 ± 7.12.2 ± 0.6285 ± 65~27[2]
Standard Tablet10 mg65.8 ± 15.32.5 ± 0.8612 ± 142~27[2]
Micronized Formulation800 mg/day (human study)Significantly higher than non-micronized-Significantly higher than non-micronized-[6]

Table 2: Pharmacokinetic Parameters of Progesterone in Dogs with Different Oral Formulations

FormulationDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability ImprovementReference
Aqueous Suspension16~1~1.5~5Baseline[7]
SEDDS (Liquid)16~9~2.0~35~7-fold vs. suspension[7]
SEDDS (Pellets)16~9~2.5~35~7-fold vs. suspension[7]

Table 3: Bioavailability of Norethisterone Enanthate in Different Species (Oral Administration)

Animal ModelRelative Bioavailability (%)
Rabbit13 - 51
Monkey13 - 51

Experimental Protocols

Protocol 1: Preparation of Micronized this compound by Air Jet Milling

Objective: To reduce the particle size of this compound to improve its dissolution rate.

Materials and Equipment:

  • This compound powder

  • Air jet mill

  • Compressed nitrogen or air source

  • Particle size analyzer (e.g., laser diffraction)

Procedure:

  • Ensure the air jet mill is clean and dry.

  • Set the grinding and feeding pressures according to the manufacturer's instructions. Typical pressures for steroids are between 10 and 12 bar.

  • Feed the this compound powder into the mill at a constant rate.

  • The high-velocity air stream causes the particles to collide and fracture, reducing their size.

  • A cyclone separator collects the micronized particles.

  • Analyze the particle size distribution of the collected powder. The target is typically a mean particle size of less than 10 µm.

  • Store the micronized powder in a tightly sealed container to prevent agglomeration.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To enhance the dissolution of this compound by dispersing it in a hydrophilic polymer matrix.

Materials and Equipment:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, or a mill

Procedure:

  • Dissolve this compound and the hydrophilic polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable volume of the organic solvent in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is removed, a solid film will form on the wall of the flask.

  • Scrape the solid mass from the flask.

  • Dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle or a mill to obtain a fine powder.

  • Store the solid dispersion powder in a desiccator.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system for improved oral absorption.

Materials and Equipment:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on the solubility studies, prepare different ratios of oil, surfactant, and co-surfactant. For example, a starting point could be a ratio of 40:40:20 (Oil:Surfactant:Co-surfactant).

  • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

  • Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.

  • To evaluate the self-emulsification properties, add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of an emulsion.

  • Characterize the resulting emulsion for droplet size, polydispersity index, and clarity. An ideal SEDDS will form a clear or slightly opalescent microemulsion with a droplet size below 200 nm.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vivo Evaluation start Poorly Soluble This compound micronization Micronization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion sedds SEDDS start->sedds animal_dosing Oral Dosing in Animal Model (e.g., Rat) micronization->animal_dosing Formulation 1 solid_dispersion->animal_dosing Formulation 2 sedds->animal_dosing Formulation 3 blood_sampling Serial Blood Sampling animal_dosing->blood_sampling analysis LC-MS/MS Analysis of Plasma Samples blood_sampling->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end end pk_analysis->end Improved Bioavailability?

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_genomic Genomic Pathway (Slow) cluster_nongenomic Non-Genomic Pathway (Rapid) This compound This compound pr Progesterone Receptor (PR) This compound->pr dimerization Dimerization pr->dimerization nucleus Nucleus dimerization->nucleus pre Progesterone Response Element (PRE) dimerization->pre transcription Gene Transcription pre->transcription protein Protein Synthesis transcription->protein response Cellular Response protein->response mpr Membrane PR src Src Kinase mpr->src mapk MAPK Cascade src->mapk response2 Rapid Cellular Response mapk->response2 allylestrenol2 This compound allylestrenol2->mpr troubleshooting_logic start Low/Variable Bioavailability cause1 Poor Dissolution? start->cause1 cause2 Rapid Metabolism? start->cause2 cause3 Dosing/Animal Variability? start->cause3 solution1a Micronization cause1->solution1a solution1b Solid Dispersion cause1->solution1b solution1c SEDDS cause1->solution1c solution2 Increase Dose (if safe) cause2->solution2 solution3a Standardize Dosing Technique cause3->solution3a solution3b Standardize Feeding cause3->solution3b

References

Troubleshooting variability in Allylestrenol-treated animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allylestrenol-treated animal models. Our goal is to help you address and manage experimental variability to ensure the reliability and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: High Variability in Uterine Weight Response

Question: We are observing significant variability in uterine weight among animals in the same treatment group. What are the potential causes and solutions?

Answer:

Variability in uterine weight is a common challenge and can stem from several factors:

  • Animal Strain: Different strains of mice and rats can exhibit varied sensitivity to progestins due to differences in progesterone receptor (PR) expression and signaling. For instance, BALB/c mice have been shown to have a greater proliferative response to progesterone compared to C57BL/6 mice.[1]

  • Estrous Cycle Stage: The stage of the estrous cycle at the time of treatment and necropsy significantly impacts uterine weight. The uterus is most receptive to progesterone during the luteal phase (diestrus). Administering this compound to animals in different cycle stages will lead to inconsistent results.

  • Dosage and Administration: Inconsistent administration techniques, such as improper oral gavage, can lead to variability in the actual dose received by each animal. The volume administered should not exceed 1% of the animal's body weight.[2]

  • Diet: The composition of the animal's diet can influence hormone metabolism. High-fat diets can alter endogenous hormone levels and the animal's response to exogenous progestins.

Troubleshooting Steps:

  • Synchronize Estrous Cycles: Before initiating treatment, synchronize the estrous cycles of your animals. This can be achieved through methods such as the Whitten effect (exposure to male bedding) or by using exogenous hormones. Monitor cyclicity via vaginal smears.

  • Standardize Animal Strain: Use a consistent inbred strain for your studies to minimize genetic variability. If comparing strains, ensure you have sufficient animal numbers to account for inter-strain differences.

  • Refine Administration Technique: Ensure all personnel are proficient in the chosen administration route (e.g., oral gavage). Use appropriately sized gavage needles and verify the correct placement to avoid accidental administration into the trachea.

  • Control Dietary Variables: Use a standardized chow for all animals in the study. If a specific diet is part of the experimental design, ensure its composition is consistent. Be aware that some components in standard rodent chow may have estrogenic activity.

Issue 2: Inconsistent Plasma Progesterone Levels

Question: We are measuring plasma progesterone levels after this compound administration and the results are highly variable. Why is this happening?

Answer:

Fluctuations in plasma progesterone can be attributed to several factors:

  • Timing of Blood Collection: The pharmacokinetics of this compound will dictate the peak plasma concentration. Blood collection at inconsistent time points post-administration will lead to variable results.

  • Metabolism: this compound is a prodrug that is metabolized to its active form. The rate of metabolism can vary between individual animals and strains.[3]

  • Stress: Improper handling and blood collection techniques can induce stress, which can alter endogenous hormone levels, including corticosterone, which may interfere with some progesterone assays.

  • Dietary Progesterone: Standard rodent chow can contain progesterone, which can contribute to baseline levels and variability.[4]

Troubleshooting Steps:

  • Establish a Pharmacokinetic Profile: If not already known for your specific model and administration route, conduct a pilot study to determine the time to maximum concentration (Tmax) of this compound's active metabolite. Collect blood samples at this predetermined time point.

  • Minimize Animal Stress: Handle animals gently and use consistent, minimally invasive blood collection techniques. Allow animals to acclimate to handling before the study begins.

  • Use a Progesterone-Free Diet: If precise measurement of progesterone in response to this compound is critical, consider using a custom diet with no or minimal progesterone content.

  • Assay Specificity: Ensure the progesterone assay you are using is specific and does not have significant cross-reactivity with this compound or its other metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for administering this compound in rodents?

A1: Corn oil is a commonly used vehicle for oral administration of lipophilic compounds like this compound.[5][6][7] However, it's important to be aware that the vehicle itself can have biological effects. Studies have shown that corn oil can influence gene expression and may cause adverse effects at high doses or with prolonged use.[5][6][7][8] It is crucial to include a vehicle-only control group in your experimental design. The recommended oral gavage volume should not exceed 10 ml/kg body weight.[6]

Q2: How does the estrous cycle affect the response to this compound?

A2: The estrous cycle significantly influences the uterine environment and the expression of progesterone receptors. The rat estrous cycle typically lasts 4-5 days and consists of proestrus, estrus, metestrus, and diestrus.[9] The uterus is most responsive to progestins during the diestrus phase when endogenous progesterone levels are naturally high. Administering this compound during other phases may result in a blunted or variable response. For example, neonatal this compound treatment in rats has been shown to increase the duration of the estrus phase.[10]

Q3: Are there known strain differences in the response to this compound in mice or rats?

A3: Yes, different inbred strains of mice and rats can respond differently to progestins. For example, studies have shown that C57BL/6 mice have a reduced proliferative and morphological response to progesterone compared to BALB/c mice, which is attributed to differences in progesterone receptor isoform B expression and other downstream signaling molecules.[1] When choosing an animal model, it is important to consider the known hormonal sensitivities of the selected strain.

Q4: What are the key signaling pathways activated by this compound?

A4: this compound, as a progestogen, primarily acts through the progesterone receptor (PR). Upon binding, the receptor-ligand complex translocates to the nucleus and modulates the transcription of target genes. This is the classical genomic pathway. Additionally, progestogens can elicit rapid, non-genomic effects through membrane-associated progesterone receptors, leading to the activation of intracellular signaling cascades like the MAPK pathway.[11][12][13][14][15] this compound is also known to have a β2-adrenergic action, which contributes to its uterine-relaxing effects.[16]

Data Presentation

Table 1: Effect of this compound Dosage on Organ Weight and Hormone Levels in Female Rats

DosageTreatment DurationChange in Ovary WeightChange in Adrenal WeightChange in Hypophysis WeightChange in Cholesterol
1 mg/kg/day90 daysNo significant changeNo significant changeNo significant changeNo significant change
10 mg/kg/day90 daysNo significant changeNo significant changeNo significant changeNo significant change
100-300 mg/kg/day90 days72% decrease35% decrease35% decrease51% increase

Data adapted from a toxic dose-range finding study in female rats.[16]

Table 2: Influence of Animal Strain on Progesterone-Induced Gene Expression in Mammary Glands

GeneBALB/c Response to ProgesteroneC57BL/6 Response to Progesterone
Wnt-4Highly inducedSignificantly increased, but to a lesser extent than BALB/c
RANKLInducedReduced induction compared to BALB/c
C/EBPβIncreased nuclear levelsLower basal and induced nuclear levels compared to BALB/c

Qualitative summary based on a study comparing progesterone responsiveness in BALB/c and C57BL/6 mice.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Appropriately sized gavage needle (20-22 gauge for most adult mice) with a ball tip

  • Syringe (1 ml)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume. The maximum recommended volume is 10 ml/kg body weight.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.

  • Administration: Once the needle is in the esophagus (resistance should not be felt), slowly administer the this compound solution.

  • Withdrawal: After administration, slowly withdraw the needle.

  • Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and again at 24 hours post-administration.

This protocol is a general guideline. For more detailed instructions, refer to established protocols on oral gavage in mice.[2][4][17][18]

Mandatory Visualization

Progesterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mPR Membrane Progesterone Receptor (mPR) This compound->mPR Non-Genomic Pathway beta_AR β2-Adrenergic Receptor This compound->beta_AR PR Progesterone Receptor (PR) This compound->PR Genomic Pathway MAPK_cascade MAPK Signaling Cascade mPR->MAPK_cascade G_protein G Protein beta_AR->G_protein PR_dimer PR Dimer PR->PR_dimer Dimerization AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gene_Transcription Target Gene Transcription PKA->Gene_Transcription Modulates Transcription Factors PRE Progesterone Response Element (PRE) PR_dimer->PRE Binding PRE->Gene_Transcription Activation/ Repression

Caption: this compound signaling pathways.

Experimental_Workflow start Start animal_acclimation Animal Acclimation (1 week) start->animal_acclimation estrous_sync Estrous Cycle Synchronization animal_acclimation->estrous_sync vaginal_smears Daily Vaginal Smears (Confirm Diestrus) estrous_sync->vaginal_smears group_assignment Group Assignment (Vehicle, this compound Doses) vaginal_smears->group_assignment treatment This compound Administration (Oral Gavage) group_assignment->treatment monitoring Daily Monitoring (Health, Body Weight) treatment->monitoring necropsy Necropsy & Tissue Collection (Uterus, Blood) monitoring->necropsy analysis Analysis (Uterine Weight, Hormone Levels) necropsy->analysis end End analysis->end

Caption: Experimental workflow for this compound studies.

References

Technical Support Center: Cell Culture Contamination in Steroid Hormone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address cell culture contamination issues that can arise during steroid hormone experiments.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your cell culture experiments involving steroid hormones.

A. Biological Contamination

1. Mycoplasma Contamination

Question: My cell cultures appear healthy, but I'm getting inconsistent results in my steroid hormone assays. Could this be a mycoplasma contamination?

Answer: Yes, this is a classic sign of mycoplasma contamination. Unlike bacteria or fungi, mycoplasma often does not cause visible turbidity or pH changes in the culture medium.[1][2] However, it can significantly alter cellular physiology, gene expression, and metabolism, leading to unreliable experimental outcomes.[2]

Specific Impacts on Steroid Hormone Experiments:

  • Altered Receptor Response: Mycoplasma lipid-associated membrane proteins (LAMPs) can directly interfere with steroid hormone receptors. Studies have shown that LAMPs from different mycoplasma species can either inhibit or stimulate androgen and glucocorticoid receptor responses in a dose-dependent manner.[3]

  • Gene Expression Changes: Mycoplasma infection can alter the baseline gene expression of your cells and their response to steroid hormones. For instance, it can affect pathways related to apoptosis and cell cycle signaling, which are often modulated by steroids.[4]

  • Inconsistent Hormone Levels: The altered cellular state can lead to variability in steroid hormone production or metabolism by the cells, resulting in fluctuating measurements in your assays.

Troubleshooting Workflow:

G cluster_0 Mycoplasma Troubleshooting A Inconsistent Steroid Hormone Assay Results (No Visible Contamination) B Quarantine Cell Line A->B C Test for Mycoplasma (PCR, DNA Staining, or Culture) B->C D Positive Result C->D  Contaminated E Negative Result C->E  Clean F Eliminate Mycoplasma (Antibiotics or Discard) D->F I Investigate Other Causes (e.g., Chemical Contamination) E->I G Re-test for Mycoplasma F->G G->F  Persistent H Resume Experiments with Mycoplasma-Free Cells G->H  Successful

Caption: Mycoplasma contamination troubleshooting workflow.

2. Bacterial Contamination

Question: My cell culture medium has suddenly become cloudy and yellow, and my cells are dying. How will this affect my steroid hormone experiment?

Answer: These are clear signs of bacterial contamination.[1][5] The rapid change in pH (indicated by the yellow color of the phenol red indicator) and turbidity are hallmarks of bacterial growth. This level of contamination will render your experimental results invalid.

Specific Impacts on Steroid Hormone Experiments:

  • Steroid Metabolism: Some bacteria can metabolize steroid hormones.[6] For instance, they can reduce the Δ4-bond in steroids, which can decrease the androgenic properties of androgens or convert progestins into neuroactive forms.[6] This can lead to artificially low measurements of your target steroid.

  • Endotoxin Effects: Gram-negative bacteria release endotoxins (lipopolysaccharides or LPS), which can have profound, dose-dependent effects on steroidogenesis.[7][8] LPS can increase the production of some steroids (like corticosterone and progesterone) while decreasing others (like testosterone).[7]

  • Assay Interference: Bacterial enzymes and byproducts can interfere with antibody-based assays like ELISA, leading to inaccurate readings.

3. Fungal (Yeast and Mold) Contamination

Question: I've noticed fuzzy-looking colonies (mold) or small, budding particles (yeast) in my cell culture. Can I still use the supernatant for my hormone assay?

Answer: No, it is not recommended to use any part of a fungally contaminated culture. While early-stage fungal contamination might not cause immediate, drastic changes in pH, the presence of fungi will still compromise your results.[1]

Specific Impacts on Steroid Hormone Experiments:

  • Nutrient Depletion: Fungi will compete with your cells for essential nutrients in the media. This can alter the metabolic state of your cells and, consequently, their production and secretion of steroid hormones.

  • Release of Mycotoxins: Many fungi produce mycotoxins, which can be cytotoxic to your cells and interfere with cellular signaling pathways, including those regulated by steroid hormones.

  • Assay Interference: Fungal proteins and secreted molecules can cross-react with antibodies in immunoassays or interfere with the detection methods of other quantification techniques.

B. Chemical Contamination

1. Phenol Red in Media

Question: I am studying the effects of low concentrations of estrogen on my cells. Could the phenol red in my culture medium be a problem?

Answer: Yes, phenol red has been shown to have weak estrogenic activity.[4][9] It can bind to the estrogen receptor and stimulate the proliferation of estrogen-responsive cells, such as MCF-7 breast cancer cells.[4][9]

Specific Impacts on Steroid Hormone Experiments:

  • Estrogenic Effects: At concentrations typically found in cell culture media (15-45 µM), phenol red can cause partial estrogenic stimulation, leading to increased cell number and progesterone receptor content.[4][9] This can mask the effects of your experimental treatments with low doses of estrogen.

  • Interference with Antiestrogens: The estrogenic activity of phenol red can interfere with the action of antiestrogens like tamoxifen.[4]

  • Assay Interference: Phenol red can also interfere with fluorescence-based assays by contributing to background fluorescence.[6]

2. Plasticizers and Other Leachables

Question: Can plasticware (flasks, plates, tubes) affect my steroid hormone experiments?

Answer: Yes, chemicals can leach from plastic labware and interfere with your experiments. These include plasticizers like phthalates (e.g., DEHP, DBP) and their replacements.

Specific Impacts on Steroid Hormone Experiments:

  • Endocrine Disruption: Many plasticizers are known endocrine-disrupting chemicals (EDCs).[10][11] They can interfere with steroid hormone synthesis by altering the expression of key enzymes.[10] For example, some phthalate metabolites have been shown to increase estradiol levels while reducing testosterone levels in H295R cells.[10]

  • Hormone Adsorption: Steroid hormones, particularly those that are more lipophilic, can adsorb to the surface of plastic vessels like microcentrifuge tubes and cell culture plates.[12] This can lead to a significant reduction in the concentration of the steroid in your solutions, affecting the accuracy of your results.[12]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a cell culture lab?

A1: The most common sources of contamination include:

  • Personnel: Poor aseptic technique, talking over open cultures, and shedding of microorganisms from skin and hair.

  • Reagents and Media: Contaminated serum, media, buffers, and other solutions.

  • Equipment: Incubators, water baths, biosafety cabinets, and pipettes that are not cleaned and disinfected regularly.

  • Incoming Cell Lines: New cell lines from other labs or commercial sources may already be contaminated.

  • Environment: Airborne dust, spores, and other particulates.[1]

Q2: How can I prevent contamination in my steroid hormone experiments?

A2: Prevention is the best strategy. Key preventative measures include:

  • Strict Aseptic Technique: Always work in a certified biological safety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all surfaces and items entering the cabinet.

  • Regularly Test for Mycoplasma: Since mycoplasma is not visible, routine testing (e.g., every 1-2 months) using PCR or a fluorescent dye-based kit is crucial.

  • Quarantine New Cell Lines: Isolate and test any new cell lines for contamination before introducing them into your general cell culture stocks.

  • Use High-Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers and test new lots if possible.

  • Consider Phenol Red-Free Media: For studies involving estrogenic hormones, using phenol red-free medium is highly recommended to avoid its estrogenic effects.[6]

  • Choose Appropriate Plasticware: For sensitive assays, consider using low-adsorption plasticware or glass to minimize the loss of steroid hormones due to surface binding.[12]

Q3: Is it ever okay to use antibiotics routinely in my cell cultures?

A3: While antibiotics can be useful for short-term treatment of a bacterial contamination, their routine, prophylactic use is generally discouraged. Continuous use of antibiotics can mask low-level contamination, including mycoplasma, and can lead to the development of antibiotic-resistant bacteria. It is always better to rely on good aseptic technique.

Q4: My experiment is irreplaceable, but I've detected a contamination. What should I do?

A4: If the culture is absolutely irreplaceable, you may attempt to eliminate the contamination.

  • Mycoplasma: There are several commercially available mycoplasma elimination kits that use specific antibiotics. The treatment usually lasts for a couple of weeks, and it is essential to re-test the cells after the treatment to confirm elimination.

  • Bacteria and Fungi: High concentrations of antibiotics or antimycotics can be used, but these can also be toxic to the cells. It is a last resort and may not always be successful. In all cases, the "rescued" cell line should be thoroughly tested and its characteristics re-verified before being used in critical experiments. The safest option is always to discard the contaminated culture and start over with a frozen, uncontaminated stock.[1]

III. Quantitative Data on Contamination Effects

The following tables summarize some of the quantitative effects of contaminants on steroid hormone-related measurements.

Table 1: Effect of Phenol Red on Estrogen-Responsive Cells

ParameterControl (Phenol Red-Free)With Phenol Red (15-45 µM)Reference
Cell Number (MCF-7)100%200%[4][9]
Progesterone Receptor Content (MCF-7)100%300%[4][9]
Estradiol Binding to Estrogen Receptor100%~0.001% of Estradiol Affinity[4][9]

Table 2: Effect of Plasticizer Metabolites on Steroid Hormone Levels in H295R Cells

Compound (Concentration)Estradiol (E2) LevelTestosterone (T) LevelReference
MEHP (0.25–25 µM)Significantly IncreasedSignificantly Reduced[10]
DEHA (0.25–25 µM)Significantly IncreasedSignificantly Reduced[10]

Table 3: Effect of Endotoxin (LPS) on Serum Steroid Hormone Levels in Male Rats

HormoneChange with Non-Lethal Dose (0.01-2 mg/kg)Reference
Estrogens (E1, E2)3-9 fold Increase[7]
Progesterone (P4)4-fold Increase[7]
Corticosterone (B)2-3 fold Increase[7]
Testosterone (T)2-fold Decrease[7]

IV. Experimental Protocols

1. Mycoplasma Detection by PCR

This protocol is a general guideline for PCR-based mycoplasma detection.

  • Sample Preparation:

    • Culture cells to a high density (80-100% confluency).

    • Collect 100 µL to 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.

    • Heat the sample at 95°C for 5 minutes to lyse any cells and release DNA.

    • Centrifuge at maximum speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.

  • PCR Reaction:

    • Prepare a PCR master mix using a commercial mycoplasma detection kit or by combining a PCR buffer, dNTPs, forward and reverse primers specific for mycoplasma 16S rRNA, and a Taq polymerase.

    • Add 5 µL of the prepared supernatant to the PCR master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water or media).

  • PCR Amplification:

    • Perform PCR using a thermal cycler with an appropriate program, which typically includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.

  • Analysis:

    • Run the PCR products on an agarose gel.

    • A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.

2. Steroid Hormone Quantification by ELISA

This is a general protocol for a competitive ELISA to measure steroid hormone concentrations in cell culture supernatants.

  • Sample Preparation:

    • Collect cell culture supernatant.

    • Centrifuge at 300 x g for 10 minutes at 4°C to remove any cells or debris.

    • Aliquot the supernatant and store at -80°C until use. Minimize freeze-thaw cycles.

  • ELISA Procedure:

    • Prepare calibrators, controls, and samples.

    • Dispense 25 µL of each calibrator, control, and sample into the appropriate wells of the antibody-coated microtiter plate.

    • Dispense 200 µL of the enzyme-conjugated steroid hormone into each well.

    • Mix thoroughly and incubate for 60 minutes at room temperature.

    • Wash the wells 3 times with the provided wash solution.

    • Add 200 µL of the substrate solution to each well and incubate for 15 minutes at room temperature.

    • Stop the reaction by adding 100 µL of stop solution to each well.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the average absorbance for each set of calibrators, controls, and samples.

    • Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.

    • Determine the concentration of the steroid hormone in the samples by interpolating their absorbance values from the standard curve.

V. Signaling Pathway Diagrams

G cluster_0 Estrogen Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) (in cytoplasm) Estrogen->ER Membrane_ER Membrane ER Estrogen->Membrane_ER ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation to Nucleus ERE Estrogen Response Element (ERE) (on DNA) ER_dimer->ERE Gene_Transcription Gene Transcription (Cell Proliferation, etc.) ERE->Gene_Transcription Recruits Co-activators Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Membrane_ER->Signaling_Cascade Signaling_Cascade->Gene_Transcription Non-genomic action

Caption: Simplified estrogen signaling pathway.

G cluster_1 Testosterone Signaling Pathway Testosterone Testosterone AR Androgen Receptor (AR) (in cytoplasm) Testosterone->AR Five_alpha_reductase 5-alpha-reductase Testosterone->Five_alpha_reductase AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation to Nucleus ARE Androgen Response Element (ARE) (on DNA) AR_dimer->ARE Gene_Transcription Gene Transcription (Androgenic Effects) ARE->Gene_Transcription Recruits Co-activators DHT DHT Five_alpha_reductase->DHT DHT->AR Binds with higher affinity

Caption: Simplified testosterone signaling pathway.

G cluster_2 Cortisol Signaling Pathway Cortisol Cortisol GR Glucocorticoid Receptor (GR) (in cytoplasm) Cortisol->GR GR_dimer GR Dimer GR->GR_dimer Dimerization & Translocation to Nucleus GRE Glucocorticoid Response Element (GRE) (on DNA) GR_dimer->GRE Gene_Transcription Gene Transcription (Metabolic & Anti-inflammatory Effects) GRE->Gene_Transcription Recruits Co-activators

Caption: Simplified cortisol signaling pathway.

References

Interpretation of unexpected results in Allylestrenol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allylestrenol. Our goal is to help you interpret unexpected results and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic progestogen that primarily acts as an agonist for the progesterone receptor (PR).[1] Its structure is related to progesterone, and it mimics the effects of this natural hormone.[1] In addition to its progestogenic activity, this compound is noted for its unique triple effect, which includes trophoblastic, placentotropic, and β2-adrenergic activities, particularly relevant in the context of pregnancy maintenance. It has been shown to stimulate the synthesis of progesterone in the human placenta.[2] Unlike many other synthetic progestins, it is reported to have minimal androgenic or estrogenic activity.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is considered a selective progestogen, like other synthetic steroids, it may exhibit some cross-reactivity with other steroid receptors.[3] Researchers should be aware of the potential for weak binding to androgen, glucocorticoid, and mineralocorticoid receptors, which could lead to unexpected cellular responses, especially at high concentrations.[3] It is crucial to consider the expression profile of these receptors in your experimental model.

Q3: Are there non-genomic, rapid signaling effects of this compound?

Yes, it is plausible. Progesterone and other progestins can induce rapid, non-genomic effects that are independent of gene transcription.[4][5] These effects are often mediated by membrane-associated progesterone receptors (mPRs) and can involve the activation of intracellular signaling cascades like MAPK.[4][6] If you observe rapid cellular responses to this compound that cannot be explained by changes in gene expression, you may be witnessing non-canonical signaling.

Q4: What is the recommended solvent and storage condition for this compound in in-vitro experiments?

This compound is soluble in DMSO (≥ 50 mg/mL) and ethanol (60 mg/mL), but is insoluble in water.[7][8][9] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[8]

Q5: Can this compound impact cell viability assays?

The effect of this compound on cell viability is context-dependent and can be a source of unexpected results. While it is generally not considered cytotoxic at typical experimental concentrations, its effects on cell proliferation can vary between different cell types. For instance, some progestins have been shown to stimulate the proliferation of certain breast cancer cell lines, while others induce apoptosis in the same cell lines.[10] It is therefore essential to perform dose-response curves and assess cell viability in your specific cell model.

Troubleshooting Guides

Issue 1: Unexpected Gene Expression Profile

Problem: You observe the regulation of genes that are not known targets of the progesterone receptor, or the expected target genes are not regulated.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Cross-reactivity with other steroid receptors 1. Check the expression levels of androgen, glucocorticoid, and mineralocorticoid receptors in your cell model. 2. Use specific antagonists for these receptors in co-treatment experiments to see if the unexpected gene expression is blocked. 3. Perform a literature search for the cross-reactivity profile of this compound and other related progestins.[3][11]
Non-canonical signaling pathway activation 1. Investigate the involvement of rapid, non-genomic signaling pathways by examining the phosphorylation status of key signaling molecules (e.g., MAPK, Akt) at early time points after this compound treatment.[4][6] 2. Use inhibitors of these signaling pathways to see if the unexpected gene expression is affected.
Cell line-specific factors 1. Characterize the progesterone receptor isoform expression (PR-A vs. PR-B) in your cell line, as the ratio of these isoforms can influence transcriptional outcomes.[3] 2. Consider the presence of co-activators or co-repressors that may modulate PR activity in your specific cellular context.
Compound stability and degradation 1. Ensure the stability of your this compound stock solution and working solutions. 2. Consider the half-life of this compound in your cell culture medium, as degradation could lead to a loss of effect over time.
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

Problem: You are experiencing high variability between replicate experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Poor solubility of this compound 1. Ensure that your this compound stock solution in DMSO is fully dissolved. Gentle warming to 37°C and sonication can aid dissolution.[8] 2. When diluting the stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. 3. Visually inspect the culture medium for any signs of precipitation after adding this compound.
Cell culture conditions 1. Maintain consistent cell passage numbers and seeding densities for all experiments.[12] 2. Ensure your cells are healthy and in the logarithmic growth phase before treatment.[12] 3. Use a consistent source and lot of cell culture media and supplements.[12]
Assay protocol variability 1. Standardize incubation times, temperatures, and reagent concentrations. 2. Optimize cell seeding density to ensure a robust signal-to-noise ratio in your assay.[12]
Edge effects in multi-well plates 1. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media.
Issue 3: Unexpected Phenotypic Changes in Cells

Problem: You observe changes in cell morphology, adhesion, or migration that were not anticipated.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Activation of non-genomic signaling 1. As mentioned previously, rapid, non-genomic effects of progestins can influence the cytoskeleton and cell adhesion.[4] 2. Investigate these possibilities by using inhibitors of relevant signaling pathways.
Differential effects on cell subtypes 1. If you are using a heterogeneous cell population, consider that this compound may be selectively affecting a subpopulation of cells. 2. Use cell sorting or single-cell analysis to investigate the response of different cell types within your culture.
Interaction with other signaling pathways 1. Progesterone signaling can cross-talk with other pathways, such as growth factor signaling.[4] 2. Consider the hormonal and growth factor composition of your cell culture medium, as this can influence the cellular response to this compound.

Data Summary

Comparative Efficacy of this compound and Progesterone in Threatened Abortion
Outcome This compound Group Progesterone Group P-value
Successful Delivery Rate83.78%81.33%>0.05
Normal Vaginal Delivery RateSignificantly higherLower<0.05
Gestational Age at BirthSignificantly higherLower<0.05
Birth WeightSignificantly higherLower<0.05
Post-treatment β-HCG levelsNo significant differenceNo significant difference>0.05
Post-treatment Progesterone levelsSignificantly lowerHigher<0.05

Source: A retrospective analysis of patients with threatened abortion.[13]

Comparison of this compound and Dydrogesterone in Assisted Reproductive Techniques
Outcome This compound Group Dydrogesterone Group P-value
Clinical Pregnancy Rate53.5%53.2%0.928
Biochemical Pregnancy Rate6.4%11.8%<0.001
Multiple Gestation Rate16.8%26.3%0.001

Source: A retrospective, propensity score-matched, observational study.[14]

Experimental Protocols

General Protocol for In Vitro Cell Treatment with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • To aid dissolution, the vial can be gently warmed to 37°C and sonicated for a short period.[8]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8]

  • Cell Seeding:

    • Culture your chosen cell line under standard conditions until it reaches the logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a pre-determined optimal density.

    • Allow the cells to adhere and recover for 24 hours before treatment.

  • Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • It is crucial to add the DMSO stock solution to the medium and mix thoroughly to prevent precipitation.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for the desired duration of the experiment.

    • At the end of the incubation period, proceed with your planned analysis (e.g., cell viability assay, RNA/protein extraction, immunofluorescence).

Visualizations

Allylestrenol_Signaling_Pathways cluster_classical Classical (Genomic) Pathway cluster_non_classical Non-Classical (Non-Genomic) Pathway Allylestrenol_c This compound PR_c Progesterone Receptor (PR) Allylestrenol_c->PR_c Binds PR_dimer PR Dimerization PR_c->PR_dimer Activates Kinase_Cascade Kinase Cascade (e.g., MAPK) PR_c->Kinase_Cascade Modulates Cross_talk Cross-talk PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to DNA Gene_Transcription Gene Transcription PRE->Gene_Transcription Regulates Biological_Response_c Biological Response (e.g., cell differentiation, pregnancy maintenance) Gene_Transcription->Biological_Response_c Allylestrenol_nc This compound mPR Membrane PR (mPR) Allylestrenol_nc->mPR Binds G_protein G-protein mPR->G_protein Activates Second_Messengers Second Messengers (e.g., cAMP, Ca2+) G_protein->Second_Messengers Modulates Second_Messengers->Kinase_Cascade Activates Kinase_Cascade->PR_c Phosphorylates Biological_Response_nc Rapid Biological Response (e.g., ion channel modulation, enzyme activation) Kinase_Cascade->Biological_Response_nc Allylestrenol_ext Extracellular This compound Allylestrenol_ext->Allylestrenol_c Allylestrenol_ext->Allylestrenol_nc

Caption: Classical and non-classical signaling pathways of this compound.

Experimental_Workflow start Start: Experimental Question prep Prepare this compound Stock (DMSO, -80°C storage) start->prep cell_culture Cell Culture (Choose appropriate cell line, maintain healthy culture) prep->cell_culture seeding Cell Seeding (Optimize density) cell_culture->seeding treatment Treatment (Include vehicle control, dose-response) seeding->treatment incubation Incubation (Define time points) treatment->incubation data_collection Data Collection (e.g., Viability, qPCR, Western Blot) incubation->data_collection analysis Data Analysis (Statistical tests, interpret results) data_collection->analysis troubleshooting Troubleshooting (Refer to guides if unexpected results occur) analysis->troubleshooting Unexpected Results? conclusion Conclusion analysis->conclusion Expected Results troubleshooting->conclusion

Caption: General experimental workflow for in vitro studies with this compound.

References

Minimizing batch-to-batch variability of Allylestrenol in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Allylestrenol in their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound in a research setting.

Question: My this compound powder is not dissolving properly. What should I do?

Answer:

This compound is practically insoluble in water but soluble in solvents like DMSO and ethanol.[1] If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For in vitro studies, DMSO and ethanol are commonly used to prepare stock solutions.

  • Warming the Solution: Gently warm the solution to 37°C to aid dissolution.[2]

  • Sonication: Use an ultrasonic bath to help dissolve the compound.[2]

  • Fresh Solvent: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

  • Concentration: Attempt to dissolve a smaller amount of this compound to create a less concentrated stock solution.

Question: I am observing inconsistent results in my cell-based assays with different batches of this compound. How can I troubleshoot this?

Answer:

Inconsistent results across different batches can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Verify Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity, identity, and concentration of the active pharmaceutical ingredient (API).

  • Purity Assessment: Perform an in-house purity check using HPLC or TLC to confirm the CoA data. Significant differences in impurity profiles between batches can lead to variable biological activity.

  • Stock Solution Preparation: Standardize your stock solution preparation method. Ensure the same solvent, concentration, and storage conditions are used for every batch. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[2][3]

  • Cell Culture Conditions: Inconsistent cell passage number, cell density, and serum lot in your culture media can all contribute to variability. Maintain consistent cell culture practices throughout your experiments.

  • Assay Protocol: Ensure your assay protocol is followed precisely each time. Minor variations in incubation times, reagent concentrations, or washing steps can lead to significant differences in results.

  • Reference Standard: Include a well-characterized reference standard of this compound in your assays to normalize the results from different batches.

Question: I suspect my this compound is degrading during my experiment. How can I prevent this?

Answer:

This compound, like other steroids, can be susceptible to degradation under certain conditions. To minimize degradation:

  • Storage: Store this compound powder in a cool, dry, and dark place.[3] Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and degradation.[2][3]

  • Light Exposure: Protect this compound solutions from direct light, as photolysis can be a degradation pathway for many pharmaceutical compounds.

  • pH of Media: Be mindful of the pH of your experimental buffers and media. Extreme pH values can catalyze hydrolysis.

  • Excipient Compatibility: If you are formulating this compound with other substances, be aware of potential chemical interactions that could lead to degradation.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and quality control of this compound.

Question: What are the key chemical properties of this compound?

Answer:

PropertyValue
Molecular Formula C₂₁H₃₂O
Molecular Weight 300.48 g/mol
CAS Number 432-60-0
Melting Point Approximately 80°C
Solubility Insoluble in water; Soluble in DMSO (≥ 50 mg/mL) and Ethanol (60 mg/mL)[1][2]

Question: How should I prepare and store this compound stock solutions?

Answer:

For consistent results, it is crucial to have a standardized protocol for preparing and storing stock solutions.

  • Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in an appropriate volume of high-purity solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.

    • If necessary, gently warm the solution to 37°C and/or sonicate to ensure complete dissolution.[2]

  • Storage:

    • Store stock solutions in small aliquots to minimize freeze-thaw cycles.[2][3]

    • Use tightly sealed glass vials to prevent solvent evaporation and adsorption of the compound to plastic.

    • For short-term storage (up to 1 month), -20°C is suitable.[2]

    • For long-term storage (up to 2 years), -80°C is recommended.[3]

Question: What are the common impurities found in this compound batches?

Answer:

Batch-to-batch variability can often be attributed to differences in the impurity profile. Common impurities can arise from the synthesis process or degradation.

Impurity Name/IdentifierMolecular FormulaMolecular WeightPotential Origin
Estrone (Impurity A) C₁₈H₂₂O₂270.37 g/mol Starting material or synthesis byproduct
(13S,16R,17S)-16-Allyl-13-methyl-2,6,7,8,9,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol C₂₁H₃₀O298.47 g/mol Synthesis byproduct
3,6-Dehydro-allylestrenol / 8(14)-Dehydro-allylestrenol C₂₁H₃₀O298.47 g/mol Synthesis byproduct or degradation product

Note: The exact structure of some impurities may not always be fully characterized and may be identified by their molecular weight.[6]

Question: How can I assess the purity of an this compound batch in my lab?

Answer:

You can perform High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to get a good indication of the purity of your this compound batch.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound raw material.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need optimization based on your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a suitable volume (e.g., 20 µL) of the prepared sample.

    • Run the chromatogram for a sufficient time to allow for the elution of all potential impurities.

    • Analyze the chromatogram to determine the area percentage of the main this compound peak relative to any impurity peaks.

Protocol 2: Purity Assessment of this compound by TLC

This protocol describes a simple TLC method for a qualitative assessment of this compound purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A mixture of n-hexane, ethyl acetate, and dichloromethane (e.g., 9:2:0.2 v/v/v).

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent like ethanol to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Spot a small volume (1-5 µL) of the sample solution onto the TLC plate.

    • Allow the spot to dry completely.

    • Place the plate in a developing chamber saturated with the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate from the chamber and allow it to dry.

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

    • The presence of multiple spots indicates the presence of impurities.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_qc Quality Control cluster_experiment Experimentation raw_material Receive this compound Batch coa_review Review Certificate of Analysis raw_material->coa_review Initial Check stock_prep Prepare Stock Solution coa_review->stock_prep Proceed if CoA is acceptable purity_check In-house Purity Check (HPLC/TLC) stock_prep->purity_check Verify Purity cell_assay Perform Cell-Based Assay purity_check->cell_assay Use Qualified Batch data_analysis Data Analysis cell_assay->data_analysis Generate Data

Caption: Workflow for qualifying and using a new batch of this compound.

signaling_pathway This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds to Nucleus Nucleus PR->Nucleus Translocates to PRE Progesterone Response Element (PRE) PR->PRE Binds to Gene_Transcription Target Gene Transcription PRE->Gene_Transcription Initiates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Leads to

Caption: Simplified signaling pathway of this compound via the Progesterone Receptor.

References

Validation & Comparative

A Comparative Analysis of Allylestrenol and Progesterone on Endometrial Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the molecular impact of Allylestrenol and natural Progesterone on the endometrium reveals a shared mechanism of action, with implications for clinical applications in reproductive health. While direct comparative genomic studies are not extensively available, the existing body of research strongly indicates that this compound, a synthetic progestogen, exerts its effects by mimicking the action of endogenous progesterone, thereby influencing a similar cascade of gene expression crucial for endometrial receptivity and the maintenance of pregnancy.

This guide provides a comparative analysis of this compound and progesterone, focusing on their influence on endometrial gene expression. It is intended for researchers, scientists, and drug development professionals seeking to understand the molecular underpinnings of these two critical hormones in reproductive medicine.

Mechanism of Action: A Tale of a Natural Hormone and its Synthetic Counterpart

Progesterone, a naturally occurring steroid hormone, plays a pivotal role in preparing the endometrium for embryo implantation and sustaining a healthy pregnancy.[1][2] Its effects are mediated through the binding to and activation of progesterone receptors (PRs) in various tissues, including the uterus.[1][3] This interaction triggers a complex signaling cascade that ultimately modulates the transcription of a wide array of target genes. These genes are instrumental in regulating the menstrual cycle and maintaining pregnancy.[3]

This compound is a synthetic progestogen designed to replicate the physiological effects of natural progesterone.[3] It is structurally related to progesterone and functions by binding to progesterone receptors.[1][2] By activating these receptors, this compound initiates a similar downstream signaling pathway, leading to the modulation of gene expression in the endometrium.[3] This action helps to promote a receptive uterine lining, stabilize the endometrium, and reduce uterine contractions, which is particularly beneficial in preventing premature labor.[3]

The Progesterone Signaling Pathway and its Key Genetic Targets

The binding of progesterone (or this compound) to its receptor initiates a signaling pathway that is fundamental to endometrial function. This pathway involves a multitude of downstream targets that orchestrate the necessary changes for successful implantation and pregnancy. Several key genes have been identified as being regulated by progesterone and are crucial for endometrial receptivity. These include, but are not limited to, IHH, BMP2, HOXA10, and HAND2.[4][5] The dysregulation of progesterone signaling and the aberrant expression of these progesterone-regulated genes have been implicated in various gynecological disorders.

The following diagram illustrates the simplified progesterone signaling pathway in the endometrium:

Progesterone_Signaling_Pathway Progesterone Signaling Pathway in the Endometrium cluster_extracellular Extracellular Space cluster_cell Endometrial Cell cluster_nucleus Nucleus Progesterone Progesterone Progesterone_Receptor Progesterone Receptor (PR) Progesterone->Progesterone_Receptor Binds to This compound This compound This compound->Progesterone_Receptor Binds to PR_Complex Activated PR Complex Progesterone_Receptor->PR_Complex Translocates to Nucleus DNA DNA (Progesterone Response Elements) PR_Complex->DNA Binds to Gene_Expression Modulation of Gene Expression DNA->Gene_Expression Regulates Endometrial_Changes Secretory Transformation, Implantation Support, Pregnancy Maintenance Gene_Expression->Endometrial_Changes Leads to

A simplified diagram of the Progesterone/Allylestrenol signaling pathway in endometrial cells.

Comparative Data on Endometrial Gene Expression

Gene SymbolFull Gene NameFunction in EndometriumExpected Regulation by Progesterone/Allylestrenol
IHH Indian HedgehogMediates progesterone's effects on uterine stromal cell proliferation and differentiation.[4][5]Upregulation
BMP2 Bone Morphogenetic Protein 2Crucial for decidualization of endometrial stromal cells.[4][5]Upregulation
HOXA10 Homeobox A10Essential for endometrial development and receptivity to embryo implantation.[4][5]Upregulation
HAND2 Heart and Neural Crest Derivatives 2Represses fibroblast growth factors to allow for uterine receptivity.[4][5]Upregulation
DKK1 Dickkopf WNT Signaling Pathway Inhibitor 1Involved in the regulation of Wnt signaling, important for endometrial function.[6]Upregulation
MAOA Monoamine Oxidase APlays a role in embryo implantation.[6]Upregulation
SPARCL1 SPARC Like 1Associated with embryo implantation.[6]Upregulation

Experimental Protocols for Endometrial Gene Expression Analysis

The following provides a generalized, detailed methodology for conducting a comparative analysis of endometrial gene expression in response to treatment with this compound or progesterone.

1. Endometrial Tissue Collection and Preparation:

  • Endometrial biopsies are obtained from subjects during a specific phase of the menstrual cycle (e.g., mid-luteal phase).

  • The tissue is immediately snap-frozen in liquid nitrogen or placed in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.

2. RNA Extraction:

  • Total RNA is extracted from the endometrial tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's protocol.[7][8]

  • The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). An RNA Integrity Number (RIN) of >7.0 is generally considered acceptable for downstream applications.[7]

3. Gene Expression Analysis (Microarray or RNA-Sequencing):

  • Microarray:

    • Labeled cRNA is synthesized from the total RNA.

    • The labeled cRNA is then hybridized to a microarray chip containing probes for thousands of genes.

    • The microarray is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.[7]

  • RNA-Sequencing (RNA-Seq):

    • Ribosomal RNA (rRNA) is depleted from the total RNA.

    • The remaining RNA is fragmented and converted into a cDNA library.

    • The cDNA library is sequenced using a next-generation sequencing platform.

    • The sequencing reads are then aligned to a reference genome and quantified to determine the expression level of each gene.

4. Data Analysis:

  • The raw gene expression data is normalized to account for technical variations.

  • Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the treatment groups (this compound and progesterone) compared to a control group.

  • Bioinformatics tools are used to perform pathway analysis and gene ontology analysis to understand the biological functions of the differentially expressed genes.

The following diagram illustrates a typical experimental workflow for such a study:

Experimental_Workflow Experimental Workflow for Endometrial Gene Expression Analysis Tissue_Collection Endometrial Tissue Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Quality_Control RNA Quality & Quantity Assessment (RIN > 7) RNA_Extraction->Quality_Control Gene_Expression Gene Expression Profiling (Microarray or RNA-Seq) Quality_Control->Gene_Expression Data_Analysis Bioinformatics Data Analysis Gene_Expression->Data_Analysis Results Identification of Differentially Expressed Genes & Pathways Data_Analysis->Results

A generalized workflow for analyzing endometrial gene expression.

Conclusion

References

A Preclinical Showdown: Unraveling the Mechanisms of Allylestrenol and Dydrogesterone

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic progestogens, allylestrenol and dydrogesterone are two frequently utilized compounds, each with a distinct profile of activity. For researchers and drug development professionals, a detailed understanding of their preclinical mechanisms of action is paramount for informed decision-making in therapeutic development. This guide provides an objective comparison of this compound and dydrogesterone, drawing upon available preclinical experimental data to illuminate their similarities and differences in receptor binding, downstream signaling, and overall pharmacological profile.

At the Receptor Level: A Tale of Two Affinities

The primary mechanism of action for both this compound and dydrogesterone is their interaction with the progesterone receptor (PR). However, their binding characteristics and selectivity for other steroid receptors diverge, which has significant implications for their overall biological effects.

This compound itself is a prodrug, with its principal activity stemming from its metabolite, 3-keto-allylestrenol. Preclinical studies have demonstrated that 3-keto-allylestrenol exhibits a strong affinity for the progesterone receptor, approximately twice that of natural progesterone[1]. This potent binding affinity underscores its robust progestational activity. In contrast, its affinity for the androgen receptor (AR) is notably weak, categorizing it as a progestogen with minimal androgenic potential[1].

Table 1: Comparative Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (vs. Progesterone)Notes
3-keto-allylestrenol Progesterone Receptor (PR)~200%[1]Active metabolite of this compound.
Androgen Receptor (AR)Weak[1]Indicates low androgenic potential.
Dydrogesterone Progesterone Receptor (PR)High (Quantitative data not available)High selectivity for PR.
Androgen Receptor (AR)Negligible[2]In vitro studies show no androgenic or anti-androgenic properties.
Glucocorticoid Receptor (GR)Negligible[2]
Mineralocorticoid Receptor (MR)Negligible[2]

Downstream Signaling and Physiological Effects: Beyond Receptor Binding

The interaction of these progestogens with the progesterone receptor initiates a cascade of downstream signaling events that ultimately mediate their physiological effects. While direct head-to-head preclinical studies comparing the global effects of this compound and dydrogesterone on gene expression and signaling pathways are limited, individual studies provide insights into their distinct actions.

This compound , through its active metabolite, primarily exerts its effects by mimicking the actions of progesterone. This includes promoting the development of a secretory endometrium, essential for embryo implantation and the maintenance of pregnancy[3][4]. Its strong progestogenic activity without significant androgenic effects suggests a signaling profile closely aligned with that of endogenous progesterone, focusing on reproductive tissues.

Dydrogesterone has been shown to modulate the immune system in preclinical models. For instance, it can induce a shift towards a Th2-dominant immune response, which is considered beneficial for pregnancy maintenance by suppressing potentially harmful Th1-mediated immunity[5]. Furthermore, dydrogesterone has been observed to down-regulate the expression of the neurokinin 1 receptor (NK-1R) on lymphocytes, a receptor involved in inflammation and pain perception[5]. These findings suggest that dydrogesterone's mechanism of action may involve significant immunomodulatory effects in addition to its direct progestational activity on the uterus.

Below is a diagram illustrating the generalized signaling pathway for progestogens like this compound and dydrogesterone, as well as a diagram outlining a typical experimental workflow for their comparison.

Progestogen Signaling Pathway Generalized Progestogen Signaling Pathway Progestogen This compound or Dydrogesterone PR Progesterone Receptor (PR) Progestogen->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociates from Dimerization Dimerization PR->Dimerization Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) Translocation->PRE Binds to Coactivators Co-activators PRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., endometrial changes, immunomodulation) Protein->Response

Caption: Generalized signaling pathway of progestogens.

Experimental Workflow Preclinical Comparison Workflow start Start receptor_binding Receptor Binding Assays (PR, AR, GR, etc.) start->receptor_binding reporter_assay Reporter Gene Assays (Progestogenic Activity) start->reporter_assay cell_culture Cell Culture Experiments (e.g., endometrial cells, immune cells) start->cell_culture animal_models In Vivo Animal Models (e.g., pregnancy maintenance) start->animal_models data_analysis Data Analysis and Comparison receptor_binding->data_analysis reporter_assay->data_analysis cell_culture->data_analysis animal_models->data_analysis conclusion Conclusion on Comparative Mechanism of Action data_analysis->conclusion

Caption: Workflow for preclinical comparison.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used in the preclinical assessment of progestogens.

Whole-Cell Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., 3-keto-allylestrenol or dydrogesterone) to a specific steroid receptor.

  • Cell Culture: Cells endogenously expressing the receptor of interest (e.g., MCF-7 cells for progesterone and androgen receptors) are cultured to near confluence.

  • Competition Reaction: The cells are incubated with a constant concentration of a radiolabeled steroid (e.g., [³H]-progesterone or [³H]-dihydrotestosterone) and varying concentrations of the unlabeled test compound.

  • Incubation and Washing: The mixture is incubated to allow competitive binding to reach equilibrium. Unbound steroids are then removed by washing the cells with a cold buffer.

  • Quantification: The amount of radiolabeled steroid bound to the receptors is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the radiolabeled steroid binding (IC50) is determined. This value is used to calculate the binding affinity (Ki).

Reporter Gene Assay

This assay measures the functional consequence of a compound binding to a receptor, specifically its ability to activate gene transcription.

  • Cell Transfection: A suitable cell line is co-transfected with two plasmids: one expressing the progesterone receptor and another containing a reporter gene (e.g., luciferase) under the control of a progesterone-responsive promoter element (PRE).

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound or dydrogesterone).

  • Incubation: The cells are incubated to allow for receptor binding, nuclear translocation, and activation of the reporter gene.

  • Lysis and Luminescence Measurement: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured by adding a substrate that produces a luminescent signal.

  • Data Analysis: The dose-response curve of reporter gene activation is plotted to determine the half-maximal effective concentration (EC50), which represents the potency of the compound.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins in a cell extract, allowing for the analysis of downstream signaling pathways.

  • Cell Treatment and Lysis: Cells are treated with the test compound for a specific duration. Subsequently, the cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated signaling proteins). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands is quantified to determine the relative protein levels.

Conclusion

While direct, comprehensive preclinical comparative studies are not abundant, the available data suggests that both compounds are effective progestational agents with nuanced differences in their receptor selectivity and downstream effects. For researchers in drug development, the choice between these or other progestogens will depend on the specific therapeutic indication and the desired pharmacological profile. Further head-to-head preclinical investigations would be invaluable in providing a more complete understanding of the subtle yet significant differences in the mechanisms of action of these two important synthetic progestogens.

References

Validating the Anti-Androgenic Effects of Allylestrenol in a Rat Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the anti-androgenic effects of Allylestrenol with other established anti-androgenic agents in a rat model. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Comparative Efficacy of Anti-Androgenic Agents in Rats

The following tables summarize the quantitative data on the effects of this compound and other anti-androgens on key parameters in rat models.

Table 1: Effect of this compound and a 5α-Reductase Inhibitor on Prostatic Growth and Hormone Levels in Castrated Rats

Treatment GroupDose (mg/kg/day, oral)Ventral Prostate Weight Reduction (%)Prostatic DHT ContentProstatic Testosterone ContentPlasma Testosterone LevelPlasma DHT LevelPlasma LH LevelPlasma FSH Level
ONO-9302 (Epristeride)1 - 100Significant ReductionDecreasedIncreasedNo Significant ChangeNo Significant ChangeNo Significant ChangeNo Significant Change
This compound 100Significant ReductionDecreasedDecreasedLoweredLoweredLoweredLowered

Data sourced from a study comparing the in vivo effects of ONO-9302 and this compound on rat prostatic tissue.[1]

Table 2: Comparative Anti-Androgenic Activity of this compound and Chlormadinone Acetate

CompoundAnti-Androgenic Activity in Rat Model
This compound Equivalent to Chlormadinone Acetate
Chlormadinone AcetateEquivalent to this compound

Based on a study that evaluated the anti-androgen activity of this compound in rats.[2]

Table 3: Effects of Finasteride and Dutasteride on Prostate Weight in Rat Models (for indirect comparison)

CompoundDoseProstate Weight Reduction (%)Animal Model
Finasteride5 or 20 mg/kg/day49% - 54%Young adult Sprague Dawley rats
DutasterideNot specifiedNot specified in direct comparisonNot specified

Data compiled from separate studies on the effects of finasteride and dutasteride in rat models.[3]

Experimental Protocols

A standardized method for evaluating the anti-androgenic properties of substances in a rat model is the Hershberger Bioassay.

Hershberger Bioassay Protocol for Anti-Androgen Screening

This assay is designed to identify substances with androgenic or anti-androgenic activity based on the weight changes of five androgen-dependent tissues in castrated male rats.

1. Animal Model:

  • Species: Rat

  • Strain: Wistar or Sprague-Dawley

  • Sex: Male

  • Age: Peripubertal (castrated at approximately 42 days of age)

2. Experimental Groups:

  • Vehicle Control (oil)

  • Testosterone Propionate (TP) alone (reference androgen)

  • Test Substance at various dose levels + TP

  • Positive Control (e.g., Flutamide) + TP

3. Dosing and Administration:

  • The test substance is administered daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • TP is co-administered to all groups except the vehicle control to stimulate the growth of androgen-dependent tissues.

4. Endpoint Measurement:

  • Approximately 24 hours after the final dose, the animals are euthanized.

  • The following five androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV) (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (CG)

    • Glans penis (GP)

5. Data Analysis:

  • A statistically significant decrease in the weight of at least two of the five target organs in the test substance groups compared to the TP-alone group is indicative of anti-androgenic activity.

Visualizing the Mechanisms and Workflows

Androgen Signaling Pathway

Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase Conversion DHT DHT AR Androgen Receptor DHT->AR Binds to ARE Androgen Response Element AR->ARE Translocates to nucleus and binds to Gene_Transcription Gene Transcription (Prostate Growth) ARE->Gene_Transcription Initiates Five_alpha_reductase->DHT

Caption: Simplified androgen signaling pathway in prostate cells.

Mechanism of Action of Anti-Androgens

cluster_0 5α-Reductase Inhibitors (e.g., Finasteride, Dutasteride) cluster_1 Androgen Receptor Antagonists (e.g., Flutamide) cluster_2 This compound (Multi-faceted) Testosterone_1 Testosterone Five_alpha_reductase_1 5α-reductase Testosterone_1->Five_alpha_reductase_1 DHT_1 DHT Five_alpha_reductase_1->DHT_1 Inhibitor Inhibitor Inhibitor->Five_alpha_reductase_1 DHT_2 DHT AR_2 Androgen Receptor DHT_2->AR_2 Antagonist Antagonist Antagonist->AR_2 Blocks binding Testosterone_3 Testosterone Five_alpha_reductase_3 5α-reductase Testosterone_3->Five_alpha_reductase_3 DHT_3 DHT Five_alpha_reductase_3->DHT_3 AR_3 Androgen Receptor DHT_3->AR_3 This compound This compound This compound->Five_alpha_reductase_3 Inhibits This compound->AR_3 Inhibits DHT binding Testosterone_Uptake Testosterone Uptake This compound->Testosterone_Uptake Inhibits

Caption: Mechanisms of action for different classes of anti-androgens.

Experimental Workflow for Hershberger Bioassay

Start Start: Castrated Peripubertal Male Rats Dosing Daily Dosing for 10 Days (Test Substance + TP) Start->Dosing Necropsy Necropsy (24h post-last dose) Dosing->Necropsy Dissection Dissection of 5 Androgen-Dependent Tissues Necropsy->Dissection Weighing Tissue Weighing Dissection->Weighing Analysis Statistical Analysis Weighing->Analysis End Conclusion: Anti-Androgenic Activity? Analysis->End

Caption: Workflow of the Hershberger Bioassay for anti-androgen screening.

References

A Head-to-Head In Vivo Comparison of Allylestrenol and Norethisterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic progestogens allylestrenol and norethisterone. The information presented is curated from preclinical and pharmacological studies to assist researchers and professionals in drug development in understanding the distinct profiles of these two compounds.

Overview and Mechanism of Action

This compound and norethisterone are synthetic progestogens that interact with steroid hormone receptors to exert their physiological effects. Their primary mechanism of action involves binding to and activating progesterone receptors (PRs), mimicking the effects of endogenous progesterone. However, their interactions with other steroid receptors, particularly the androgen receptor (AR), lead to differing pharmacological profiles.

This compound is structurally related to progesterone and is noted for its pregnancy-maintaining effects.[1] It is considered to have minimal to no androgenic activity.[1] Its active metabolite, 3-keto-allylestrenol, is responsible for its progestogenic effects.

Norethisterone , a 19-nortestosterone derivative, is a potent progestogen also used in contraception and hormone therapy.[2][3] Unlike this compound, norethisterone is known to possess weak androgenic properties.[3][4]

Signaling Pathway of Progestogens

The binding of a progestogen to its receptor initiates a cascade of events leading to changes in gene expression. The following diagram illustrates the general signaling pathway for progestogens like this compound and norethisterone.

Progestogen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestogen Progestogen (this compound/Norethisterone) PR Progesterone Receptor (PR) Progestogen->PR Binds CellMembrane Cell Membrane Dimerization Dimerization PR->Dimerization Dissociates from HSP and forms dimer HSP Heat Shock Proteins (HSP) HSP->PR PRE Progesterone Response Element (PRE) Dimerization->PRE Translocates and binds to DNA Nucleus Nucleus Transcription Transcription Modulation PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

General signaling pathway of progestogens.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and norethisterone from various in vivo and in vitro studies. It is important to note that these values are derived from different experimental setups and should be interpreted with caution as direct head-to-head comparisons under identical conditions are limited in the available literature.

Table 1: Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (RBA)Reference CompoundNotes
3-keto-allylestrenol Progesterone Receptor (PR)~2x ProgesteroneProgesteroneAffinity is 2-3 times less than norethisterone.
Norethisterone Progesterone Receptor (PR)Higher than 3-keto-allylestrenolProgesteronePotent PR agonist.
3-keto-allylestrenol Androgen Receptor (AR)WeakDihydrotestosterone (DHT)Lower affinity than weakly androgenic progestogens.
Norethisterone Androgen Receptor (AR)3.2% of DHTDihydrotestosterone (DHT)Considered weakly androgenic.[5]
Table 2: In Vivo Pharmacological Effects
CompoundAnimal ModelEffectDosageObservations
This compound RatAnti-androgenic1-30 mg/kg/day (p.o.)Dose-dependent reduction in ventral prostate and seminal vesicle weights.[6]
This compound RatHormonal modulation0.3 mg (single dose)Significantly elevates progesterone levels in females.[6]
This compound RatHormonal modulation0.6 mg (single dose)Significantly elevates testosterone levels in males.[6]
Norethisterone RabbitProgestational (endometrial stimulation)-Active in the classic in vivo assay.
Norethisterone Ovariectomized RatPregnancy maintenance-Maintains pregnancy.
Norethisterone RatAndrogenic potencyHigh dosesAndrogenic potency is 0.008 times that of methyltestosterone.

Experimental Protocols

Detailed experimental protocols for direct comparative studies are scarce. However, based on established pharmacological methods, the following outlines the general methodologies for assessing the key in vivo activities of progestogens.

Progestational Activity: Endometrial Transformation (Clauberg Test)

This classic assay measures the ability of a compound to induce secretory changes in the endometrium of immature female rabbits primed with estrogen.

Experimental Workflow:

Clauberg Test Workflow A Immature female rabbits B Estrogen Priming (e.g., estradiol benzoate for 6 days) A->B C Administration of Test Compound (this compound or Norethisterone) for 5 days B->C D Uterine Tissue Collection C->D E Histological Examination of Endometrium D->E F Scoring of Glandular Proliferation (McPhail Scale) E->F G Determination of Potency F->G

Workflow for the Clauberg test.
  • Animal Model: Immature female rabbits.

  • Estrogen Priming: Daily administration of an estrogen (e.g., estradiol benzoate) for approximately 6 days to induce endometrial proliferation.

  • Treatment: Administration of the test progestogen (this compound or norethisterone) at various doses for 5 consecutive days.

  • Endpoint: 24 hours after the last dose, the animals are euthanized, and the uteri are excised.

  • Analysis: Uterine tissue is fixed, sectioned, and stained for histological examination. The degree of glandular proliferation and secretory transformation is scored, often using the McPhail scale.

Androgenic Activity: Hershberger Assay

This assay assesses the androgenic or anti-androgenic properties of a substance by measuring the weight changes in androgen-sensitive tissues in castrated male rats.

Experimental Workflow:

Hershberger Assay Workflow A Immature, castrated male rats B Administration of Test Compound (this compound or Norethisterone) +/- a reference androgen (e.g., testosterone propionate) A->B C Daily treatment for a defined period (e.g., 7-10 days) B->C D Euthanasia and Tissue Dissection C->D E Weighing of Androgen-Sensitive Tissues (ventral prostate, seminal vesicles, etc.) D->E F Comparison to control groups E->F

Workflow for the Hershberger assay.
  • Animal Model: Immature, castrated male rats.

  • Treatment: Daily administration of the test compound (this compound or norethisterone) for a specified period (e.g., 7-10 days). To test for anti-androgenic activity, the compound is co-administered with a reference androgen like testosterone propionate.

  • Endpoint: At the end of the treatment period, animals are euthanized.

  • Analysis: Androgen-sensitive tissues such as the ventral prostate, seminal vesicles, and levator ani muscle are carefully dissected and weighed. The weights are compared to those of control groups (vehicle-treated and androgen-only treated) to determine the androgenic or anti-androgenic effect of the test compound.

Summary of In Vivo Comparison

  • Progestational Activity: Both this compound (via its active metabolite) and norethisterone are effective progestogens. However, based on receptor binding data, norethisterone appears to have a higher affinity for the progesterone receptor, suggesting potentially greater potency in vivo.

  • Androgenic Profile: A key differentiator is their androgenic activity. This compound is reported to have minimal to no androgenic effects and may even exhibit anti-androgenic properties at higher doses, as evidenced by its effect on prostate weight in rats.[6] In contrast, norethisterone possesses weak but measurable androgenic activity.[5] This difference is significant for therapeutic applications where androgenic side effects are a concern.

  • Mechanism of Action Nuances: While both primarily act through the progesterone receptor, the lack of androgenicity in this compound suggests a more selective interaction with the PR compared to norethisterone.

Conclusion for the Research Professional

The choice between this compound and norethisterone for research and development purposes will depend on the desired pharmacological profile. Norethisterone offers potent progestogenic activity but comes with a degree of androgenicity. This compound, on the other hand, provides a more selective progestogenic effect with a favorable, non-androgenic profile. For studies where pure progestogenic effects are desired without confounding androgenic influences, this compound may be the more suitable candidate. Conversely, where a slight androgenic component is tolerable or even desired, norethisterone remains a relevant compound for investigation. Further direct, head-to-head in vivo studies employing standardized protocols are warranted to provide a more definitive quantitative comparison of their potencies and to fully elucidate their distinct pharmacological profiles.

References

Allylestrenol's Progesterone Receptor Specificity: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Allylestrenol's specificity for the progesterone receptor (PR) against other progestins, supported by experimental data and detailed methodologies.

This compound, a synthetic progestogen, exerts its biological effects primarily through its active metabolite, 3-keto-allylestrenol. In vitro studies have consistently demonstrated the high specificity of this metabolite for the progesterone receptor, a key characteristic that distinguishes it from other synthetic progestins. This guide delves into the experimental evidence validating this specificity, offering a comparative analysis with natural progesterone and other widely used progestins like dydrogesterone and medroxyprogesterone acetate.

Comparative Binding Affinity for the Progesterone Receptor

The cornerstone of a progestin's activity lies in its binding affinity for the progesterone receptor. In vitro competitive binding assays have been instrumental in quantifying this interaction. The data consistently shows that 3-keto-allylestrenol exhibits a strong and specific binding to the PR.

One key study revealed that the affinity of 3-keto-allylestrenol for the transformed progesterone receptor in intact MCF-7 cells is approximately twice that of natural progesterone[1]. This indicates a potent interaction with the target receptor. Furthermore, when compared to other synthetic progestins, 3-keto-allylestrenol's affinity was found to be about 2-3 times less than that of medroxyprogesterone acetate and norethisterone[1].

Another source provides a more precise quantification, stating that 17α-allyl-19-nortestosterone (3-keto-allylestrenol) possesses 186% of the binding affinity of progesterone for the progesterone receptor. This high affinity underscores its potent progestational activity.

In contrast, dydrogesterone, another synthetic progestin, is also recognized for its high selectivity for the progesterone receptor, with minimal to no affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This "clean" receptor binding profile is a significant advantage in minimizing off-target effects.

The following table summarizes the relative binding affinities of various progestins for the progesterone receptor, providing a clear comparison of their in vitro potency.

CompoundRelative Binding Affinity for Progesterone Receptor (Progesterone = 100%)
3-keto-allylestrenol ~200%[1]
Progesterone100%
DydrogesteroneHigh Affinity and Selectivity
Medroxyprogesterone Acetate200-300% higher than 3-keto-allylestrenol[1]
Norethisterone200-300% higher than 3-keto-allylestrenol[1]

Specificity Profile: Minimal Off-Target Binding

A critical aspect of a synthetic hormone's safety and efficacy is its specificity for the intended receptor. Off-target binding to other steroid receptors can lead to undesirable side effects. In vitro studies have demonstrated that 3-keto-allylestrenol has a weak affinity for the androgen receptor, significantly lower than that of weakly androgenic progestagens[1]. This low affinity for the androgen receptor is a key factor in this compound's favorable safety profile, as it is less likely to cause androgenic side effects.

Similarly, dydrogesterone is noted for its lack of affinity for androgenic and other steroid receptors, further highlighting the importance of a selective binding profile for therapeutic progestins.

Progesterone Receptor Signaling Pathways

The binding of a progestin to the progesterone receptor initiates a cascade of molecular events that ultimately lead to a physiological response. This signaling occurs through two primary pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.

Progesterone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progestin Progestin (e.g., 3-keto-allylestrenol) PR_complex Inactive PR Complex (PR + HSPs) Progestin->PR_complex Binds mPR Membrane PR (mPR) Progestin->mPR Binds Active_PR Active PR Dimer PR_complex->Active_PR HSPs dissociate PRE Progesterone Response Element (PRE) on DNA Active_PR->PRE Translocates & Binds G_protein G-protein mPR->G_protein Kinase_cascade Kinase Cascade (e.g., MAPK, Akt) G_protein->Kinase_cascade Kinase_cascade->Active_PR Phosphorylates Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA

Figure 1: Progesterone Receptor Signaling Pathways

The classical pathway involves the binding of the progestin to the progesterone receptor in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs). The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs). This interaction modulates the transcription of target genes, resulting in a cellular response.

The non-classical pathway is initiated by the binding of progestins to membrane-associated progesterone receptors (mPRs). This rapid signaling cascade involves the activation of G-proteins and downstream kinase pathways, such as the MAPK and Akt pathways, leading to more immediate cellular effects.

Experimental Protocols

The validation of this compound's specificity for the progesterone receptor relies on robust in vitro experimental methodologies. The following are detailed protocols for two key assays used in this evaluation.

Competitive Receptor Binding Assay

This assay is designed to determine the relative binding affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Receptor_Binding_Assay start Start prepare_reagents Prepare Reagents: - PR-containing cell lysate or purified PR - Radiolabeled Progestin (e.g., [3H]-Progesterone) - Unlabeled Test Compound (e.g., 3-keto-allylestrenol) - Unlabeled Reference Compound (Progesterone) start->prepare_reagents incubation Incubate PR with Radiolabeled Progestin and varying concentrations of Test Compound or Reference Compound prepare_reagents->incubation separation Separate Receptor-Bound and Unbound Ligand (e.g., using filtration or charcoal adsorption) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curves - Determine IC50 values quantification->analysis end End analysis->end

Figure 2: Workflow for a Competitive Receptor Binding Assay

Methodology:

  • Preparation of Receptor Source: A source of progesterone receptors is prepared, typically from cell lysates of PR-expressing cells (e.g., MCF-7 breast cancer cells) or purified recombinant PR.

  • Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., 3-keto-allylestrenol) or a reference compound (unlabeled progesterone).

  • Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved by methods such as vacuum filtration through glass fiber filters or by charcoal adsorption of the unbound ligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of the reference compound (progesterone).

Reporter Gene Assay

This functional assay measures the ability of a compound to activate the progesterone receptor and induce the transcription of a reporter gene.

Reporter_Gene_Assay start Start cell_culture Culture cells stably or transiently co-transfected with: - Progesterone Receptor expression vector - Reporter plasmid containing a PR-responsive promoter  driving a reporter gene (e.g., Luciferase) start->cell_culture treatment Treat cells with varying concentrations of Test Compound (e.g., 3-keto-allylestrenol) or Reference Agonist (Progesterone) cell_culture->treatment incubation Incubate for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression treatment->incubation cell_lysis Lyse the cells to release cellular contents incubation->cell_lysis assay Measure the activity of the reporter enzyme (e.g., Luciferase activity using a luminometer) cell_lysis->assay analysis Data Analysis: - Generate dose-response curves - Determine EC50 values assay->analysis end End analysis->end

Figure 3: Workflow for a Progesterone Receptor Reporter Gene Assay

Methodology:

  • Cell Culture and Transfection: A suitable cell line that does not endogenously express PR (e.g., HEK293) is co-transfected with two plasmids: an expression vector containing the gene for the human progesterone receptor and a reporter plasmid. The reporter plasmid contains a promoter with progesterone response elements (PREs) upstream of a reporter gene, such as luciferase or β-galactosidase.

  • Cell Treatment: The transfected cells are then treated with various concentrations of the test compound (e.g., 3-keto-allylestrenol) or a known PR agonist like progesterone.

  • Incubation: The cells are incubated for a sufficient period (typically 18-24 hours) to allow for receptor activation, transcription of the reporter gene, and accumulation of the reporter protein.

  • Cell Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured. For a luciferase reporter, a luminometer is used to measure the light output upon the addition of luciferin substrate.

  • Data Analysis: The reporter activity is plotted against the concentration of the test compound to generate a dose-response curve. The concentration that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound as a PR agonist.

Conclusion

The in vitro data robustly supports the high specificity of this compound's active metabolite, 3-keto-allylestrenol, for the progesterone receptor. Its strong binding affinity, comparable to and even exceeding that of natural progesterone in some studies, combined with its minimal interaction with other steroid receptors, underscores its targeted mechanism of action. This selective profile, shared by other modern progestins like dydrogesterone, is a critical attribute for therapeutic agents in this class, minimizing the potential for off-target side effects and ensuring a focused progestational effect. The detailed experimental protocols provided herein offer a framework for the continued in vitro evaluation and comparison of existing and novel progestogenic compounds.

References

Allylestrenol: A Comparative Analysis of its Cross-reactivity Profile with Steroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the synthetic progestogen Allylestrenol reveals a highly specific binding profile, primarily targeting the progesterone receptor with minimal cross-reactivity to other steroid hormone receptors. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's interaction with androgen, estrogen, glucocorticoid, and mineralocorticoid receptors, supported by available experimental data and methodologies.

This compound, a 19-nortestosterone derivative, is a prodrug that is converted in the body to its active metabolite, 3-keto-allylestrenol. It is this active form that exerts its biological effects through interaction with steroid hormone receptors.

Comparative Binding Affinity of 3-Keto-Allylestrenol

The primary mechanism of action of this compound is through the binding of its active metabolite, 3-keto-allylestrenol, to the progesterone receptor (PR). Studies have shown that 3-keto-allylestrenol exhibits a strong affinity for the PR, approximately twice that of the endogenous hormone, progesterone.[1] In contrast, its affinity for other steroid hormone receptors is significantly lower, highlighting its specificity.

ReceptorLigandRelative Binding Affinity (%)Reference Compound
Progesterone Receptor (PR) 3-Keto-Allylestrenol ~200 Progesterone
Medroxyprogesterone Acetate300-600Progesterone
Norethisterone300-600Progesterone
Androgen Receptor (AR) 3-Keto-Allylestrenol Weak Dihydrotestosterone
Estrogen Receptor (ER) This compound No significant binding reported Estradiol
Glucocorticoid Receptor (GR) This compound Potential for interaction, but no direct binding affinity data available Dexamethasone
Mineralocorticoid Receptor (MR) This compound No significant binding reported Aldosterone

Note: The table above is a summary of available data. "Weak" indicates a significantly lower affinity compared to the natural ligand. For ER, GR, and MR, specific quantitative binding data for this compound or its metabolites are limited in the public domain. One study in rats suggested that prenatal treatment with this compound led to a decrease in the number of thymic glucocorticoid receptors in offspring, indicating a potential indirect interaction with the glucocorticoid signaling pathway.[2]

Experimental Protocols

The determination of the binding affinity of this compound and its metabolites to steroid hormone receptors is typically performed using competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, e.g., 3-keto-allylestrenol) to displace a radiolabeled ligand from its receptor.

Objective: To determine the relative binding affinity (RBA) of a test compound for a specific steroid hormone receptor.

Materials:

  • Target Receptor: Intact cells (e.g., MCF-7 human breast cancer cells, which express progesterone and androgen receptors) or cytosol preparations containing the receptor of interest.[1]

  • Radiolabeled Ligand: A high-affinity radioactive ligand specific for the receptor being studied (e.g., [³H]-progesterone for PR, [³H]-dihydrotestosterone for AR).

  • Unlabeled Competitor: The test compound (e.g., 3-keto-allylestrenol) and a reference compound (e.g., progesterone).

  • Assay Buffer: Appropriate buffer to maintain protein stability and binding.

  • Scintillation Counter: To measure radioactivity.

Methodology:

  • Cell/Cytosol Preparation: Prepare intact MCF-7 cells or a cytosol fraction containing the target receptors.[1]

  • Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled competitor (test compound or reference compound).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity of the receptor-bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated using the formula: (IC50 of reference compound / IC50 of test compound) x 100.

Below is a DOT script for a generalized workflow of a competitive binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., MCF-7 cells) Incubation Incubation of Receptor, Radioligand, and Competitor Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-Progesterone) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., 3-Keto-Allylestrenol) Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Plotting Generate Competition Curve Counting->Plotting IC50 Determine IC50 Plotting->IC50 RBA Calculate RBA IC50->RBA

Generalized workflow for a competitive binding assay.

Signaling Pathways of Steroid Hormone Receptors

Steroid hormones exert their effects by binding to intracellular receptors, which then act as transcription factors to regulate gene expression. The general signaling pathway for progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors is similar.

Upon binding their respective ligands, the receptors undergo a conformational change, dissociate from heat shock proteins, dimerize, and translocate to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

The following diagrams illustrate the canonical signaling pathways for each of the major steroid hormone receptors.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Progesterone Receptor_complex PR + HSP Hormone->Receptor_complex Binding Dimer PR-Progesterone Dimer Receptor_complex->Dimer Conformational Change & Dimerization HRE PRE Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription

Progesterone Receptor Signaling Pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Androgen Receptor_complex AR + HSP Hormone->Receptor_complex Binding Dimer AR-Androgen Dimer Receptor_complex->Dimer Conformational Change & Dimerization HRE ARE Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Estrogen Receptor_complex ER + HSP Hormone->Receptor_complex Binding Dimer ER-Estrogen Dimer Receptor_complex->Dimer Conformational Change & Dimerization HRE ERE Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Glucocorticoid Receptor_complex GR + HSP Hormone->Receptor_complex Binding Dimer GR-Glucocorticoid Dimer Receptor_complex->Dimer Conformational Change & Dimerization HRE GRE Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Aldosterone Receptor_complex MR + HSP Hormone->Receptor_complex Binding Dimer MR-Aldosterone Dimer Receptor_complex->Dimer Conformational Change & Dimerization HRE MRE Dimer->HRE Binding Transcription Gene Transcription HRE->Transcription

References

Validating the Efficacy of Allylestrenol in a Mouse Model of Endometriosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of allylestrenol for treating endometriosis, in the context of data from mouse model studies of other synthetic progestins. Due to a lack of direct experimental data on this compound in this specific preclinical setting, this document leverages findings from studies on Dienogest and Dydrogesterone (Duphaston) to provide a scientifically grounded perspective.

Comparative Efficacy of Progestins in a Mouse Model of Endometriosis

While direct studies on this compound in mouse models of endometriosis are not available in the current body of scientific literature, research on other synthetic progestins provides valuable insights into the potential effects of this class of drugs. A key study evaluated the efficacy of Dienogest and Dydrogesterone in a mouse model where endometriosis was induced via endometrial tissue transplantation. The findings from this study are summarized below and serve as a benchmark for inferring the potential efficacy of this compound.

Table 1: Comparison of Progestin Efficacy on Endometriotic Lesions in Mice

ParameterVehicle (Control)DienogestDydrogesterone (Duphaston)Inferred Potential for this compound
Lesion Size (mm³) BaselineSignificantly Decreased[1][2][3]Significantly Decreased[1][2][3]Likely Significant Decrease
Lesion Weight (mg) BaselineSignificantly Decreased[1][2][3]Significantly Decreased[1][2][3]Likely Significant Decrease
Cell Proliferation (PCNA expression) HighSignificantly Decreased[1][2][3]Significantly Decreased[1][2][3]Likely Significant Decrease
Apoptosis (TUNEL-positive cells) LowNo Significant Change[1][2][3]Significantly Increased[1][2][3]Potential for Increased Apoptosis
Progesterone Receptor (PR) Expression HighSignificantly Decreased[1][2][3]Significantly Decreased[1][2][3]Likely Significant Decrease

Note: The "Inferred Potential for this compound" is based on its classification as a synthetic progestogen with a mechanism of action similar to other progestins.

Experimental Protocols

To ensure robust and reproducible findings in preclinical endometriosis research, standardized experimental protocols are crucial. The following section details a common methodology for inducing and evaluating endometriosis in a mouse model, based on established practices.

Induction of Endometriosis in a Mouse Model

A widely used method for creating a mouse model of endometriosis is the surgical transplantation of uterine tissue into the peritoneal cavity of recipient mice.[1][2][3]

  • Animal Preparation: Six to seven-week-old female C57BL/6 mice are typically used.[3] Their estrous cycles are synchronized, often by exposure to male mouse urine-soaked bedding.[3]

  • Donor Tissue Collection: Uteri are dissected from donor mice, and endometrial tissue is prepared, for example, by using a 2 mm biopsy punch.[3]

  • Surgical Implantation: The prepared endometrial tissues are then surgically sutured to the peritoneal wall of recipient mice.

  • Post-operative Care and Treatment: Following surgery, mice are monitored for recovery. Treatment with the investigational compound (e.g., this compound) or a vehicle control would typically commence at a predetermined time point post-surgery and continue for a specified duration.

Assessment of Endometriotic Lesion Growth and Cellular Processes
  • Lesion Measurement: At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised. The size (volume) and weight of the lesions are measured to determine the extent of disease progression or regression.[1][2][3]

  • Histological Analysis: The excised lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination to confirm the presence of endometrial glands and stroma.

  • Immunohistochemistry for Proliferation: The proliferation of cells within the lesions can be assessed by staining for markers such as Proliferating Cell Nuclear Antigen (PCNA).[1][2][3]

  • TUNEL Assay for Apoptosis: Apoptosis, or programmed cell death, within the lesion tissue can be quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[1][2][3]

Signaling Pathways and Mechanism of Action

This compound, as a synthetic progestogen, is expected to exert its therapeutic effects by mimicking the actions of natural progesterone. This involves binding to and activating progesterone receptors (PRs), which in turn modulates the expression of various genes involved in cell proliferation, inflammation, and apoptosis.

The development and progression of endometriosis are driven by a complex interplay of signaling pathways. Progestins are thought to counteract the pro-proliferative and pro-inflammatory effects of estrogen in endometriotic tissue.

G cluster_0 Progestin Signaling in Endometriosis This compound This compound PR Progesterone Receptor (PR) This compound->PR Binds and Activates Gene Target Gene Expression PR->Gene Modulates Proliferation Decreased Cell Proliferation Gene->Proliferation Inflammation Reduced Inflammation Gene->Inflammation Apoptosis Increased Apoptosis Gene->Apoptosis G cluster_1 Experimental Workflow Induction Induce Endometriosis in Mice Treatment Treat with this compound or Vehicle Induction->Treatment Euthanasia Euthanize and Collect Lesions Treatment->Euthanasia Analysis Analyze Lesion Size, Weight, and Cellular Markers Euthanasia->Analysis

References

Unveiling the Transcriptional Battleground: A Comparative Analysis of Allylestrenol and RU486 in Cellular Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular impact of hormonal agents is paramount. This guide provides an objective comparison of the gene expression profiles induced by Allylestrenol, a synthetic progestogen, and RU486 (mifepristone), a potent progesterone receptor antagonist. By examining available experimental data, we illuminate the contrasting cellular responses to these two compounds, offering valuable insights for studies in reproductive biology, oncology, and endocrinology.

Quantitative Data Summary: A Tale of Two Opposing Actions

The following tables summarize the gene expression changes observed in human endometrial cells and related cell lines upon treatment with RU486. Due to the absence of publicly available global gene expression data for this compound, a direct quantitative comparison is not possible. However, based on its progestogenic activity, this compound is anticipated to have opposing effects on the genes regulated by progesterone, thereby showing an inverse regulation pattern to that of RU486 for many progesterone-responsive genes.

Table 1: Differentially Expressed Genes in Human Endometrial Explants Treated with RU486

Gene SymbolRegulation by RU486Fold ChangePutative Function
Up-regulated
DKK1Up>2.0Wnt signaling inhibitor
IL-8Up>2.0Pro-inflammatory chemokine
IHHUp>1.5Developmental signaling
TIMP3Up>1.5Metalloproteinase inhibitor
ID2Up>1.5Transcriptional regulator
MSX2Up>1.5Transcriptional repressor
Down-regulated
JAK1Down>2.0Signal transducer and activator of transcription (STAT) pathway
JNK1Down>2.0Mitogen-activated protein kinase (MAPK) pathway
IGFBP1Down>1.5Insulin-like growth factor binding protein
LEFTY2Down>1.5TGF-beta signaling pathway
SOX4Down>1.5Transcriptional activator
HOXA10Down>1.5Developmental gene

Data extracted from a study utilizing cDNA microarrays on mid-secretory phase endometrial biopsies cultured for 12 hours with RU486.

Table 2: Selected Differentially Expressed Genes in Ishikawa Human Endometrial Adenocarcinoma Cell Line Treated with RU486

Gene SymbolRegulation by RU486Log2 Fold ChangeAssociated Pathway/Function
Up-regulated
AREGUp2.5EGF receptor signaling
EREGUp2.1EGF receptor signaling
SERPINB2Up3.2Serine protease inhibitor
IL6Up1.8Cytokine signaling
CXCL1Up2.9Chemokine signaling
Down-regulated
CTNND1Down-1.5Cell-cell adhesion
JUPDown-1.2Cell-cell adhesion
CDH2Down-1.7Cell-cell adhesion
IQGAP1Down-1.1Cell signaling and structure
COL2A1Down-2.3Extracellular matrix

Data derived from an RNA-sequencing study on Ishikawa cells treated with RU486 for 12 hours. This table presents a selection of the 546 significantly altered genes.

Experimental Protocols

Endometrial Explant Culture and cDNA Microarray Analysis (for RU486)
  • Tissue Collection and Culture: Endometrial biopsies were obtained from fertile women in the mid-secretory phase of their menstrual cycle. The tissue was minced and cultured in the presence of estradiol and progesterone, with or without the addition of RU486, for 12 hours.

  • RNA Extraction and Microarray Hybridization: Total RNA was extracted from the cultured explants. cDNA probes were synthesized from the RNA and labeled with fluorescent dyes. The labeled probes were then hybridized to cDNA microarrays containing approximately 1000 sequence-verified clones of genes relevant to endometrial function.

  • Data Analysis: Hybridization signals were quantified, and genes showing a significant change in expression (typically a fold change of ≥1.5 or ≤-1.5) between the RU486-treated and control samples were identified.

Ishikawa Cell Culture and RNA-Sequencing (for RU486)
  • Cell Culture and Treatment: The human endometrial adenocarcinoma cell line, Ishikawa, was cultured under standard conditions. Cells were treated with RU486 for 12 hours.

  • RNA Extraction and Sequencing: Total RNA was isolated from the treated and control cells. RNA quality was assessed, and libraries for next-generation sequencing were prepared. The libraries were then sequenced to generate comprehensive transcriptome data.

  • Data Analysis: The sequencing reads were aligned to the human genome, and the expression level of each gene was quantified. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in response to RU486 treatment.

Visualizing the Molecular Pathways

To illustrate the mechanisms of action and the experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

Allylestrenol_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Nucleus Nucleus PR->Nucleus PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Proteins Progestogenic Proteins mRNA->Proteins Cellular_Response Cellular Response (e.g., Uterine Receptivity) Proteins->Cellular_Response PR_nucleus PR PR_nucleus->PRE Binds to

Caption: this compound signaling pathway.

RU486_Signaling_Pathway cluster_nucleus Nucleus RU486 RU486 (Mifepristone) PR Progesterone Receptor (PR) RU486->PR Binds and blocks Progesterone Progesterone Progesterone->PR Nucleus Nucleus PR->Nucleus PRE Progesterone Response Element (PRE) Transcription Gene Transcription PRE->Transcription Cellular_Response Blocked Progestogenic Response Transcription->Cellular_Response PR_nucleus Inactive PR PR_nucleus->PRE Cannot activate

Caption: RU486 antagonistic signaling.

Experimental_Workflow cluster_this compound This compound Treatment cluster_RU486 RU486 Treatment cluster_Comparison Comparative Analysis A_Cells Cells/Tissues A_Treatment Treat with this compound A_Cells->A_Treatment A_RNA RNA Extraction A_Treatment->A_RNA A_Analysis Gene Expression Analysis (e.g., RNA-Seq) A_RNA->A_Analysis Comparison Compare Differentially Expressed Genes and Pathways A_Analysis->Comparison R_Cells Cells/Tissues R_Treatment Treat with RU486 R_Cells->R_Treatment R_RNA RNA Extraction R_Treatment->R_RNA R_Analysis Gene Expression Analysis (e.g., Microarray/RNA-Seq) R_RNA->R_Analysis R_Analysis->Comparison

Caption: Gene expression profiling workflow.

A Comparative Analysis of Allylestrenol and Natural Progesterone on In Vitro Decidualization of Endometrial Stromal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of the synthetic progestogen, Allylestrenol, and natural progesterone on the in vitro decidualization of endometrial stromal cells. Decidualization, the transformation of endometrial stromal cells into specialized secretory decidual cells, is a critical process for successful embryo implantation and the establishment of pregnancy. This process is primarily regulated by progesterone. Understanding the comparative efficacy and mechanisms of natural progesterone and its synthetic analogues like this compound is pivotal for research in reproductive biology and the development of therapeutic agents for fertility and pregnancy-related disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for natural progesterone and this compound. It is important to note that the data for progesterone is derived from in vitro decidualization experiments, while the data for this compound is based on receptor binding affinity studies.

Table 1: Comparative Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (Compared to Progesterone)Notes
Natural Progesterone Progesterone Receptor (PR)1Baseline for comparison.
3-keto-allylestrenol Progesterone Receptor (PR)~23-keto-allylestrenol is the active metabolite of this compound.[1]

This data suggests that the active metabolite of this compound has a higher affinity for the progesterone receptor than natural progesterone itself.

Table 2: Effects of Progesterone on In Vitro Decidualization Markers in Human Endometrial Stromal Cells (hESCs)

Treatment Concentration (Progesterone)Decidualization MarkerFold Change/EffectDuration of Treatment
1 µM (in combination with cAMP)Prolactin (PRL) mRNA~1,000-fold increase4 days
1 µM (in combination with cAMP)IGFBP-1 mRNA~10,000-fold increase4 days
10-20 µMPrl8a2 and Prl3c1 mRNA (mouse)Significant downregulation2 days
Not specifiedCell MorphologyChange from fibroblastic to epithelioid-like4-6 days

Note: Optimal concentrations for in vitro decidualization are typically in the 1 µM range.[2] Higher, excessive concentrations of progesterone have been shown to impair decidualization, as indicated by the downregulation of decidual markers in mouse stromal cells.[3] The fold changes for PRL and IGFBP-1 are based on a typical response to a combination of medroxyprogesterone acetate (a synthetic progestin) and cAMP, which is a standard method to induce decidualization in vitro.[2]

Signaling Pathways

Natural Progesterone-Mediated Decidualization

Natural progesterone initiates decidualization by binding to its nuclear receptor, the progesterone receptor (PR), in endometrial stromal cells.[4] This binding leads to the activation of a cascade of signaling pathways and the transcription of key genes responsible for the decidual phenotype.[4] The cAMP pathway also plays a crucial role and acts synergistically with progesterone signaling.[2]

Progesterone_Signaling Progesterone Natural Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds to P_PR Activated PR Complex PR->P_PR Activates Nucleus Nucleus P_PR->Nucleus Translocates to DNA DNA (Progesterone Response Elements) P_PR->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Decidual_Markers Decidualization Markers (e.g., PRL, IGFBP-1) Transcription->Decidual_Markers Upregulates

Caption: Progesterone Signaling Pathway in Decidualization.

This compound-Mediated Decidualization

This compound is a prodrug that is metabolized in the liver to its active form, 3-keto-allylestrenol.[5] This active metabolite then acts as a progesterone receptor agonist, mimicking the effects of natural progesterone.[4][6] Therefore, it is expected to follow the same signaling pathway as natural progesterone to induce decidualization.

Allylestrenol_Signaling This compound This compound (Prodrug) Metabolite 3-keto-allylestrenol (Active Metabolite) This compound->Metabolite Metabolized in Liver PR Progesterone Receptor (PR) Metabolite->PR Binds to A_PR Activated PR Complex PR->A_PR Activates Nucleus Nucleus A_PR->Nucleus Translocates to DNA DNA (Progesterone Response Elements) A_PR->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Decidual_Markers Decidualization Markers (e.g., PRL, IGFBP-1) Transcription->Decidual_Markers Upregulates

Caption: this compound's Inferred Signaling Pathway.

Experimental Protocols

The following is a generalized protocol for inducing and assessing in vitro decidualization of human endometrial stromal cells (hESCs).

1. Isolation and Culture of hESCs:

  • Primary hESCs are isolated from endometrial biopsies obtained from healthy, reproductive-age women.

  • The tissue is enzymatically digested (e.g., with collagenase and DNase I) to separate stromal cells from epithelial glands.

  • Isolated stromal cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics until confluent.

2. In Vitro Decidualization Protocol:

  • Once confluent, the culture medium is replaced with a decidualization medium.

  • A common decidualization medium consists of a basal medium supplemented with:

    • Estrogen (e.g., 10 nM Estradiol)

    • A progestin:

      • Natural Progesterone (e.g., 1 µM) or

      • This compound (concentration to be determined based on dose-response experiments, likely in a similar molar range to progesterone)

    • A cAMP analog (e.g., 0.5 mM 8-Bromo-cAMP)

  • The cells are cultured for a period of 4 to 14 days, with the medium being changed every 2-3 days.

3. Assessment of Decidualization:

  • Morphological Analysis: Changes in cell shape from fibroblastic to a more rounded, epithelioid phenotype are observed and can be quantified using microscopy and image analysis software.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA levels of key decidualization markers, such as Prolactin (PRL) and Insulin-like growth factor-binding protein 1 (IGFBP-1).

  • Protein Secretion Analysis: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of PRL and IGFBP-1 into the cell culture supernatant.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Decidualization Induction cluster_analysis Analysis Biopsy Endometrial Biopsy Isolation hESC Isolation (Enzymatic Digestion) Biopsy->Isolation Culture Cell Culture to Confluence Isolation->Culture Treatment Treat with Decidualization Medium (E2 + Progestin + cAMP) Culture->Treatment GroupA Group A: Natural Progesterone Treatment->GroupA GroupB Group B: This compound Treatment->GroupB Morphology Morphological Analysis GroupA->Morphology qPCR qRT-PCR for PRL & IGFBP-1 mRNA GroupA->qPCR ELISA ELISA for PRL & IGFBP-1 Protein GroupA->ELISA GroupB->Morphology GroupB->qPCR GroupB->ELISA

Caption: Experimental Workflow for In Vitro Decidualization.

Conclusion

Based on available data, this compound, through its active metabolite, is a potent progesterone receptor agonist with a higher binding affinity for the receptor than natural progesterone.[1] This suggests that this compound could be an effective inducer of decidualization. However, without direct comparative in vitro studies measuring key decidualization markers, it is not possible to definitively state whether it is more or less potent than natural progesterone in a cellular context. Excessive concentrations of progestins can be detrimental to decidualization, and therefore, dose-response studies for this compound would be essential.[3] Future research should focus on direct, head-to-head in vitro comparisons to elucidate the precise comparative effects of this compound and natural progesterone on endometrial stromal cell decidualization.

References

Differential Impact of Allylestrenol and Progesterone on Immune Cell Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory effects of Allylestrenol and progesterone, focusing on their differential impact on immune cell function. While both are progestogens, subtle differences in their interaction with progesterone receptors may lead to distinct immunological outcomes. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.

Executive Summary

Progesterone is a natural hormone with well-documented immunomodulatory properties, playing a crucial role in maternal immune tolerance during pregnancy. This compound, a synthetic progestogen, is primarily used for the maintenance of pregnancy and is thought to exert its effects by mimicking progesterone. Experimental evidence suggests that the active metabolite of this compound possesses a higher binding affinity for the progesterone receptor than progesterone itself, indicating a potential for differential potency and cellular effects. While direct comparative studies on immune cell function are limited, clinical data suggests this compound, like progesterone, influences the cytokine profile, notably by increasing the Progesterone-Induced Blocking Factor (PIBF) and potentially reducing pro-inflammatory cytokines such as Interleukin-6 (IL-6).

Data Presentation: Quantitative Comparison

The following tables summarize the key differences and similarities between this compound and progesterone based on available data.

ParameterThis compoundProgesteroneSource
Receptor Binding Affinity Active metabolite has ~2x higher affinity for the progesterone receptorLower affinity compared to 3-keto-allylestrenol[1]
Effect on PIBF Associated with increased serum PIBF levels in pregnant womenInduces PIBF production in lymphocytes[2]
Effect on IL-6 Associated with reduced serum IL-6 levels in women with threatened preterm laborCan inhibit IL-6 production in immune cells, though effects can be context-dependent[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Progesterone Receptor Binding Affinity Assay

This protocol is based on competitive binding assays using intact cells expressing the progesterone receptor.

Objective: To determine the relative binding affinity of this compound (or its metabolites) and progesterone for the progesterone receptor.

Cell Line: MCF-7 human breast cancer cells, which endogenously express the progesterone receptor.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Radiolabeled progesterone (e.g., [³H]progesterone)

  • Unlabeled progesterone (for standard curve)

  • Unlabeled 3-keto-allylestrenol (active metabolite of this compound)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture MCF-7 cells to near confluence in appropriate culture medium.

  • Hormone Deprivation: Prior to the assay, culture cells in a hormone-free medium (e.g., phenol red-free DMEM with charcoal-stripped FBS) for 24-48 hours to minimize endogenous steroid interference.

  • Competition Assay:

    • Incubate intact MCF-7 cells with a constant concentration of radiolabeled progesterone.

    • Concurrently, add increasing concentrations of either unlabeled progesterone or unlabeled 3-keto-allylestrenol.

    • Incubate at 37°C to allow for competitive binding to the transformed receptor complexes.

  • Washing: After incubation, wash the cells extensively with ice-cold buffer to remove unbound steroids.

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of bound radiolabeled progesterone using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound radiolabeled progesterone against the concentration of the unlabeled competitor. The IC50 value (concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. A lower IC50 value indicates a higher binding affinity.

Measurement of Progesterone-Induced Blocking Factor (PIBF) by ELISA

This protocol outlines the measurement of PIBF in serum or cell culture supernatants.

Objective: To quantify the concentration of PIBF following treatment with this compound or progesterone.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • PIBF ELISA kit (commercial or in-house developed)

  • Serum samples from treated subjects or culture supernatants from treated immune cells

  • Microplate reader

Procedure (based on a typical sandwich ELISA protocol):

  • Coating: Coat a microplate with a capture antibody specific for PIBF.

  • Blocking: Block non-specific binding sites on the plate.

  • Sample Incubation: Add standards and samples (serum or supernatant) to the wells and incubate to allow PIBF to bind to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody specific for PIBF and incubate.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution, which will be converted by HRP to produce a colored product.

  • Stopping Reaction: Stop the reaction with an acid solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of PIBF in the samples.

Measurement of Interleukin-6 (IL-6) by ELISA

This protocol describes the quantification of IL-6 in cell culture supernatants.

Objective: To measure the amount of IL-6 secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) after treatment with this compound or progesterone.

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • IL-6 ELISA kit

  • PBMCs isolated from whole blood

  • Cell culture medium (e.g., RPMI-1640)

  • Stimulant (e.g., lipopolysaccharide - LPS) to induce IL-6 production

  • This compound and progesterone

  • Microplate reader

Procedure:

  • Cell Isolation and Culture: Isolate PBMCs from healthy donors using density gradient centrifugation. Culture the cells in appropriate medium.

  • Cell Treatment: Treat the PBMCs with varying concentrations of this compound or progesterone for a specified period. A vehicle control should be included.

  • Stimulation: Add a stimulant such as LPS to the cell cultures to induce an inflammatory response and IL-6 production.

  • Supernatant Collection: After the incubation period, centrifuge the cell cultures and collect the supernatants.

  • ELISA: Perform an IL-6 ELISA on the collected supernatants following the manufacturer's instructions (similar to the PIBF ELISA protocol described above).

  • Data Analysis: Calculate the concentration of IL-6 in the supernatants from the standard curve. Compare the IL-6 levels between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Progesterone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR JAK_STAT_activation JAK/STAT Activation PR->JAK_STAT_activation NFkB_Inhibition Inhibition of NF-kB Pathway PR->NFkB_Inhibition PIBF_mRNA PIBF mRNA PIBF_Protein PIBF Protein (Secreted) PIBF_mRNA->PIBF_Protein Translation PIBF_Gene PIBF Gene JAK_STAT_activation->PIBF_Gene Transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6) NFkB_Inhibition->Pro_inflammatory_Genes Repression PIBF_Gene->PIBF_mRNA Cytokine_Reduction Reduced Pro-inflammatory Cytokines (e.g., IL-6) Pro_inflammatory_Genes->Cytokine_Reduction Reduced Transcription

Caption: Progesterone signaling pathway leading to immunomodulation.

Experimental_Workflow cluster_cell_prep Immune Cell Preparation cluster_treatment Treatment Groups cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis isolate_pbmc Isolate PBMCs from whole blood control Vehicle Control isolate_pbmc->control progesterone Progesterone isolate_pbmc->progesterone This compound This compound isolate_pbmc->this compound lps Add LPS to induce cytokine production control->lps progesterone->lps This compound->lps collect_supernatant Collect cell supernatants lps->collect_supernatant elisa_il6 Measure IL-6 by ELISA collect_supernatant->elisa_il6 elisa_pibf Measure PIBF by ELISA collect_supernatant->elisa_pibf

Caption: Workflow for in vitro comparison of this compound and Progesterone.

Logical_Relationship cluster_progestogens Progestogens cluster_receptor Molecular Target cluster_effects Immunomodulatory Effects This compound This compound pr Progesterone Receptor (PR) This compound->pr Higher Affinity (active metabolite) progesterone Progesterone progesterone->pr Lower Affinity increase_pibf Increase PIBF pr->increase_pibf decrease_il6 Decrease IL-6 pr->decrease_il6

Caption: Logical relationship of this compound and Progesterone to immune effects.

Conclusion

The available evidence indicates that both this compound and progesterone exert immunomodulatory effects, likely through their interaction with the progesterone receptor. The higher binding affinity of this compound's active metabolite suggests it may be a more potent agonist at the receptor level, which could translate to more pronounced downstream effects on immune cells. Both compounds are associated with an increase in the anti-inflammatory protein PIBF and a potential decrease in the pro-inflammatory cytokine IL-6.

For researchers and drug development professionals, these findings highlight the potential of both natural and synthetic progestogens in modulating immune responses. Further direct comparative in vitro and in vivo studies are warranted to fully elucidate the differential impact of this compound and progesterone on the function of various immune cell subsets and their signaling pathways. Such research will be crucial for the development of targeted therapies for immune-related disorders and for optimizing the use of these compounds in clinical settings.

References

Lack of Glucocorticoid Activity of Allylestrenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Allylestrenol, a synthetic progestogen, is distinguished by its high selectivity for the progesterone receptor, exhibiting a notable absence of glucocorticoid activity. This contrasts with some other synthetic progestins which can exert off-target effects by interacting with the glucocorticoid receptor (GR). This guide provides a comparative analysis, supported by experimental data and methodologies, to validate the lack of glucocorticoid activity of this compound.

Executive Summary

Comparative Analysis of Glucocorticoid Receptor Interaction

To objectively assess the glucocorticoid activity of a compound, two primary in vitro assays are employed: receptor binding assays and reporter gene (transactivation) assays.

  • Receptor Binding Assays determine the affinity of a compound for the glucocorticoid receptor. This is typically measured as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

  • Reporter Gene Assays measure the functional consequence of a compound binding to the GR. Agonists will activate the receptor, leading to the transcription of a reporter gene, and this is quantified by the half-maximal effective concentration (EC50). Antagonists will block the action of an agonist, and their potency is measured by the half-maximal inhibitory concentration (IC50).

While specific Ki and EC50/IC50 values for this compound's interaction with the glucocorticoid receptor are not found in the reviewed literature, its established profile as a pure progestogen suggests these values would be very high, indicating negligible interaction. For a clear comparison, the table below presents the known glucocorticoid receptor binding and functional data for a potent agonist (Dexamethasone) and a well-characterized antagonist (RU-486).

CompoundRoleGlucocorticoid Receptor Binding Affinity (Ki)Glucocorticoid Receptor Transactivation
This compound ProgestogenNot reported in reviewed literatureNot reported in reviewed literature
Dexamethasone Agonist~5.5 nMEC50: ~3.6 x 10⁻⁸ M
RU-486 (Mifepristone) Antagonist~2 nMIC50: ~1.8 x 10⁻¹⁰ M

Note: The absence of reported quantitative data for this compound is a strong indicator of its lack of significant glucocorticoid activity, as compounds with meaningful off-target effects are typically characterized in this manner.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of how glucocorticoid activity is assessed.

Glucocorticoid Receptor Competitive Binding Assay Protocol

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the glucocorticoid receptor.

Materials:

  • Human Glucocorticoid Receptor (recombinant or from cell lysates)

  • Radiolabeled ligand (e.g., [³H]-Dexamethasone)

  • Test compound (this compound)

  • Positive control (unlabeled Dexamethasone)

  • Negative control (vehicle)

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the glucocorticoid receptor and the radiolabeled ligand are incubated together.

  • Increasing concentrations of the unlabeled test compound (or control) are added to the mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free radiolabeled ligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay Protocol

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of the glucocorticoid receptor.

Objective: To determine the functional agonist (EC50) or antagonist (IC50) activity of a test compound at the glucocorticoid receptor.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293)

  • Expression vector for the human glucocorticoid receptor

  • Reporter plasmid containing glucocorticoid response elements (GREs) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Test compound (this compound)

  • Agonist control (Dexamethasone)

  • Antagonist control (RU-486)

  • Cell culture medium and reagents

  • Luciferase assay reagent and luminometer

Procedure:

  • Cells are co-transfected with the glucocorticoid receptor expression vector and the GRE-reporter plasmid.

  • After transfection, cells are treated with various concentrations of the test compound, agonist control, or antagonist control (in the presence of a fixed concentration of agonist).

  • Cells are incubated for a sufficient period to allow for gene expression.

  • Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • For agonists, the EC50 value is determined from the dose-response curve. For antagonists, the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the workflow of a reporter gene assay.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR-Hsp90 Complex GC->GR_complex Binds GR GR GR_complex->GR Hsp90 Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds to Gene Target Gene GRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis node1 Co-transfect cells with GR expression vector and GRE-luciferase reporter plasmid node2 Treat cells with varying concentrations of test compound (e.g., this compound) and controls node1->node2 node3 Incubate for 18-24 hours to allow for gene expression node2->node3 node4 Lyse cells and measure luciferase activity node3->node4 node5 Generate dose-response curves and calculate EC50/IC50 values node4->node5

Caption: Reporter Gene Assay Workflow.

Conclusion

Comparative Analysis of the Downstream Targets of Allylestrenol and Dydrogesterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the downstream molecular targets of two widely used synthetic progestins: Allylestrenol and Dydrogesterone. This document summarizes key experimental findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes the signaling pathways involved.

Abstract

This compound and dydrogesterone are synthetic progestogens that exert their effects primarily through the activation of progesterone receptors (PR), leading to a cascade of downstream signaling events that regulate gene expression and cellular function. While both are utilized in similar clinical applications, such as the prevention of miscarriage and preterm labor, their distinct molecular structures suggest differential interactions with the progesterone receptor and subsequent modulation of downstream targets. This guide delves into the available scientific literature to compare their molecular mechanisms of action, focusing on their downstream targets and signaling pathways.

Overview of this compound and Dydrogesterone

This compound is a synthetic progestogen that mimics the actions of natural progesterone.[1] It is primarily used in obstetrics and gynecology to prevent habitual and threatened miscarriages and preterm labor.[1] Its mechanism of action involves binding to and activating progesterone receptors, which in turn prepares the uterine lining for pregnancy and reduces uterine contractions.[1] this compound is described as having a multi-modal action, including trophoblastic, placentotropic, and β2-adrenergic activities, though the precise molecular pathways of these effects are not fully elucidated.[2]

Dydrogesterone is another synthetic progestogen that is structurally related to natural progesterone and is used for a variety of conditions, including menstrual disorders, infertility, and endometriosis, and to prevent miscarriage.[3] It is a selective progesterone receptor agonist.[4] Dydrogesterone has been shown to modulate the immune response, promoting a pregnancy-protective Th2 biased immune environment.[5] This is partly achieved through the induction of the progesterone-induced blocking factor (PIBF).[6]

Comparative Downstream Targets and Gene Regulation

While direct comparative studies at the molecular level are limited, available data from individual studies on this compound and Dydrogesterone allow for an indirect comparison of their downstream effects.

Dydrogesterone: Gene Regulation in Reproductive and Other Tissues

Studies in zebrafish models have provided insights into the gene regulatory effects of dydrogesterone. While these findings are not directly transferable to humans, they highlight potential pathways for further investigation.

  • Gonadotropin-Releasing Hormone (GnRH) and Steroidogenesis Pathways: In adult zebrafish, dydrogesterone exposure was found to significantly alter the transcription of genes involved in the GnRH pathway and steroidogenesis. For instance, in females, it increased the transcripts of most genes in the GnRH pathway in the brain, while in males, it led to a down-regulation of these genes.[7][8]

  • Visual Cycle and Circadian Rhythm: Chronic exposure to dydrogesterone in zebrafish affected the transcription of genes involved in the visual cycle and circadian rhythm networks in the eye.[9]

  • Innate Immune and Coagulation Cascade: In zebrafish embryos, dydrogesterone was shown to decrease the transcription of marker genes involved in the innate immune response and down-regulate genes in the coagulation cascade.[10]

In a murine model of stress-triggered abortion, dydrogesterone treatment was shown to upregulate the expression of the Th2 cytokine IL-4 in decidual immune cells, contributing to its anti-abortive effects.[11]

Table 1: Summary of Dydrogesterone Downstream Gene Targets (Zebrafish Model)

Pathway/ProcessTarget Gene(s)Tissue/OrganEffectReference(s)
GnRH SignalingVarious genes in the pathwayBrain (Female)Upregulation[7][8]
Brain (Male)Downregulation[7]
Steroidogenesiscyp19a1aOvaryUpregulation[7]
hsd17b2TestisUpregulation[7]
Visual Cyclegrk7a, aar3a, guca1d, rep65aEyeDownregulation[9]
opn1mw4, opn1sw2EyeUpregulation[9]
Circadian Rhythmclocka, arntl2, nifil3-5EyeUpregulation[9]
cry5, per1b, nr1d2b, si:ch211EyeDownregulation[9]
Innate Immunitytnfa, il8, cc-chemEmbryoDownregulation[10]
Coagulationfga, fgb, fgg, f2EmbryoDownregulation[10]
This compound: Focus on Endometrial Receptivity

Direct experimental data on the specific downstream gene targets of this compound is less abundant in the public domain. However, clinical studies comparing this compound to Dydrogesterone in assisted reproductive techniques provide some clues. One retrospective study found that while both drugs resulted in similar clinical pregnancy rates, this compound significantly improved endometrial thickness, morphology, and blood flow.[12] This suggests that this compound may have a more pronounced effect on downstream targets involved in endometrial receptivity.

The proposed "placentotrophic" action of this compound suggests a stimulatory effect on placental function, which would involve the regulation of genes related to placental hormones and growth factors.[2] However, specific target genes have not been identified in the available literature.

Signaling Pathways

Both this compound and Dydrogesterone initiate their effects by binding to the progesterone receptor, a nuclear receptor that acts as a ligand-activated transcription factor.

General Progesterone Receptor Signaling Pathway

The binding of a progestin to the progesterone receptor induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Progestin This compound / Dydrogesterone PR Progesterone Receptor (PR) Progestin->PR Binds to Dimerization PR Dimerization PR->Dimerization Induces Translocation Nuclear Translocation Dimerization->Translocation PRE Progesterone Response Element (PRE) Translocation->PRE Binds to Transcription Gene Transcription PRE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Figure 1: General Progesterone Receptor Signaling Pathway.

Dydrogesterone-Specific Immunomodulatory Pathway

Dydrogesterone has been shown to induce a Th2-biased immune response, which is crucial for maintaining pregnancy. A key mediator of this effect is the Progesterone-Induced Blocking Factor (PIBF).

G Dydrogesterone Dydrogesterone Lymphocyte Lymphocyte Dydrogesterone->Lymphocyte Acts on PIBF Progesterone-Induced Blocking Factor (PIBF) Lymphocyte->PIBF Induces production of Th1_Cytokines Th1 Cytokines (e.g., IFN-γ) PIBF->Th1_Cytokines Inhibits Th2_Cytokines Th2 Cytokines (e.g., IL-4, IL-10) PIBF->Th2_Cytokines Promotes NK_Activity Natural Killer (NK) Cell Activity PIBF->NK_Activity Inhibits Pregnancy_Maintenance Pregnancy Maintenance Th1_Cytokines->Pregnancy_Maintenance Inhibits Th2_Cytokines->Pregnancy_Maintenance NK_Activity->Pregnancy_Maintenance Inhibits G start Cell/Tissue Culture with Drug Treatment rna_extraction Total RNA Extraction start->rna_extraction rna_quant RNA Quantification and Quality Check rna_extraction->rna_quant cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_quant->cdna_synthesis qpcr Quantitative PCR with Gene-Specific Primers cdna_synthesis->qpcr data_analysis Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis end Relative Gene Expression Levels data_analysis->end

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Allylestrenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Allylestrenol. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Classification

This compound is a synthetic progestogen.[1][2][3][4] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards such as acute oral toxicity and aquatic toxicity.[5][6] One classification also lists it as a suspected reproductive toxin (Category 2).[7] Given the conflicting information and its nature as a pharmaceutical compound of unknown potency, it is prudent to handle it with care, employing standard precautions for hazardous chemicals.[8]

Hazard ClassificationStatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330, P501
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn childP201, P202, P280, P308 + P313, P405, P501

Personal Protective Equipment (PPE)

Consistent with guidelines for handling hazardous drugs, the following PPE is recommended to minimize exposure when working with this compound.[9][10][11][12]

PPE CategoryItemSpecifications and Procedures
Hand Protection Protective Gloves- Wear two pairs of chemotherapy-grade gloves that meet ASTM D6978 standards.[11]- The inner glove should be worn under the gown cuff and the outer glove over the cuff.[10]- Change gloves every 30-60 minutes or immediately if they are torn, punctured, or contaminated.[10][11][12]
Eye and Face Protection Safety Goggles and Face Shield- Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][13]- A face shield should be worn in conjunction with goggles when there is a risk of splashes or spills.[9]
Body Protection Protective Gown- Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[10][11]- Ensure the gown is resistant to permeability by hazardous drugs.[11]
Respiratory Protection Suitable Respirator- Use a suitable respirator if dust or aerosols are generated.[6]- A full-face respirator may be necessary if exposure limits are exceeded or if irritation occurs.[13]

Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • Work in a designated restricted area with controlled access.[10]

  • Ensure adequate ventilation, such as a chemical fume hood or a biological safety cabinet (BSC), to avoid dust and aerosol formation.[6][8][14]

  • An accessible safety shower and eye wash station must be available.[6]

  • Prohibit eating, drinking, smoking, and applying cosmetics in the handling area.[10]

2. Handling Procedures:

  • Before handling, obtain and read all safety instructions.[7]

  • Don the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Wash hands thoroughly before donning gloves and after removing them.[8][10]

3. In Case of Accidental Exposure:

  • Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing immediately and rinse the affected skin thoroughly with large amounts of water. Consult a physician.[5][6][8]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Promptly seek medical attention.[5][6][8]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][8]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and potential harm.

  • Waste this compound: Dispose of the substance in accordance with all applicable federal, state, and local regulations.[5] This may involve offering the material to a licensed hazardous material disposal company or burning it in an incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated Materials:

    • All disposable PPE (gloves, gowns, etc.) should be considered contaminated waste.

    • Place all contaminated items in a sealed, labeled container for hazardous waste.

  • General Disposal Guidelines:

    • Do not dispose of this compound down the drain or in the regular trash unless following specific guidelines for deactivating the chemical. The FDA provides general guidance for disposing of non-flush list medicines in household trash by mixing them with an unappealing substance like dirt or used coffee grounds in a sealed bag.[15] However, for a laboratory setting, disposal as hazardous chemical waste is the more appropriate route.

    • Avoid release into the environment.[6]

Workflow for Safe Handling of this compound

Allylestrenol_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures prep_area 1. Prepare Designated Area (Ventilated, Restricted Access) gather_ppe 2. Assemble Required PPE prep_area->gather_ppe review_sds 3. Review Safety Data Sheet gather_ppe->review_sds don_ppe 4. Don Full PPE review_sds->don_ppe handle_chem 5. Handle this compound (Avoid Dust/Aerosol Formation) don_ppe->handle_chem decontaminate 6. Decontaminate Work Surfaces handle_chem->decontaminate exposure Accidental Exposure Occurs handle_chem->exposure doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe dispose_waste 8. Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->dispose_waste wash_hands 9. Wash Hands Thoroughly dispose_waste->wash_hands exposure->decontaminate NO first_aid Administer First Aid (Inhalation, Skin, Eye, Ingestion) exposure->first_aid YES seek_medical Seek Medical Attention first_aid->seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylestrenol
Reactant of Route 2
Allylestrenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.